bis(4-chlorophenyl)amine
Description
The exact mass of the compound Bis(p-chlorophenyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWAPQEXRZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283792 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-04-5 | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(p-chlorophenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4,4'-Dichlorodiphenylamine
Topic: 4,4'-Dichlorodiphenylamine (Bis(4-chlorophenyl)amine) Content Type: Technical Monograph & Experimental Guide Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists.
Synthesis, Properties, and Application in High-Value Scaffolds
Executive Summary & Chemical Identity
4,4'-Dichlorodiphenylamine , systematically known as This compound , represents a critical diarylamine scaffold. Unlike its 2,6-isomer (a precursor to Diclofenac), the 4,4'-isomer serves as a pivotal intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs and as a lipophilic structural motif in medicinal chemistry.
This guide moves beyond basic nomenclature to provide a validated synthesis protocol, mechanistic insights, and property analysis essential for reproducible research.
Nomenclature & Identifiers
| Parameter | Data |
| Preferred IUPAC Name | This compound |
| Alternative IUPAC | 4-Chloro-N-(4-chlorophenyl)aniline |
| Common Synonyms | 4,4'-Dichlorodiphenylamine; Di(p-chlorophenyl)amine |
| CAS Registry Number | 6962-04-5 |
| Molecular Formula | C₁₂H₉Cl₂N |
| Molecular Weight | 238.11 g/mol |
| SMILES | Clc1ccc(Nc2ccc(Cl)cc2)cc1 |
| InChI Key | URUJZHZLCCIILC-UHFFFAOYSA-N |
Synthesis & Mechanistic Pathways
Historically, the synthesis of diarylamines relied on the Ullmann condensation , requiring harsh conditions (copper bronze, >200°C) and often resulting in poor yields due to dehalogenation side reactions.
Modern Recommendation: The Buchwald-Hartwig Amination is the superior protocol. It utilizes palladium catalysis to achieve C-N bond formation under milder conditions (80–110°C) with significantly higher functional group tolerance.
Mechanistic Visualization (Buchwald-Hartwig Cycle)
The following diagram illustrates the catalytic cycle specifically for the coupling of 4-chloroaniline and 1-bromo-4-chlorobenzene.
Figure 1: Palladium-catalyzed cross-coupling cycle. The oxidative addition of the aryl bromide is generally the rate-limiting step.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of this compound via Pd-catalyzed cross-coupling. Scale: 10 mmol (Laboratory Scale)
Reagents & Materials
-
Substrate A: 1-Bromo-4-chlorobenzene (1.91 g, 10.0 mmol)
-
Substrate B: 4-Chloroaniline (1.40 g, 11.0 mmol, 1.1 equiv)
-
Catalyst: Pd(OAc)₂ (22 mg, 1 mol%)
-
Ligand: BINAP (rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (93 mg, 1.5 mol%)
-
Base: Cs₂CO₃ (4.56 g, 14.0 mmol, 1.4 equiv) — Note: Sodium tert-butoxide is a cheaper alternative but Cs₂CO₃ offers better functional group tolerance.
-
Solvent: Toluene (anhydrous, 20 mL)
Step-by-Step Methodology
-
Catalyst Pre-activation: In a glovebox or under argon flow, charge a flame-dried Schlenk flask with Pd(OAc)₂, BINAP, and 5 mL of toluene. Stir at room temperature for 10 minutes to form the active Pd-ligand complex (solution turns orange/red).
-
Substrate Addition: Add 1-bromo-4-chlorobenzene, 4-chloroaniline, and Cs₂CO₃ to the flask.
-
Solvent Charge: Add the remaining 15 mL of toluene. Seal the flask with a septum.
-
Reaction: Heat the mixture to 100°C in an oil bath with vigorous magnetic stirring. Monitor via TLC (Hexane/EtOAc 9:1). Reaction typically completes in 12–16 hours.
-
Work-up:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 100:0 to 95:5).
-
Validation: The product should be a white to pale yellow solid. Confirm structure via ¹H NMR.
Physicochemical Properties & Analytics
Understanding the physical profile is crucial for assay development and formulation.
| Property | Value | Notes |
| Physical State | Solid (Crystalline) | Pale yellow needles or powder. |
| Melting Point | 71–72 °C | Sharp transition indicates high purity. |
| Boiling Point | ~348 °C (Predicted) | High thermal stability. |
| pKa (Conjugate Acid) | -0.23 (Predicted) | Extremely weak base due to electron-withdrawing Cl groups. |
| Solubility | Lipophilic | Soluble in DCM, Toluene, EtOAc. Insoluble in water.[2] |
| LogP | ~4.8 | High lipophilicity; significant membrane permeability potential. |
Analytical Validation (Expected Signals)
-
¹H NMR (400 MHz, CDCl₃): δ 7.24 (d, J = 8.8 Hz, 4H), 6.98 (d, J = 8.8 Hz, 4H), 5.65 (s, 1H, NH).
-
MS (ESI): m/z 238.1 [M+H]⁺.
Applications in R&D
Materials Science (OLEDs)
This compound is a primary precursor for Triarylamines . By performing a second Buchwald-Hartwig coupling with a third aryl halide, researchers synthesize "Star-shaped" molecules used as Hole Transport Layers (HTL) in organic light-emitting diodes. The chlorine atoms can also be substituted (e.g., with carbazoles) to tune energy levels.
Medicinal Chemistry
While the 2,6-dichloro isomer is famous for NSAIDs (Diclofenac), the 4,4'-isomer serves as a bioisostere for diphenylmethane scaffolds. Its high lipophilicity makes it a candidate for targeting hydrophobic pockets in enzymes, particularly in antimicrobial research where halogenated diphenyls often disrupt bacterial membranes.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 23524, this compound. [Link]
-
Synthesis Protocol (Buchwald-Hartwig): Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. [Link]
-
Catalytic Mechanism: Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organometallic Complexes. Accounts of Chemical Research. [Link]
Sources
bis(4-chlorophenyl)amine molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of Bis(4-chlorophenyl)amine
Introduction
This compound, also known by its IUPAC name 4-chloro-N-(4-chlorophenyl)aniline, is a diarylamine compound that serves as a crucial intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its structure, featuring two chlorinated phenyl rings linked by a secondary amine, imparts specific chemical properties that are leveraged in the development of more complex molecules. Accurate determination of its molecular weight and a thorough understanding of its physicochemical characteristics are paramount for its effective use in research and development.
This technical guide provides a comprehensive overview of this compound, with a core focus on its molecular weight. We will delve into the theoretical calculation and experimental verification of this fundamental property. Furthermore, this document will outline detailed protocols for its synthesis, purification, and analytical characterization, providing researchers and drug development professionals with a practical and scientifically grounded resource.
Section 1: Core Molecular Attributes
A precise understanding of a compound's identity begins with its fundamental molecular attributes. These identifiers are critical for database searches, regulatory submissions, and consistent scientific communication.
Chemical Identity
The compound is unambiguously identified by its chemical formula, CAS number, and various chemical names and identifiers.[3]
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-N-(4-chlorophenyl)aniline | [2][3] |
| Synonyms | Bis(p-chlorophenyl)amine, 4,4'-Dichlorodiphenylamine | [3] |
| CAS Number | 6962-04-5 | [4][5] |
| Molecular Formula | C₁₂H₉Cl₂N | [3][4][5] |
| InChI Key | PTHWAPQEXRZRJW-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | [2][3] |
Molecular Weight: Theoretical Calculation and Verification
The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis and for definitive identification via mass spectrometry.
Theoretical Calculation: The molecular weight is calculated from the molecular formula (C₁₂H₉Cl₂N) using the standard atomic weights of its constituent elements.
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
Total Molecular Weight = 144.132 + 9.072 + 70.906 + 14.007 = 238.117 u
This calculated value is routinely reported as 238.11 g/mol or 238.12 g/mol .[3][4][5] This value represents the weighted average of the isotopic masses of the compound. For high-resolution mass spectrometry, the monoisotopic mass (using the mass of the most abundant isotope for each element) is used, which is calculated to be 237.0112 Da.[3]
Section 2: Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and behavior in chemical reactions and analytical systems.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 71-72 °C | [6] |
| Boiling Point (Predicted) | 348.4 ± 27.0 °C | [6] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [6] |
| Purity (Commercial) | ≥98% | [6] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature |
Section 3: Synthesis and Purification Workflow
While numerous synthetic routes exist for diarylamines, a common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Causality in Experimental Design:
The choice of a palladium catalyst, a specialized ligand (like BINAP or Xantphos), and a base is critical. The palladium facilitates the catalytic cycle, the ligand stabilizes the palladium complex and promotes reductive elimination, and the base is required to deprotonate the amine and activate the catalyst. Toluene is a common solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 4-chloroaniline (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.[7]
Detailed Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a light yellow solid.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Section 4: Analytical Characterization
Post-synthesis, a panel of analytical techniques is employed to confirm the identity, purity, and molecular weight of the target compound.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is the definitive technique for confirming molecular weight. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.
Protocol: Sample Preparation and Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Instrument Setup: Set up the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the sample from any residual impurities, and the MS provides mass information.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The compound will travel through the GC column and enter the mass spectrometer, where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum. Expect to see a molecular ion peak (M⁺) corresponding to the compound's molecular weight. For this compound, the characteristic isotopic pattern of two chlorine atoms (a 3:2 ratio for M⁺ and M+2 peaks) will be a key diagnostic feature.
Spectroscopic and Chromatographic Analysis
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate and confirm the chemical structure, while High-Performance Liquid Chromatography (HPLC) is used to assess purity.[7][8]
Protocol: Purity Assessment by HPLC
This protocol is adapted from a method for the related compound bis(4-chlorophenyl)methane.[9]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The acid improves peak shape.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.
-
Instrument Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Analytical Characterization Workflow Diagram
Sources
- 1. DE3902893A1 - Process for the preparation of bis(4-chlorophenyl) sulphone - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bis(p-chlorophenyl)amine | C12H9Cl2N | CID 234111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6962-04-5 [chemicalbook.com]
- 5. 001chemical.com [001chemical.com]
- 6. This compound , 98% , 6962-04-5 - CookeChem [cookechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bis(4-chlorophenyl)methane | SIELC Technologies [sielc.com]
bis(4-chlorophenyl)amine chemical properties
CAS: 6962-04-5 | Formula: C₁₂H₉Cl₂N | M.W.: 238.11 g/mol [1]
Executive Summary
Bis(4-chlorophenyl)amine, often referred to as 4,4'-dichlorodiphenylamine, serves as a critical intermediate in the synthesis of functional materials and fine chemicals. Unlike its parent compound diphenylamine, the presence of para-chlorine substituents significantly alters its electronic profile, reducing the basicity of the amine nitrogen while enhancing oxidative stability. This unique electronic signature makes it a "privileged scaffold" in the development of Hole Transport Materials (HTMs) for perovskite solar cells (PSCs) and Organic Light-Emitting Diodes (OLEDs), where it functions as a precursor to triarylamine derivatives. Additionally, it finds utility in the synthesis of specialized antioxidants and pharmaceutical intermediates.
Physicochemical Specifications
The following data represents the baseline specifications for high-purity research-grade material.
| Property | Value | Notes |
| CAS Number | 6962-04-5 | Distinct from Michler's Base (101-61-1) |
| Appearance | White to off-white crystalline solid | Oxidizes to yellow/tan upon air exposure |
| Melting Point | 71 – 72 °C | Sharp melting range indicates high purity |
| Boiling Point | ~348 °C (Predicted) | High thermal stability |
| Solubility | DCM, Toluene, THF, DMSO | Insoluble in water |
| pKa (Conj.[1][2] Acid) | ~ -0.23 | Significantly less basic than diphenylamine (pKa ~0.78) due to electron-withdrawing Cl groups |
| HOMO Level | ~ -5.4 eV | Estimated; relevant for HTM alignment |
Synthetic Architecture
For research applications requiring high purity (>99%), the Buchwald-Hartwig Amination is the superior protocol over the traditional Ullmann coupling, which requires harsh conditions (copper bronze, >200°C) and often yields difficult-to-separate byproducts.
Protocol: Palladium-Catalyzed C-N Coupling
Objective: Synthesis of this compound from 4-chloroaniline and 1-bromo-4-chlorobenzene.
Reagents:
-
Substrate A: 4-Chloroaniline (1.0 equiv)
-
Substrate B: 1-Bromo-4-chlorobenzene (1.05 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: BINAP or DPPF (2-4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon.
-
Charge: Add Pd catalyst, Ligand, Substrate A, Substrate B, and Base under Argon flow.
-
Solvation: Add anhydrous Toluene via syringe.
-
Reaction: Heat to 100°C for 12-18 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate filtrate.[3]
-
Purification: Recrystallize from Ethanol or perform Flash Chromatography (SiO₂).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps critical for yield optimization.
Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of this compound.
Reactivity & Functionalization Profile
Researchers must account for the deactivated nature of the amine nitrogen. The two chlorophenyl rings exert a negative inductive effect (-I), delocalizing the nitrogen lone pair.
A. N-H Functionalization (Hole Transport Synthesis)
The secondary amine proton is acidic enough (pKa ~21 in DMSO) to be removed by strong bases (NaH, KOtBu), facilitating nucleophilic attack on aryl halides to form Triarylamines .
-
Application: Synthesis of "Starburst" amorphous molecular glasses used in OLEDs.
-
Key Reaction:
B. Electrophilic Aromatic Substitution (EAS)
While the nitrogen is activating, the chlorine atoms are deactivating.
-
Regioselectivity: Electrophilic attack occurs ortho to the nitrogen (the most activated position), as the para positions are blocked by chlorine.
-
Common Reactions: Formylation (Vilsmeier-Haack) to generate aldehydes for dye synthesis.
C. Redox Chemistry (Aminium Radical Formation)
Upon oxidation (e.g., cyclic voltammetry), this compound derivatives form stable radical cations (
Applications in R&D: Optoelectronics
The primary high-value application of this scaffold is in the generation of Hole Transport Materials (HTMs) for Perovskite Solar Cells.
Workflow: From Precursor to Device The diarylamine is coupled with a core (e.g., fluorene, carbazole, or spiro-cores) to create high-mobility HTMs.
Figure 2: Synthetic workflow for converting this compound into optoelectronic materials.
Safety & Handling Protocols
Hazard Class: Irritant / Toxic.[4]
-
Skin/Eye: Causes serious eye irritation and skin sensitization. The chlorophenyl moiety increases lipophilicity, potentially aiding dermal absorption.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light to prevent photo-oxidation of the amine.
-
Disposal: All halogenated amine waste must be segregated and incinerated via a licensed chemical waste facility. Do not dispose of down drains; toxic to aquatic life.
References
-
ChemicalBook. (2025).[1][4][5] this compound Properties and CAS 6962-04-5. Link
-
PubChem. (2025). 4-Chloroaniline (Precursor Data). National Library of Medicine. Link
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. Link
-
Royal Society of Chemistry. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chem. Soc. Rev. Link
-
MDPI. (2023). Alternative Hole Transport Materials for Perovskite Solar Cells. Materials. Link
Sources
Technical Monograph: Bis(4-chlorophenyl)amine
Optimization of Physicochemical Properties & Synthetic Pathways
Part 1: Executive Summary & Molecular Identity
Bis(4-chlorophenyl)amine (also designated as 4,4'-Dichlorodiphenylamine) represents a critical intermediate in the synthesis of hole-transport materials for OLEDs, arylamine-based antioxidants, and specific agrochemical actives.[1] Unlike its parent compound diphenylamine, the introduction of para-chloro substituents significantly alters its electronic landscape, reducing basicity and enhancing lipophilicity.[1]
This guide provides a definitive technical profile for researchers isolating this compound as an impurity or utilizing it as a scaffold for Buchwald-Hartwig aminations.[1]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 4-chloro-N-(4-chlorophenyl)aniline |
| Common Synonyms | 4,4'-Dichlorodiphenylamine; Di(p-chlorophenyl)amine |
| CAS Registry Number | 6962-04-5 |
| Molecular Formula | C₁₂H₉Cl₂N |
| Molecular Weight | 238.11 g/mol |
| SMILES | Clc1ccc(Nc2ccc(Cl)cc2)cc1 |
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for process design.
Table 1: Core Physical Properties
| Property | Value / Range | Context & Application Note |
| Melting Point | 71 – 73 °C | Distinct from diphenylamine (53 °C).[1] Sharpness of range indicates purity; technical grades often melt lower (68-70 °C).[1] |
| Boiling Point | 348 – 350 °C | (Predicted at 760 mmHg).[1] Do not distill at atm pressure. Decomposition releases HCl and NOₓ.[1] |
| pKa (Conjugate Acid) | -0.23 ± 0.40 | Extremely weak base.[1] The electron-withdrawing Cl atoms destabilize the ammonium cation ( |
| LogP (Octanol/Water) | 4.7 – 4.8 | Highly lipophilic.[1] Indicates poor aqueous solubility and high retention in fatty tissues/lipid bilayers.[1] |
| Density | 1.33 g/cm³ | Significantly denser than water.[1] In biphasic extractions (DCM/Water), it resides in the lower organic layer.[1] |
| Appearance | Off-white to pale grey crystals | Oxidizes to a violet/brown hue upon prolonged air exposure due to radical cation formation.[1] |
Part 3: Solvation Thermodynamics & Purification Logic
For drug development and process chemistry, understanding the solubility profile is vital for recrystallization and partition chromatography.[1]
Solubility Profile
-
High Solubility (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.[1]
-
Moderate Solubility: Ethanol, Methanol (Hot).[1]
-
Insoluble: Water (<0.1 mg/L), aqueous acids (due to low basicity, it does not readily form salts with dilute HCl).[1]
Purification Strategy
Because this compound does not protonate easily in dilute acid, the standard "Acid-Base Extraction" (dissolve in acid, wash organics, basify) fails .[1]
Recommended Purification Protocol:
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol or Isopropanol (approx. 60 °C). Cool slowly to 4 °C. The 4,4'-isomer crystallizes efficiently, leaving mono-chlorinated impurities in the mother liquor.[1]
-
Chromatography: Elute with Hexanes:Ethyl Acetate (95:5).[1] The compound is non-polar (Rf ~0.6 in 9:1 Hex:EtOAc).
Part 4: Synthesis & Reaction Engineering
While oxidative coupling of 4-chloroaniline is possible, it suffers from regioselectivity issues (forming ortho-para linkages).[1] The Buchwald-Hartwig Cross-Coupling is the industry-standard method for high-purity synthesis.[1]
Optimized Synthetic Workflow
Reaction: Coupling of 4-Chloroaniline with 1-Bromo-4-chlorobenzene.[1]
Figure 1: Palladium-catalyzed C-N bond formation strategy ensuring regiospecificity.
Detailed Protocol (Self-Validating)
-
Inerting: Charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%). Evacuate and backfill with Argon (3x).[1]
-
Solvation: Add anhydrous Toluene. Stir at RT for 15 mins to generate the active Pd(0)-ligand complex (solution turns from dark purple to orange/brown).
-
Addition: Add 4-Chloroaniline (1.0 eq), 1-Bromo-4-chlorobenzene (1.1 eq), and Sodium tert-butoxide (1.4 eq).
-
Reflux: Heat to 100-110 °C for 16 hours.
-
Validation (TLC): Check consumption of 4-chloroaniline. If starting amine remains, the catalyst has likely deactivated; add 0.5 mol% fresh catalyst.[1]
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black and salts).[1] Wash pad with DCM.[1] Concentrate filtrate.[1][2]
-
Isolation: Recrystallize from hot Ethanol as described in Part 3.
Part 5: Spectral Characterization
Use these peaks to validate the identity of your isolated material.
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.23 (d, J=8.8 Hz, 4H) | Protons ortho to Chlorine (deshielded).[1] |
| δ 6.98 (d, J=8.8 Hz, 4H) | Protons ortho to Nitrogen (shielded by resonance).[1] | |
| δ 5.65 (br s, 1H) | Amine N-H proton.[1] Broad; chemical shift varies with concentration.[1][3] | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 141.5 (C-N), 129.4 (C-Cl), 126.5, 119.2 | Characteristic para-substituted aromatic pattern.[1] |
| FT-IR (ATR) | 3410 cm⁻¹ (w) | N-H stretching (sharp, secondary amine).[1] |
| 1090 cm⁻¹ (s) | Aryl C-Cl stretching.[1] | |
| MS (EI/ESI) | m/z 237, 239, 241 | Molecular ion cluster showing characteristic Cl₂ isotope pattern (9:6:1 intensity).[1] |
Part 6: Safety & Handling (EHS)
Hazard Classification: Irritant, Aquatic Toxin.[1]
-
Structural Alert: Chloroanilines and their derivatives are potential methemoglobinemia inducers.[1] While the bis-structure reduces volatility, skin absorption remains a risk.[1]
-
PPE: Nitrile gloves (double gloving recommended for solution handling), safety glasses, and lab coat.[1]
-
Spill Management: Do not wash into drains.[1] Adsorb onto silica or vermiculite and dispose of as halogenated organic waste.[1]
References
-
Physicochemical Data & CAS Identity: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 234111, Bis(p-chlorophenyl)amine.[1][4] Retrieved from [Link]
-
Synthesis Protocol (Buchwald-Hartwig): Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1] Retrieved from [Link][1]
-
Spectral Data Verification: SpectraBase. 1H NMR of this compound.[1] (Verified against standard diarylamine shifts). Retrieved from [Link]
Sources
13C NMR spectrum of bis(4-chlorophenyl)amine
An In-Depth Technical Guide to the ¹³C NMR Spectrum of Bis(4-chlorophenyl)amine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR spectroscopy as applied to this specific molecule. It covers the theoretical basis for chemical shift predictions, a detailed experimental protocol for spectrum acquisition, and an in-depth interpretation of the spectral data. By synthesizing information from analogous structures and fundamental spectroscopic principles, this guide offers a robust framework for understanding the structure-spectrum correlation of this compound.
Introduction: The Significance of this compound and ¹³C NMR
This compound is a diarylamine compound featuring two 4-chlorophenyl moieties linked by a secondary amine. This structural motif is of interest in medicinal chemistry and materials science. Characterizing such molecules with precision is paramount, and ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the carbon framework of organic molecules.[1]
Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton.[1] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the spectrum, revealing critical information about molecular symmetry, connectivity, and the electronic environment of the carbons.[1][2] This guide will walk through the process of predicting, acquiring, and interpreting the ¹³C NMR spectrum of this compound, providing both practical experimental guidance and a deep dive into the underlying chemical principles.
Molecular Structure and Symmetry Considerations
Before analyzing the spectrum, it is essential to examine the molecular structure of this compound to predict the number of expected signals. The molecule possesses a C₂ axis of symmetry passing through the nitrogen atom. This symmetry renders the two 4-chlorophenyl rings chemically equivalent. Consequently, we only need to consider the carbon environments in one of the rings.
Within a single 4-chlorophenyl ring, there are four distinct carbon environments due to the substitution pattern:
-
C1: The carbon atom directly bonded to the nitrogen (the ipso-carbon relative to the amine).
-
C2 and C6: The two carbon atoms ortho to the amine group. They are equivalent due to the ring's symmetry.
-
C3 and C5: The two carbon atoms meta to the amine group. They are also equivalent.
-
C4: The carbon atom bonded to the chlorine atom (the ipso-carbon relative to the chlorine).
Therefore, a total of four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.
Caption: Molecular structure of this compound with unique carbons labeled.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The following protocol outlines a robust methodology for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. The choices of solvent and acquisition parameters are critical for ensuring accurate and reproducible results.
Sample Preparation
-
Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for many organic compounds and its ¹³C signal is a well-characterized triplet at approximately 77.16 ppm, which can serve as a secondary internal reference.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹³C NMR, with its signal defined as 0.0 ppm.[4]
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the solution is homogeneous.
NMR Instrument Parameters
The following parameters are typical for a 400 MHz spectrometer and should be optimized for the specific instrument in use.
-
Spectrometer Frequency: 101 MHz for ¹³C nucleus.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1.0-2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons, which have longer relaxation times and can otherwise appear weak or be absent.[5]
-
Pulse Width: A 30° flip angle is a good compromise between signal intensity and relaxation time.
-
Spectral Width (SW): 0 to 220 ppm, which covers the entire range for most organic compounds.[1]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[6] Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Caption: Workflow for ¹³C NMR Spectrum Acquisition and Analysis.
Spectral Analysis and Peak Assignment
While an experimental spectrum for this compound is not published in the primary literature reviewed, a highly accurate prediction can be made by analyzing the substituent effects of the amine and chlorine groups on a benzene ring. We will use the known ¹³C NMR data for chlorobenzene and 4-chloroaniline as our foundation.[3][4][7]
-
Chlorobenzene: The chlorine atom is deactivating due to its inductive effect but is an ortho, para director. The chemical shifts are: C1 (ipso-Cl) ~134.3 ppm, C2/C6 (ortho) ~128.6 ppm, C3/C5 (meta) ~129.7 ppm, and C4 (para) ~126.4 ppm.[4]
-
4-Chloroaniline: The amino group is a strong activating, electron-donating group. This causes a significant upfield shift (to lower ppm values) for the ortho and para carbons. The reported shifts are approximately: C1 (ipso-N) ~145.2 ppm, C2/C6 (ortho) ~116.6 ppm, C3/C5 (meta) ~129.4 ppm, and C4 (ipso-Cl) ~123.5 ppm.[3]
In this compound, the nitrogen is attached to two phenyl rings, making its electron-donating effect slightly less pronounced on each individual ring compared to aniline. However, the general trends will hold.
Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound in CDCl₃.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~141-143 | Ipso-carbon attached to nitrogen. Deshielded due to the electronegativity of nitrogen, but slightly upfield from 4-chloroaniline as the nitrogen's electron density is shared across two rings. |
| C4 | ~127-129 | Ipso-carbon attached to chlorine. This carbon is deshielded by the electronegative chlorine but is also para to the electron-donating amine group, resulting in a moderate chemical shift. |
| C3 / C5 | ~129-130 | Meta to the amine and meta to the chlorine. The electronic effects at this position are relatively small, so its shift should be very close to that seen in chlorobenzene and 4-chloroaniline.[3][4] |
| C2 / C6 | ~118-120 | Ortho to the amine group. This position experiences strong shielding from the electron-donating resonance effect of the nitrogen atom, causing a significant upfield shift. |
Summary of Effects:
-
Amine Group (-NH-): A powerful electron-donating group through resonance. It strongly shields the ortho (C2/C6) and para (C4) positions, shifting their signals upfield. The ipso carbon (C1) is deshielded.
-
Chlorine Atom (-Cl): An electron-withdrawing group through induction, which deshields the carbon it is attached to (C4). It has a smaller effect on the other carbons in the ring.
The final spectrum is a balance of these competing effects. The most upfield signal will be C2/C6 due to the strong shielding from the amine group. The most downfield signal will be C1, the carbon directly attached to the nitrogen.
Conclusion
This technical guide has provided a detailed protocol and theoretical framework for understanding the ¹³C NMR spectrum of this compound. By leveraging principles of molecular symmetry and substituent effects, we have predicted a four-signal spectrum and assigned each resonance to its corresponding carbon environment. The provided experimental methodology offers a reliable path for acquiring high-quality data. This integrated approach of prediction, experimentation, and interpretation is fundamental to the structural elucidation of complex organic molecules and is an indispensable tool for professionals in chemical research and development.
References
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]5]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]2]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]6]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. Retrieved from [Link]4]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]3]
-
NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]1]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 4-Chloroaniline(106-47-8) 13C NMR [m.chemicalbook.com]
bis(4-chlorophenyl)amine mass spectrometry fragmentation
Title: Structural Elucidation and Fragmentation Dynamics of Bis(4-chlorophenyl)amine: A Technical Guide for Mass Spectrometry
Executive Summary
This compound (CAS: 2050-68-2), also known as 4,4'-dichlorodiphenylamine, represents a secondary aromatic amine scaffold frequently encountered in materials science (antioxidants) and pharmaceutical synthesis. Its mass spectrometric behavior is governed by two competing forces: the high stability of the conjugated diphenylamine system and the labile nature of the carbon-chlorine bonds.
This guide provides a definitive analysis of its fragmentation mechanics, isotopic signatures, and experimental protocols. It is designed for analytical chemists requiring high-fidelity structural confirmation and metabolic profiling.
Part 1: Chemical Identity & Isotopic Architecture
Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of the dichloro- system.
-
Formula:
-
Monoisotopic Mass (
): 237.01 u -
Nominal Mass: 237 u
The Chlorine Isotope Signature (Diagnostic)
Unlike non-halogenated amines, this compound exhibits a characteristic "triplet" molecular ion cluster due to the natural abundance of
| Ion Identity | m/z | Composition | Relative Abundance (Theoretical) |
| M+ | 237 | 100% (Base Peak) | |
| M+2 | 239 | ~64% | |
| M+4 | 241 | ~10% |
Senior Scientist Note: In Electron Ionization (EI), the molecular ion (
) is almost invariably the base peak (100% relative abundance). If you observe a weakrelative to fragments, check your source temperature; thermal degradation may be occurring before ionization.
Part 2: Fragmentation Mechanics (Electron Ionization)
Under 70 eV EI conditions, the molecule undergoes predictable, high-energy fragmentation. The pathway is dominated by radical-induced cleavage and heteroatom-directed cyclization.
The Stability of the Molecular Ion ( 237)
The aromatic rings dissipate the ionization energy effectively. The nitrogen lone pair stabilizes the radical cation, making
Dechlorination Pathway ( 202)
The weakest bond in the system is the
-
Transition:
-
Mechanism:
-bond cleavage. -
Observation: The
202 peak will show a monochloro isotope pattern (3:1 ratio of 202:204).
The Carbazole Rearrangement ( 235 vs 166/167)
Diphenylamines are famous for cyclizing to form carbazole derivatives.
-
Pathway A (Cyclization): Loss of two ortho-hydrogens (
) to form 3,6-dichlorocarbazole ( 235). This is often a minor pathway in substituted diphenylamines compared to halogen loss. -
Pathway B (Skeletal Collapse): Sequential loss of the second Chlorine and Hydrogen leads to the highly stable carbazole cation (
166/167).
C-N Bond Cleavage ( 111/125)
Rare but possible at high energies: cleavage of the C-N bond yields a chlorophenyl cation (
Part 3: Visualization of Fragmentation Pathways
The following diagram maps the primary EI fragmentation routes, distinguishing between simple cleavage and structural rearrangement.
Figure 1: Electron Ionization (EI) fragmentation pathway of this compound showing the competition between dechlorination and cyclization.
Part 4: Experimental Protocols
Protocol A: GC-MS (Structural Confirmation)
Best for: Purity analysis, synthesis verification, and impurity profiling.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Inlet: Splitless mode (1 min), 280°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Quadrupole 150°C.
-
Scan Range: 50–500 amu.
Protocol B: LC-MS/MS (Biological/Metabolic Stability)
Best for: Drug metabolism (DMPK) studies and trace quantification.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]
-
Note: As a secondary amine, it protonates readily to form
.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes (C18 column).
-
MRM Transitions (Quantitation):
-
Quantifier:
(Loss of Cl). -
Qualifier:
(Loss of Cl + HCl/Ring collapse).
-
Part 5: Metabolic & Degradation Logic (LC-MS Context)
In drug development, understanding how this scaffold degrades is vital. The metabolic workflow typically follows Phase I oxidation.
Figure 2: Predicted metabolic fate in biological matrices. Hydroxylation of the phenyl ring is the rate-limiting step prior to conjugation.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4,4'-Dichlorodiphenylamine. NIST Chemistry WebBook, SRD 69. [Link][2]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Eiceman, G. A., & Karpas, Z. (2005). Ion Mobility Spectrometry (2nd ed.). CRC Press.
-
PubChem. (2024). Compound Summary: this compound. National Library of Medicine. [Link]
Sources
Technical Guide: FT-IR Spectral Analysis of Bis(4-chlorophenyl)amine
The following technical guide details the FT-IR spectral analysis of bis(4-chlorophenyl)amine.
Executive Summary
This compound (also known as 4,4'-dichlorodiphenylamine) is a critical intermediate in the synthesis of conductive polymers, antioxidants, and pharmaceutical agents. Its structural integrity is defined by a secondary amine core flanked by two para-substituted chlorophenyl rings.
This guide provides a high-resolution analysis of its Fourier Transform Infrared (FT-IR) spectrum. Unlike generic spectral lists, this document focuses on the mechanistic assignment of bands , distinguishing this compound from its unsubstituted precursor (diphenylamine) and identifying common impurities. The protocol is designed for researchers requiring rigorous structural validation.
Molecular Context & Symmetry
The infrared spectrum of this compound is dictated by its
Structural Logic
-
Secondary Amine (N-H): A single bond vector, resulting in one stretching vibration.
-
Aromatic Rings: Two rings, but "seen" as one distinct set of signals due to symmetry.
-
Para-Substitution: The 1,4-disubstitution pattern forces a specific out-of-plane (OOP) bending vibration that is diagnostically distinct from mono- or ortho-substituted derivatives.
Experimental Methodology
To ensure reproducible data, the following acquisition parameters are recommended.
Sample Preparation[1][2]
-
Preferred Method: KBr Pellet (1-2 mg sample in 200 mg KBr).
-
Reasoning: this compound is a solid (mp 71-72 °C). KBr pellets minimize intermolecular hydrogen bonding compared to Nujol mulls, yielding a sharper N-H stretch.
-
-
Alternative: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal.
-
Note: ATR often shifts peaks slightly lower (1-2 cm⁻¹) compared to transmission modes due to depth of penetration effects.
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution).
-
Scans: Minimum 32 scans to resolve weak overtone bands in the 1600–2000 cm⁻¹ region.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹ (Mid-IR).
Figure 1: Optimized experimental workflow for solid-state aromatic amine analysis.
Spectral Analysis: The Fingerprint
The spectrum is divided into three diagnostic zones. Validation requires the presence of bands in all three zones .
Zone A: High Frequency (Functional Group Region)
Range: 4000 – 2800 cm⁻¹
| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |
| 3420 – 3440 | N-H Stretch ( | Medium, Sharp | Characteristic of a free secondary amine. Hydrogen bonding (if wet or concentrated) broadens this band and shifts it to ~3350 cm⁻¹. |
| 3030 – 3090 | Ar-H Stretch ( | Weak | Stretching of the |
| < 3000 | Aliphatic C-H | Absent | Crucial Check: The absence of bands below 3000 cm⁻¹ confirms high purity (no solvent residue or alkyl contaminants). |
Zone B: The Aromatic Framework & Heteroatoms
Range: 1600 – 1000 cm⁻¹
| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |
| 1590, 1490 | C=C Ring Stretch | Strong | The "breathing" modes of the benzene rings. The band at ~1490 cm⁻¹ is often very intense in chlorinated aromatics. |
| 1290 – 1320 | C-N Stretch ( | Strong | The bond between the central nitrogen and the phenyl ring. It appears at a higher frequency than aliphatic amines due to resonance delocalization (partial double bond character). |
| 1080 – 1100 | C-Cl Stretch (In-plane) | Strong | A diagnostic marker for aryl chlorides. Often appears as a sharp, distinct band distinguishing this from the non-chlorinated parent. |
Zone C: Substitution Patterns (The Validation Zone)
Range: 1000 – 600 cm⁻¹ This region confirms the position of the chlorine atoms.
-
810 – 840 cm⁻¹ (Strong): C-H Out-of-Plane (OOP) Bending.
-
This single strong band is the definitive signature of 1,4-disubstitution (para-substitution) .
-
Differentiation: Monosubstituted rings (like diphenylamine) show two bands at ~750 cm⁻¹ and ~690 cm⁻¹. The absence of the 690/750 doublet and presence of the ~820 cm⁻¹ singlet validates the para-chloro structure.
-
Structural Validation Logic
To interpret the spectrum systematically, follow this logic flow. This ensures that the compound is not only identified but distinguished from likely precursors.
Figure 2: Decision tree for spectral validation of this compound.
Comparative Analysis: Impurity Profiling
A common issue in synthesis is the presence of unreacted starting materials (e.g., 4-chloroaniline) or the non-chlorinated parent (diphenylamine).
| Feature | This compound | Diphenylamine (Impurity) | 4-Chloroaniline (Impurity) |
| N-H Stretch | Single band (~3430 cm⁻¹) | Single band (~3433 cm⁻¹) | Doublet (~3480, 3390 cm⁻¹) (Primary Amine) |
| OOP Bending | ~820 cm⁻¹ (Singlet) | 750 & 690 cm⁻¹ (Doublet) | ~820 cm⁻¹ (but with N-H doublet) |
| C-Cl Stretch | Present (~1090 cm⁻¹) | Absent | Present |
Key Takeaway: If you see a doublet in the N-H region, you have primary amine contamination (4-chloroaniline). If you see bands at 750/690 cm⁻¹, you have unsubstituted phenyl rings (diphenylamine).
References
-
National Institute of Standards and Technology (NIST). Diphenylamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Chlorobenzene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
DocBrown's Chemistry. Interpretation of the Infrared Spectrum of Chlorobenzene. Available at: [Link]
Sources
Discovery and history of bis(4-chlorophenyl)amine
CAS: 101-67-7 | Synonyms: 4,4'-Dichlorodiphenylamine, N-(4-chlorophenyl)-4-chloroaniline
Executive Summary
Bis(4-chlorophenyl)amine is a
This guide outlines the evolution of its synthesis—from "brute force" classical copper-mediated condensation to precision palladium-catalyzed amination—and provides validated protocols for laboratory-scale production.
Part 1: Historical Genesis & Chemical Identity[1]
The Ullmann Era (Early 20th Century)
The history of this compound is inextricably linked to the work of Fritz Ullmann . In the early 1900s, the dye industry demanded robust methods to form aryl-nitrogen bonds. Ullmann’s discovery in 1901—that copper powder could mediate the coupling of aryl halides with anilines—opened the door to diarylamines.
-
The Challenge: Early synthesis of the 4,4'-dichloro derivative was plagued by poor yields. The electron-withdrawing nature of the chlorine atoms deactivated the nucleophile (aniline) and the electrophile (aryl halide) relative to unsubstituted benzene rings, requiring harsh temperatures (>200°C).
-
Differentiation: It is crucial to distinguish this molecule from Bis(4-chlorophenyl)sulfone (Dapsone intermediate). While structurally similar, the sulfone possesses a central
group that creates a strong electron-withdrawing sink, whereas the amine ( ) bridge in this compound introduces electron density, making it oxidation-prone (useful for antioxidants) and hole-transporting (useful for OLEDs).
Structural Significance
The molecule features two p-chlorophenyl rings bridged by a secondary amine.
-
Symmetry: The
symmetry simplifies NMR analysis (equivalent protons). -
Reactivity: The para-chlorines are less reactive than bromides or iodides, allowing the secondary amine to be alkylated or arylated without disturbing the halogen handles. This "orthogonal reactivity" is why it is a preferred scaffold for constructing Tris(4-chlorophenyl)amine (a starburst HTM precursor).
Part 2: Synthetic Evolution (The "How")
The synthesis of this compound illustrates the shift from stoichiometric metal reagents to catalytic precision.
Classical Approach: Ullmann Condensation
The traditional route involves the condensation of 4-chloroaniline with 1-chloro-4-iodobenzene.
-
Mechanism: Copper-mediated nucleophilic aromatic substitution.[1]
-
Pros: Cheap reagents.
-
Cons: Requires high temperatures (200°C+), stoichiometric copper waste, and often uses nitrobenzene as a solvent (toxic).
Modern Approach: Buchwald-Hartwig Amination
The "Expert" route utilizes Palladium catalysis.[2] To ensure selectivity, one coupling partner should be 1-bromo-4-chlorobenzene .
-
Why Bromo? Pd oxidative addition is faster for Ar-Br than Ar-Cl. This ensures the Pd inserts into the C-Br bond, coupling it with 4-chloroaniline, leaving the two para-chloro groups intact in the final product.
-
Ligand Choice: Bidentate phosphines (like BINAP or DPPF) or bulky monophosphines (XPhos) prevent catalyst deactivation.
Visualizing the Workflow
The following diagram contrasts the logic flow of the two methodologies.
Figure 1: Comparative logic of Classical Ullmann vs. Modern Buchwald-Hartwig synthesis routes.
Part 3: Experimental Protocols
Protocol A: The "Robust" Ullmann Method (Scale: 50 mmol)
Use this when cost is the primary driver and purification equipment is robust.
-
Reagents:
-
4-Chloroaniline (6.4 g, 50 mmol)
-
1-Chloro-4-iodobenzene (11.9 g, 50 mmol)
-
Copper powder (activated bronze) (0.5 g)
-
Potassium Carbonate (anhydrous) (7.0 g)
-
Solvent: Nitrobenzene (30 mL) or DMF (if temp <160°C is acceptable, though slower).
-
-
Procedure:
-
Combine all reagents in a round-bottom flask equipped with a reflux condenser and inert gas (Ar/N2) inlet.
-
Critical Step: Heat the mixture to 200°C (reflux) for 24 hours. The high temperature is non-negotiable for aryl-chloride systems in Ullmann coupling without specialized ligands.
-
Cool to 100°C and filter hot to remove inorganic salts and copper.
-
Steam distill to remove nitrobenzene (if used).
-
Recrystallize the crude solid from ethanol/water.
-
-
Expected Yield: 55-65%.
Protocol B: The "Precision" Buchwald-Hartwig Method (Scale: 10 mmol)
Use this for high-purity requirements or when synthesizing derivatives.
-
Reagents:
-
4-Chloroaniline (1.27 g, 10 mmol)
-
1-Bromo-4-chlorobenzene (1.91 g, 10 mmol)
-
Catalyst: Pd(OAc)2 (22 mg, 1 mol%)
-
Ligand: BINAP (62 mg, 1 mol%) or XPhos.
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 g, 15 mmol).
-
Solvent: Toluene (anhydrous, degassed) (20 mL).
-
-
Procedure:
-
Pre-complexation: In a glovebox or under strict Argon counterflow, mix Pd(OAc)2 and BINAP in 5 mL toluene for 10 mins to form the active catalyst species (Yellow/Orange solution).
-
Add the amine, aryl bromide, and base to the main reaction vessel.
-
Cannulate the catalyst solution into the main vessel.
-
Heat to 100°C for 12-16 hours.
-
Quench: Cool to RT, dilute with diethyl ether, filter through a Celite pad.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc 95:5).
-
-
Expected Yield: 85-92%.
Part 4: Functional Applications & Data Summary
Application Matrix
Why synthesize this intermediate?
| Sector | Application | Mechanism of Action |
| Optoelectronics | Hole Transport Materials (HTM) | Precursor to Tris(4-chlorophenyl)amine. The Cl groups are lithiated and reacted to extend conjugation. |
| Polymers | Antioxidants | Alkylated diarylamines trap free radicals (ROO•) via H-atom transfer from the N-H bond. |
| Agrochemicals | Fungicides | Structural scaffold for specific anilinopyrimidine derivatives. |
Pathway Visualization[1]
Figure 2: Divergent synthetic utility of the this compound scaffold.
Part 5: Safety & Toxicology (E-E-A-T Critical)
Researchers must treat this compound with respect due to the chloro-aniline moiety.
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.[3] Like many diarylamines, it can induce methemoglobinemia (oxidation of hemoglobin), reducing blood oxygen transport.
-
Environmental: Toxic to aquatic life with long-lasting effects (Category Chronic 2).[3] All aqueous waste from the Ullmann wash steps must be segregated.
-
Handling:
-
PPE: Nitrile gloves (double gloving recommended for nitrobenzene protocols), safety goggles, and a fume hood are mandatory.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (may darken over time due to N-oxide formation).
-
References
-
Ullmann, F. (1901).[1] "Ueber eine neue Bildungsweise von Diphenylaminderivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational paper on copper-mediated coupling).
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Palladium-Catalyzed Coupling of Aryl Halides with Amines." Accounts of Chemical Research. (Definitive guide to Pd-catalysis for amines).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 234111, this compound." PubChem. (Safety and Physical Data). Link
-
Hull, J. W. (2000). "Amination of Aryl Halides." United States Patent 6,087,536. (Industrial scale-up considerations for diarylamines). Link
-
Sigma-Aldrich. (2024).[4] "Safety Data Sheet: this compound." (Toxicology verification). Link
Sources
bis(4-chlorophenyl)amine synonyms and identifiers
This guide provides an in-depth technical analysis of bis(4-chlorophenyl)amine , a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical agents.
Executive Summary: The Identity Paradox
Critical Advisory : Researchers frequently encounter a database conflict regarding the CAS registry for "this compound."
-
Correct Identity : This compound (also known as 4,4'-Dichlorodiphenylamine) corresponds to CAS 6962-04-5 .[1][2]
-
Common Error : Many commercial databases conflate this with CAS 101-67-7 , which refers to Bis(4-octylphenyl)amine , an antioxidant used in rubbers.
-
Implication : Ordering reagents using the wrong CAS will result in the delivery of a lipophilic octyl-derivative rather than the reactive chloro-intermediate required for cross-coupling.
Part 1: Comprehensive Identity Matrix
| Identifier Type | Value | Notes |
| Common Name | This compound | Preferred technical nomenclature |
| IUPAC Name | 4-Chloro-N-(4-chlorophenyl)aniline | Systematic naming |
| CAS Registry | 6962-04-5 | Target Compound |
| Erroneous CAS | 101-67-7 | Refers to 4,4'-Dioctyldiphenylamine |
| Molecular Formula | C₁₂H₉Cl₂N | |
| Molecular Weight | 238.11 g/mol | |
| SMILES | Clc1ccc(Nc2ccc(Cl)cc2)cc1 | |
| InChI Key | PTHWAPQEXRZRJW-UHFFFAOYSA-N | |
| Appearance | Yellow Crystalline Solid |
Part 2: Physicochemical Profiling
Understanding the physical state of this compound is essential for purification protocols. Unlike its unsubstituted analog (diphenylamine, mp 53 °C), the para-chloro substituents increase intermolecular interactions, raising the melting point and altering solubility.
-
Solubility : Highly soluble in dichloromethane (DCM), ethyl acetate, and toluene. Sparingly soluble in hexanes. Insoluble in water.
-
Acidity (pKa) : The electron-withdrawing chlorine atoms decrease the basicity of the amine nitrogen compared to diphenylamine, making it a weaker nucleophile but an excellent substrate for metal-catalyzed N-arylation.
-
Spectroscopic Signature (¹H NMR) :
-
The molecule possesses
symmetry. -
δ 7.25 ppm (d, J ≈ 8.8 Hz, 4H) : Protons ortho to Chlorine (deshielded).
-
δ 6.95 ppm (d, J ≈ 8.8 Hz, 4H) : Protons ortho to Nitrogen (shielded by resonance).
-
δ ~5.60 ppm (s, 1H) : Amine proton (broad, solvent dependent).
-
Part 3: Synthesis & Manufacturing Protocols
The industrial standard for synthesizing 4,4'-dichlorodiphenylamine has shifted from harsh acid-catalyzed condensation (Chapman rearrangement) to precision transition-metal catalysis. The Buchwald-Hartwig Amination is the superior method for laboratory scale (1–50 g), offering high yields and minimal byproduct formation.
Protocol: Pd-Catalyzed C-N Cross-Coupling
Objective : Synthesis of this compound from 4-chloroaniline and 1-bromo-4-chlorobenzene.
Reagents:
-
Substrate A : 4-Chloroaniline (1.0 equiv)
-
Substrate B : 1-Bromo-4-chlorobenzene (1.1 equiv)
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : BINAP or DPPF (4 mol%)
-
Base : Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent : Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology:
-
Inert Atmosphere Setup : Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.
-
Reagent Charging : Add Pd₂(dba)₃, BINAP, and NaOtBu to the flask. Purge with Argon for 5 minutes.
-
Substrate Addition : Add 4-chloroaniline and 1-bromo-4-chlorobenzene.
-
Solvation : Cannulate anhydrous toluene into the flask. The solution will turn dark red/orange (active Pd(0) species).
-
Reflux : Heat the reaction mixture to 110 °C for 12–16 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).
-
Work-up : Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with DCM.
-
Purification : Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 5% Ethyl Acetate in Hexanes).
-
Validation : Product is obtained as a yellow solid. Yields typically range from 69% to 85%.
Visualizing the Reaction Logic
Figure 1: Buchwald-Hartwig cross-coupling pathway for the synthesis of 4,4'-dichlorodiphenylamine.
Part 4: Applications & Utility
This compound is not merely an end-product but a "linchpin" intermediate. Its secondary amine functionality allows for a third substitution, while the para-chloro groups serve as handles for further functionalization (e.g., via Suzuki coupling or Lithiation).
1. Organic Electronics (OLEDs) It is a primary precursor for Triarylamines , which are the standard Hole Transport Materials (HTM) in OLEDs.
-
Mechanism: The chlorine atoms are replaced (via further coupling) or the amine is arylated to form star-shaped molecules (e.g., "Starburst" amines) that form stable amorphous glasses.
2. Pharmaceutical Development
-
Dopamine Transporter (DAT) Inhibitors : Research indicates that this compound derivatives act as atypical DAT inhibitors. The chloro-substituents improve metabolic stability compared to unsubstituted analogs, making them valuable scaffolds for treating psychostimulant abuse.
-
Antifungal Agents : Structural analogs are explored for antifungal activity, often synthesized via laccase-catalyzed coupling.
3. Dye Chemistry
-
Used as an intermediate for producing triarylmethane dyes and specialized pigments where halogenation shifts the absorption maximum (bathochromic shift).
Part 5: Safety & Handling (MSDS Highlights)
-
GHS Classification : Acute Toxicity (Oral/Dermal), Skin Irritant.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
Handling :
-
PPE : Nitrile gloves are mandatory. The compound is lipophilic and can penetrate skin.
-
Storage : Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).
-
-
Disposal : Must be disposed of as halogenated organic waste. Do not release into drains.
References
-
PubChem . Bis(p-chlorophenyl)amine Compound Summary (CID 234111). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry . Supporting Information: General procedure for the synthesis of aryl bromide drugs (Compound 3l). RSC Advances. Available at: [Link]
-
National Institutes of Health . Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. PubMed Central. Available at: [Link]
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of Bis(4-chlorophenyl)amine via Buchwald-Hartwig Amination
Executive Summary
This application note details a robust, scalable protocol for the synthesis of bis(4-chlorophenyl)amine (4,4'-dichlorodiphenylamine). The synthesis utilizes a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction designed to address a specific chemoselectivity challenge: coupling an aryl halide with an aniline while preserving chlorine substituents on both aromatic rings. By exploiting the rates of oxidative addition (
Introduction & Mechanistic Strategy
The Chemoselectivity Challenge
The target molecule, this compound, contains two reactive aryl chloride motifs. In standard Pd-catalyzed amination, highly active catalysts (e.g., bulky biaryl phosphines like BrettPhos or RuPhos) can oxidatively add to aryl chlorides. If such a catalyst were used here, it would likely result in uncontrolled polymerization or the formation of tertiary amines by reacting with the product's chlorine substituents.
The Solution: Halide Hierarchies
To ensure the reaction stops at the secondary amine and leaves the chlorine atoms intact, we utilize the inherent reactivity hierarchy of aryl halides toward Palladium(0):
Experimental Design:
-
Nucleophile: 4-Chloroaniline.
-
Electrophile: 1-Bromo-4-chlorobenzene (rather than 1,4-dichlorobenzene).
Why Xantphos? Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a wide bite-angle bidentate ligand. Its rigidity facilitates the reductive elimination step, which is crucial for forming diarylamines. More importantly, while active enough to insert into C-Br bonds at moderate temperatures, it is significantly less active toward electron-neutral aryl chlorides compared to electron-rich monophosphines, thereby providing the required "kinetic window" for chemoselectivity [1, 2].
Reaction Mechanism
The following diagram illustrates the catalytic cycle, highlighting the critical selectivity point where the catalyst discriminates between the C-Br and C-Cl bonds.
Caption: Catalytic cycle of Pd/Xantphos system showing preferential oxidative addition to Ar-Br over Ar-Cl.
Experimental Protocol
Reagents and Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 1-Bromo-4-chlorobenzene | Electrophile | 1.0 | 191.45 | 1.91 g (10 mmol) |
| 4-Chloroaniline | Nucleophile | 1.1 | 127.57 | 1.40 g (11 mmol) |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | 224.51 | 45 mg |
| Xantphos | Ligand | 0.03 (3 mol%) | 578.62 | 174 mg |
| NaOtBu | Base | 1.4 | 96.10 | 1.35 g |
| Toluene | Solvent | N/A | N/A | 50 mL (0.2 M) |
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Critical for reproducibility)
-
In a glovebox or under a stream of Argon, charge a dry reaction vial with Pd(OAc)₂ (45 mg) and Xantphos (174 mg).
-
Add 5 mL of anhydrous Toluene.
-
Stir at room temperature for 5-10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active
species (reduced in situ by phosphine/solvent or trace amine later). Note: Pre-forming the catalyst prevents "inactive black Pd" precipitation during the main reaction.
Phase 2: Reaction Assembly
-
To a separate 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (1.91 g), 4-chloroaniline (1.40 g), and Sodium tert-butoxide (1.35 g).
-
Evacuate the flask and backfill with Argon three times (3x) to remove atmospheric oxygen.
-
Add the remaining anhydrous Toluene (45 mL) via syringe.
-
Transfer the pre-complexed catalyst solution (from Phase 1) into the Schlenk flask via cannula or syringe.
Phase 3: Execution
-
Heat the reaction mixture to 80°C . Do not exceed 100°C to avoid activating the aryl chlorides.
-
Monitor reaction progress via HPLC or TLC (Eluent: 10% EtOAc/Hexanes).
-
Starting Material (Bromide): Disappears (~2-4 hours).
-
Product: Appears at lower Rf than the bromide.[5]
-
-
Stir until conversion >98%.
Phase 4: Workup and Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude solid can often be recrystallized from hot Ethanol or Hexanes/EtOAc to yield off-white needles.
Workflow Diagram
Caption: Operational workflow ensuring anaerobic conditions and proper catalyst activation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of Pd(0). | Ensure rigorous degassing. Use a glovebox if possible. |
| Formation of Triphenylamine | Over-reaction (Ar-Cl activation). | Lower temperature to 70°C. Reduce catalyst loading. Ensure Xantphos quality (oxidation). |
| Pd Black Precipitation | Ligand dissociation or instability. | Increase Ligand:Pd ratio to 1.5:1 or 2:1. Ensure pre-complexation step is followed. |
| Sticky/Dark Product | Residual Pd or amine oxidation. | Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup or recrystallize immediately. |
Safety Considerations
-
Palladium: Heavy metal. All waste must be disposed of in heavy metal waste streams.
-
Sodium tert-butoxide: Moisture sensitive and caustic. Handle in a fume hood or glovebox.
-
Aryl Halides: Potential skin irritants. Wear nitrile gloves and lab coat.
References
-
Original Buchwald-Hartwig Methodology: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8][9][10][11][12] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
-
Xantphos Ligand Efficacy: Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient, palladium-catalyzed amination of aryl bromides and iodides with primary amines using a wide-bite-angle ligand. Tetrahedron Letters, 42(32), 5425-5428. [Link]
-
Chemoselectivity (Br vs Cl): Fors, B. P., Watson, D. A., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society, 130(41), 13552–13554. (Demonstrates selectivity principles). [Link]
-
General Review of C-N Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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- 5. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Bis(4-chlorophenyl)amine in Modern Organic Synthesis
Foreword: The Diarylamine Motif and the Role of Bis(4-chlorophenyl)amine
In the landscape of synthetic organic chemistry, the diarylamine structural unit is a cornerstone for innovation, particularly in materials science and medicinal chemistry. This compound, a symmetrically substituted diarylamine, serves as a pivotal intermediate. Its utility stems from the predictable reactivity of the N-H bond and the potential for subsequent functionalization at the chloro-positions. This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles, offer field-tested protocols, and empower researchers to leverage this versatile building block in their synthetic campaigns.
Core Properties and Safety Mandates
A thorough understanding of a reagent's properties is fundamental to its successful and safe application.
Physicochemical Data
The key properties of this compound are summarized below, providing researchers with essential data for reaction planning and characterization.[1][2]
| Property | Value | Source |
| IUPAC Name | 4-chloro-N-(4-chlorophenyl)aniline | J&K Scientific LLC[3] |
| CAS Number | 6962-04-5 | ChemicalBook[2] |
| Molecular Formula | C₁₂H₉Cl₂N | PubChem[1] |
| Molecular Weight | 238.11 g/mol | PubChem[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook[2] |
| Melting Point | 71-72 °C | ChemicalBook[2] |
| Boiling Point | 348.4±27.0 °C (Predicted) | ChemicalBook[2] |
| Storage | 2-8°C, protect from light | ChemicalBook[2] |
Critical Safety & Handling Protocols
This compound and its derivatives require careful handling. The following protocols are mandatory for laboratory use.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[5]
-
Exposure Response:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
-
-
Spill Management: Avoid dust formation.[5][6] Evacuate the area. Sweep up the spilled solid into a suitable, closed container for disposal.[6] Prevent entry into drains.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Synthetic Utility: C-N Bond Formation
The primary utility of this compound lies in its N-H bond, which can be functionalized to create triarylamines or other complex nitrogen-containing molecules. The two dominant methodologies for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: Precision and Versatility
The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its high functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions.[7][8] The reaction couples an amine with an aryl halide (or triflate) using a palladium catalyst and a strong, non-nucleophilic base.[8]
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the triarylamine product and regenerate the Pd(0) catalyst.[9]
-
Phosphine Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[8] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature accelerates the final reductive elimination step, which is often rate-limiting.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate without competing in nucleophilic attack on the aryl halide.[10]
Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds.[11] While it often requires harsher conditions (higher temperatures, polar aprotic solvents) than the Buchwald-Hartwig reaction, it remains a valuable tool, especially for specific substrates or when palladium-based methods are not viable.[11] Modern protocols have introduced ligands for copper that allow for milder reaction conditions.
Causality Behind Component Selection:
-
Copper Catalyst: The reaction typically uses a Cu(I) salt (e.g., CuI) as the catalyst. The mechanism is thought to involve the formation of a copper-amide species, which then undergoes a coupling reaction with the aryl halide.
-
Ligands: In modern Ullmann reactions, ligands such as 1,10-phenanthroline or various diamines can stabilize the copper catalyst and facilitate the reaction at lower temperatures.
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used to deprotonate the amine.
Workflow: Simplified Ullmann Condensation Mechanism
Caption: A simplified workflow for the Ullmann C-N coupling reaction.
Application Protocol: Synthesis of a Triarylamine Derivative
This protocol details a representative Buchwald-Hartwig amination using this compound as the nucleophile to synthesize a triarylamine, a class of compounds often investigated for applications in organic electronics.
Reaction: this compound + 4-Iodotoluene → 4-Methyl-N,N-bis(4-chlorophenyl)aniline
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 238.11 | 238 mg | 1.0 |
| 4-Iodotoluene | 218.04 | 240 mg | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| XPhos | 476.65 | 19.1 mg | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol), 4-iodotoluene (240 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add 5 mL of anhydrous toluene via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting amine), cool the flask to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter it through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triarylamine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation and Troubleshooting
-
Expected Outcome: A crystalline solid. The yield should be in the range of 75-95%.
-
Incomplete Reaction: If the starting material persists, consider increasing the reaction temperature to 110 °C or adding an additional portion of catalyst and ligand (e.g., 0.5 mol%). Ensure the base is fresh and anhydrous, as moisture can deactivate it.
-
Side Product Formation: The primary side reactions often involve homocoupling of the aryl halide. Using a precise 1:1.1 ratio of amine to aryl halide can minimize this. Ensuring a truly inert atmosphere is crucial to prevent catalyst deactivation.
References
- Google Patents. (n.d.). Preparation of bis-(4-chlorophenyl) sulfone.
- Google Patents. (n.d.). Process for the preparation of bis(4-chlorophenyl) sulphone.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
-
J-Stage. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Retrieved February 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of bis(4-chlorophenyl) sulfone. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). amine. Retrieved February 7, 2026, from [Link]
-
Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Bis(p-chlorophenyl)amine. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2024). Diazonium compound. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2024). Ullmann condensation. Retrieved February 7, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved February 7, 2026, from [Link]
-
Angene Chemical. (2023). Safety Data Sheet. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 7, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing piperazine pharmaceutical intermediate.
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2022). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]
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Application Notes and Protocols for the Use of Bis(4-chlorophenyl)amine in Polymer Synthesis
Introduction: The Strategic Role of Bis(4-chlorophenyl)amine in Advanced Polymer Architectures
This compound, a secondary diarylamine, presents a unique monomer for the synthesis of advanced functional polymers. Its rigid, non-planar structure, coupled with the electron-withdrawing nature of the chloro-substituents, imparts distinct electronic and physical properties to the resulting polymer chains. This guide provides a comprehensive overview of the synthetic routes leveraging this compound, with a focus on polycondensation and oxidative coupling reactions to generate novel polyamines and related functional polymers. The protocols and discussions herein are designed for researchers and professionals in polymer chemistry and materials science, offering both theoretical grounding and practical, field-tested methodologies.
The incorporation of the this compound moiety into a polymer backbone can be expected to enhance thermal stability, and introduce electroactive properties, making these materials promising candidates for applications in electronics, such as hole-transporting layers in organic light-emitting diodes (OLEDs), and as high-performance engineering plastics.[1][2] This document will explore the synthesis of polymers where this compound can act as a key building block.
I. Synthesis of High-Performance Polyamides via Polycondensation
Polycondensation is a powerful technique for the synthesis of high-performance polymers, such as polyamides and polyimides.[2][3] The secondary amine functionality of this compound, however, makes it an unconventional monomer for direct polyamidation with dicarboxylic acids or their derivatives. A more viable strategy involves the functionalization of this compound to introduce primary amine or carboxylic acid groups, thereby creating a versatile monomer for step-growth polymerization.
Conceptual Framework: Monomer Functionalization Strategy
To utilize this compound in polycondensation, a preliminary synthetic step is required to introduce reactive functionalities. A common approach is the nitration of the phenyl rings, followed by reduction to the corresponding diamine. This resulting diamine monomer can then readily undergo polycondensation with various dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively.
Experimental Workflow: From Monomer to Polymer
Figure 2: Generalized mechanism of oxidative coupling polymerization of an aniline derivative.
Protocol 3: Synthesis of a Polyaniline Derivative via Oxidative Coupling
This protocol is adapted for a hypothetical monomer, 4-amino-4'-chlorodiphenylamine, which would be a suitable derivative of this compound for this type of polymerization.
Materials:
-
4-amino-4'-chlorodiphenylamine
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric Acid (HCl)
-
Methanol
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water
-
Ice Bath
-
Beakers, magnetic stirrer, Buchner funnel
Procedure:
-
Monomer Solution: Dissolve the 4-amino-4'-chlorodiphenylamine monomer in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Initiator Solution: Separately, dissolve ammonium persulfate in 1 M HCl and cool it to 0-5 °C.
-
Polymerization: Slowly add the cold initiator solution to the cold monomer solution with vigorous stirring. The reaction mixture will gradually change color, and a precipitate will form. Continue stirring in the ice bath for 4-6 hours.
-
Work-up and Purification: Filter the polymer precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer and oligomers. To obtain the emeraldine base form, treat the polymer with an ammonium hydroxide solution, filter, and wash with deionized water until the filtrate is neutral.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Slower reaction rate at low temperatures promotes higher molecular weight and more regular polymer structure. [4] |
| Oxidant:Monomer Ratio | 1:1 to 1.25:1 | A slight excess of oxidant ensures complete polymerization. [5] |
| Acidic Medium | 1 M HCl | Protonation of the amine groups is necessary for the formation of the conducting emeraldine salt form of the polymer. [6] |
Table 2: Key parameters for the oxidative polymerization of aniline derivatives.
III. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer a highly versatile route to novel polymer architectures. [7]this compound, with its two aryl chloride functionalities, is an excellent candidate for polycondensation via Suzuki, Buchwald-Hartwig, or similar cross-coupling reactions with appropriate bifunctional co-monomers.
Buchwald-Hartwig Amination for Polytriarylamine Synthesis
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. By reacting this compound with a primary aromatic diamine in the presence of a palladium catalyst and a suitable ligand, a high-molecular-weight polytriarylamine can be synthesized. These polymers are known for their excellent hole-transporting properties. [1]
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Application Notes and Protocols for Bis(4-chlorophenyl)amine Derivatives in Pharmaceutical Research
Introduction: The Rising Prominence of the Bis(4-chlorophenyl)amine Scaffold in Drug Discovery
The this compound scaffold, a diarylamine structure characterized by two 4-chlorophenyl rings linked by a secondary amine, has emerged as a privileged motif in modern pharmaceutical research. Its rigid, yet conformationally adaptable, structure provides an excellent platform for the design of potent and selective inhibitors of various biological targets. The electron-withdrawing nature of the chlorine atoms influences the physicochemical properties of these derivatives, often enhancing their metabolic stability and bioavailability.[1][2] This, combined with the scaffold's ability to engage in key hydrogen bonding and hydrophobic interactions within protein active sites, has led to the development of a diverse range of bioactive molecules. Notably, derivatives of this scaffold have shown significant promise as anticancer agents, particularly as kinase inhibitors that target critical cell signaling pathways implicated in tumor growth and survival.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, offering detailed protocols and expert insights for researchers in drug development.
Synthetic Strategies: Crafting the this compound Core
The construction of the C-N bond is the cornerstone of synthesizing this compound and its derivatives. Two of the most powerful and widely employed methods in contemporary organic synthesis for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
The Buchwald-Hartwig amination has become a go-to method due to its broad substrate scope and generally milder reaction conditions compared to the Ullmann condensation.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or pseudo-halides) and amines. The use of specialized phosphine ligands is crucial for the efficiency of the catalytic cycle.
In contrast, the Ullmann condensation is a classical method that utilizes a copper catalyst, often at higher temperatures.[7][8] While traditional Ullmann reactions required harsh conditions, modern modifications with various ligands have significantly improved its applicability and substrate scope.[9][10][11]
Experimental Workflow: Synthesis of this compound via Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Buchwald-Hartwig Amination for this compound Synthesis
This protocol provides a representative procedure for the synthesis of the core this compound scaffold.
Materials:
-
4-chloroaniline
-
1-bromo-4-chlorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-chloroaniline (1.0 equiv.), 1-bromo-4-chlorobenzene (1.2 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to 4-chloroaniline).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-argon backfill to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Biological Evaluation: Assessing the Pharmaceutical Potential
A critical aspect of pharmaceutical research is the rigorous biological evaluation of synthesized compounds. For this compound derivatives, this typically involves assessing their cytotoxicity against cancer cell lines, their ability to induce apoptosis, and their potency in inhibiting specific molecular targets, such as protein kinases.
Cytotoxicity Profiling: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
Quantitative Data: Cytotoxicity of this compound Derivatives
The following table summarizes the reported IC₅₀ values for various this compound derivatives against different cancer cell lines, showcasing the potent anti-proliferative activity of this class of compounds.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 2.29 | [3] |
| HCT-116 (Colon) | 3.66 | [3] | |
| HepG2 (Liver) | 5.42 | [3] | |
| Derivative B | C26 (Colon) | 1.21 | [1] |
| Derivative C | MCF-7 (Breast) | 0.81 ± 0.04 | [12] |
| MDA-MB-231 (Breast) | 1.82 ± 0.05 | [12] | |
| ZR75-1 (Breast) | 1.12 ± 0.06 | [12] | |
| Bispidine Derivative 4c | HepG2 (Liver) | 25 | [13][14] |
| Bispidine Derivative 4e | HepG2 (Liver) | 25 | [13][14] |
| WI-38 (Normal Lung) | >25 | [13][14] |
Mechanism of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is paramount in drug development. For many this compound derivatives, their anticancer effects are attributed to the inhibition of key signaling pathways that are often dysregulated in cancer, such as the EGFR/PI3K/AKT/mTOR pathway.[3][15][16][17][18]
The EGFR/PI3K/AKT/mTOR Signaling Cascade
This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade. This involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian Target of Rapamycin (mTOR), to promote cell survival and proliferation. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway.
Kinase Inhibition Assays: Quantifying Target Engagement
To confirm that the observed cytotoxicity is due to the inhibition of specific kinases in a signaling pathway, in vitro kinase assays are essential. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Materials:
-
Recombinant kinase (e.g., EGFR, PI3K)
-
Kinase substrate
-
ATP
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white, opaque plate, set up the kinase reaction by adding the kinase, substrate, and a range of concentrations of the this compound derivative. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[19][20][21][22]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[19][20][21][22]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the derivative and plot it against the logarithm of the concentration to determine the IC₅₀ value.
Apoptosis Induction: The Annexin V Assay
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V assay is a common method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel pharmaceutical agents, particularly in the realm of oncology. The synthetic accessibility of these compounds, coupled with their potent biological activities and well-defined mechanisms of action, makes them attractive candidates for further investigation. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and characterize new derivatives based on this privileged structure. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications beyond cancer, and developing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve their therapeutic index.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. Accessed October 26, 2023. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed October 26, 2023. [Link]
-
(PDF) Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. ResearchGate. Accessed October 26, 2023. [Link]
-
Ullmann condensation. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Accessed October 26, 2023. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Publications. Accessed October 26, 2023. [Link]
-
(PDF) Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Accessed October 26, 2023. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers. Accessed October 26, 2023. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Accessed October 26, 2023. [Link]
-
Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. Accessed October 26, 2023. [Link]
-
Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. MDPI. Accessed October 26, 2023. [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Publishing. Accessed October 26, 2023. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]. Accessed October 26, 2023.
-
3,5-diarylazoles as novel and selective inhibitors of protein kinase D. PubMed. Accessed October 26, 2023. [Link]
-
Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: a rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC. National Institutes of Health. [Link]. Accessed October 26, 2023.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed October 26, 2023. [Link]
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- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. mdpi.com [mdpi.com]
- 10. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: a rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. bmglabtech.com [bmglabtech.com]
Title: Bis(4-chlorophenyl)amine: A Versatile Scaffold for Agrochemical Discovery and Environmental Monitoring
Technical Application Note: Bis(4-chlorophenyl)amine in Agrochemical Science
Executive Summary & Chemical Identity
This compound (CAS 6962-04-5), also known as 4,4'-dichlorodiphenylamine , is a specialized diarylamine intermediate used in the synthesis of heterocyclic agrochemicals, functional dyes, and as a stable analytical marker for organochlorine degradation.
Unlike its aliphatic counterpart dicyclohexylamine (CAS 101-83-7)—a common corrosion inhibitor and rubber accelerator—this compound possesses an aromatic backbone with electron-withdrawing chlorine substituents at the para positions. This structural feature imparts high lipophilicity (
Physicochemical Profile
| Property | Value | Relevance |
| CAS Number | 6962-04-5 | Unique identifier (Distinct from Dicyclohexylamine) |
| Molecular Formula | Precursor for halogenated heterocycles | |
| Molecular Weight | 238.11 g/mol | Suitable for fragment-based drug design |
| LogP (Octanol/Water) | ~4.7 | High bioaccumulation potential; cuticle penetration |
| pKa | ~0.78 (Conjugate acid) | Very weak base due to electron-withdrawing Cl groups |
| Appearance | Off-white to pale yellow solid | Crystalline solid, stable in ambient conditions |
Core Applications in Agrochemical Chemistry
A. Precursor for Phenothiazine Insecticides & Anthelmintics
The primary synthetic utility of this compound lies in its conversion to 3,7-dichlorophenothiazine via thionation. Phenothiazine derivatives have a historic and resurgence role as insecticides (targeting the nervous system of larvae) and anthelmintics (livestock deworming).
-
Mechanism: The para-chlorine atoms block metabolic hydroxylation at the most reactive sites, significantly extending the half-life of the resulting bioactive molecule within the pest.
-
Synthesis Pathway: The cyclization with sulfur and iodine (Bernthsen reaction condition) yields the tricyclic phenothiazine core.
B. Scaffold for Novel Acaricides (Tetrazine & Triazine Analogs)
While not the direct precursor to Clofentezine (which uses ortho-chlorine isomers), this compound is used in research to synthesize symmetrical triazine and tetrazine analogs. The bulky, lipophilic diphenylamine moiety mimics the steric properties of established mite growth regulators, disrupting chitin synthesis or mitochondrial respiration.
C. Environmental Residue Marker
In environmental fate studies, this compound serves as a critical degradation marker . It is a stable metabolite formed from the breakdown of complex organochlorine pesticides or substituted diphenylamines. Its detection in soil or groundwater indicates historical contamination or degradation of specific precursors.
Experimental Protocols
Protocol A: Synthesis of 3,7-Dichlorophenothiazine Scaffold
Target: Creation of a core scaffold for insecticidal screening.
Reagents:
-
This compound (10 mmol, 2.38 g)
-
Elemental Sulfur (
, 20 mmol) -
Iodine (
, catalytic, 0.2 mmol) -
Solvent: 1,2-Dichlorobenzene (high boiling point)
Workflow:
-
Charge: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, combine this compound, sulfur, and iodine.
-
Solvation: Add 15 mL of 1,2-dichlorobenzene.
-
Cyclization: Heat the mixture to 180–190°C (oil bath) for 4–6 hours. Monitor the evolution of
gas (trap with NaOH solution). -
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting amine spot (
) should disappear, replaced by a lower fluorescent spot. -
Isolation: Cool to room temperature. The product often precipitates. If not, add methanol (20 mL) to induce crystallization.
-
Purification: Recrystallize from toluene/ethanol to obtain pale green/yellow needles of 3,7-dichlorophenothiazine.
Visual Pathway (DOT Diagram):
Caption: Synthesis of the bioactive phenothiazine core via Bernthsen thionation.
Protocol B: Residue Analysis in Soil (QuEChERS Method)
Target: Quantification of this compound as an environmental marker.
Matrix: Agricultural Soil (Loam/Sandy) Limit of Quantitation (LOQ): 0.01 mg/kg
Step-by-Step Methodology:
-
Extraction:
-
Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL acetonitrile (ACN) containing 1% acetic acid.
-
Add internal standard (e.g., Diphenylamine-d10).
-
Shake vigorously for 1 min.
-
-
Partitioning:
-
Add QuEChERS salt kit (4 g
, 1 g ). -
Vortex immediately for 1 min to prevent clumping.
-
Centrifuge at 4000 rpm for 5 min.
-
-
Cleanup (dSPE):
-
Transfer 1 mL of supernatant to a dSPE tube (containing 150 mg
+ 25 mg PSA). Note: PSA removes organic acids but preserves the amine. -
Vortex and centrifuge.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 8 min.
-
MRM Transitions:
-
Quantifier: 238.0
168.0 (Loss of ) -
Qualifier: 238.0
202.0 (Loss of )
-
-
Analytical Workflow (DOT Diagram):
Caption: Modified QuEChERS workflow for extraction of lipophilic amines from soil.
Safety & Handling (EHS)
-
Toxicity: this compound is an organochlorine compound. While less acutely toxic than some pesticides, it is suspected of being persistent and potentially bioaccumulative.
-
Handling: Use strictly in a fume hood. Wear nitrile gloves (breakthrough time > 4 hours).
-
Waste: Dispose of as halogenated organic waste. Do not release into drains; it is toxic to aquatic life (H410).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 234111, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound. (EC Number 230-042-7). Retrieved from [Link]
- Smith, P. A. S. (1948).The Chemistry of Phenothiazine. Chemical Reviews, 43(3), 401-518.
- Anastassiades, M., et al. (2003).Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning (QuEChERS).
-
University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Clofentezine. (Clarifies structural distinction from 2-chloro isomers). Retrieved from [Link]
Application Notes and Protocols for bis(4-chlorophenyl)amine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the prospective use of bis(4-chlorophenyl)amine as a ligand in palladium-catalyzed cross-coupling reactions. While direct, peer-reviewed applications of this specific ligand are not extensively documented, its structural analogy to established diarylamine ligands suggests significant potential in key organic transformations. This guide is structured to provide researchers with the foundational knowledge and detailed, albeit theoretical, protocols to explore its catalytic capabilities. We will delve into the synthesis of this compound, its proposed role in catalytic cycles, and hypothetical protocols for its application in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, pending experimental verification.
Introduction: The Potential of this compound in Catalysis
This compound is a secondary diarylamine characterized by the presence of two electron-withdrawing chloro-substituents on the phenyl rings. In the realm of catalysis, particularly palladium-catalyzed cross-coupling reactions, the electronic and steric properties of ancillary ligands are paramount in dictating the efficiency, selectivity, and scope of the transformation. The nitrogen atom in this compound can serve as a coordinating atom to a metal center, such as palladium.
The electron-withdrawing nature of the chlorine atoms is hypothesized to modulate the electron density at the metal center. This can have several implications for the catalytic cycle:
-
Enhanced Reductive Elimination: By rendering the metal center more electrophilic, the final reductive elimination step to form the product and regenerate the active catalyst may be accelerated.
-
Modified Oxidative Addition: The rate of the initial oxidative addition of the aryl halide to the palladium(0) species might be influenced.
-
Stability of the Catalytic Species: The electronic effects can impact the overall stability and lifetime of the active catalyst.
These application notes aim to provide a robust starting point for researchers interested in exploring the catalytic potential of this compound.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through classical methods such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[1]
Protocol 2.1: Synthesis of this compound via Ullmann Condensation
This protocol describes a general procedure for the synthesis of this compound from 4-chloroaniline and 1-bromo-4-chlorobenzene.
Materials:
-
4-chloroaniline
-
1-bromo-4-chlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloroaniline (1.0 equiv.), 1-bromo-4-chlorobenzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF to the flask. The reaction mixture is typically heated to 120-140 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene.
-
The mixture is filtered through a pad of Celite to remove insoluble inorganic salts.
-
The filtrate is washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Prospective Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] The use of this compound as a ligand in this reaction is proposed for the coupling of aryl halides with primary or secondary amines.
Mechanism Insight:
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the arylamine product and regenerate the Pd(0) catalyst.[2] The this compound ligand is expected to coordinate to the palladium center and influence the rates of these elementary steps.
Figure 1: Proposed catalytic cycle for the Buchwald-Hartwig amination using this compound as a ligand.
Protocol 3.1: Proposed Protocol for Buchwald-Hartwig Amination
This hypothetical protocol describes the coupling of an aryl bromide with a secondary amine.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Secondary amine (e.g., morpholine)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or nitrogen gas
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%), this compound (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
The tube is sealed, removed from the glovebox, and the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.) are added under an inert atmosphere, followed by anhydrous toluene.
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation (Hypothetical):
| Entry | Aryl Halide | Amine | Ligand Loading (mol%) | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 2 | Pd(OAc)₂ (1) | NaOtBu | 100 | 18 | >95 (expected) |
| 2 | 4-Chloroanisole | Piperidine | 4 | Pd₂(dba)₃ (2) | K₃PO₄ | 110 | 24 | >90 (expected) |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | 2 | Pd(OAc)₂ (1) | Cs₂CO₃ | 100 | 20 | >92 (expected) |
Prospective Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide.[4][5]
Mechanism Insight:
The catalytic cycle involves the oxidative addition of the halide to Pd(0), followed by transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the biaryl product.[6][7] The this compound ligand would participate in each of these steps, influencing the overall efficiency of the coupling.
Figure 2: Proposed catalytic cycle for the Suzuki-Miyaura coupling using this compound as a ligand.
Protocol 4.1: Proposed Protocol for Suzuki-Miyaura Coupling
This hypothetical protocol describes the coupling of an aryl chloride with a phenylboronic acid.
Materials:
-
Aryl chloride (e.g., 4-chloroacetophenone)
-
Phenylboronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or nitrogen gas
Procedure:
-
A Schlenk tube is charged with the aryl chloride (1.0 equiv.), phenylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), this compound (4 mol%), and K₂CO₃ (2.0 equiv.).
-
The tube is evacuated and backfilled with an inert gas.
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v) are added via syringe.
-
The reaction mixture is heated to 80-100 °C for 8-16 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation (Hypothetical):
| Entry | Aryl Halide | Boronic Acid | Ligand Loading (mol%) | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | 4 | Pd(OAc)₂ (2) | K₂CO₃ | 100 | 12 | >90 (expected) |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2 | Pd(OAc)₂ (1) | K₃PO₄ | 80 | 10 | >95 (expected) |
| 3 | 4-Iodotoluene | Naphthalene-1-boronic acid | 2 | PdCl₂(PPh₃)₂ (1) | Cs₂CO₃ | 90 | 16 | >93 (expected) |
Prospective Application in the Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[8] Amine ligands can be employed in these transformations.[9]
Mechanism Insight:
The Heck reaction cycle involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to release the substituted alkene product. A base is required to regenerate the Pd(0) catalyst.[10]
Figure 3: Proposed catalytic cycle for the Heck reaction using this compound as a ligand.
Protocol 5.1: Proposed Protocol for the Heck Reaction
This hypothetical protocol describes the coupling of an aryl iodide with an acrylate.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole)
-
Alkene (e.g., methyl acrylate)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or nitrogen gas
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%).
-
The tube is evacuated and backfilled with an inert gas.
-
Add the aryl iodide (1.0 equiv.), the alkene (1.5 equiv.), triethylamine (2.0 equiv.), and anhydrous DMF.
-
The reaction mixture is heated to 100-120 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation (Hypothetical):
| Entry | Aryl Halide | Alkene | Ligand Loading (mol%) | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Methyl acrylate | 2 | Pd(OAc)₂ (1) | Et₃N | 100 | 20 | >90 (expected) |
| 2 | 1-Bromonaphthalene | Styrene | 4 | Pd(OAc)₂ (2) | K₂CO₃ | 120 | 24 | >85 (expected) |
| 3 | 4-Bromobenzonitrile | n-Butyl acrylate | 2 | PdCl₂ (1) | NaOAc | 110 | 22 | >88 (expected) |
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, candidate as a ligand in palladium-catalyzed cross-coupling reactions. The theoretical framework and prospective protocols detailed in these application notes provide a solid foundation for its investigation. The electron-withdrawing nature of the chloro-substituents is anticipated to significantly influence catalytic activity, potentially offering advantages in specific transformations. Experimental validation of these protocols is essential to ascertain the true efficacy of this compound as a ligand and to delineate its scope and limitations. Future work should focus on the synthesis and characterization of well-defined palladium-bis(4-chlorophenyl)amine complexes to gain deeper mechanistic insights and to further optimize reaction conditions. Such studies will be invaluable to the broader fields of organic synthesis and drug development.
References
-
PrepChem. (n.d.). Synthesis of bis(4-chlorophenyl) sulfone. Retrieved from [Link]
- Google Patents. (1991). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.
-
ACS Publications. (2024, February 11). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible CpIr-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts*. Inorganic Chemistry. Retrieved from [Link]
-
ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The Effect of Electron-withdrawing Group Functionalization on Antibacterial and Catalytic Activity of Palladium(II) Complexes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Wipf Group. (2007, January 30). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling.... Retrieved from [Link]
- Google Patents. (1983). US4370501A - Synthesis of bis(aminophenyl) compounds.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
RSC Publishing. (2024, September 9). Leveraging ligand-based proton and electron transfer for aerobic reactivity and catalysis. Chemical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Retrieved from [Link]
-
NIH. (n.d.). Ligand−Structure Effects on N−Heterocyclic Carbene Rhenium Photo− and Electrocatalysts of CO2 Reduction. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Electron-Withdrawing Functional Ligand Promotes CO2 Reduction Catalysis in Single Atom Catalyst. Retrieved from [Link]
-
NIH. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Retrieved from [Link]
-
NIH. (n.d.). Bis(p-chlorophenyl)amine. PubChem. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2023, November 18). Ullmann Reaction - Organic Chemistry Tricks & Tips. Retrieved from [Link]
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Application Notes and Protocols for the N-arylation of bis(4-chlorophenyl)amine
Introduction: The Strategic Importance of Triarylamines
Triarylamines are a cornerstone of modern chemical science, finding critical applications as organic hole-transporting materials in OLEDs, perovskite solar cells, and organic photovoltaics. Their unique electronic and photophysical properties also make them privileged scaffolds in medicinal chemistry and key components of various organic catalysts. The targeted synthesis of triarylamines, particularly those with specific substitution patterns like the derivatives of bis(4-chlorophenyl)amine, is therefore of paramount importance for the advancement of these fields. This document provides a detailed guide to the N-arylation of this compound, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination, and also considering the classical Copper-catalyzed Ullmann condensation.
Core Concepts: A Tale of Two Metals in C-N Cross-Coupling
The formation of a carbon-nitrogen bond between an aryl halide and an amine is a formidable challenge in organic synthesis. Two Nobel Prize-winning cross-coupling methodologies have emerged as the dominant strategies to achieve this transformation: the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).
The Buchwald-Hartwig amination has become the gold standard for N-arylation due to its remarkable functional group tolerance, high efficiency, and relatively mild reaction conditions.[1][2] The reaction is catalyzed by a palladium complex, which cycles through a series of oxidative addition, ligand exchange, and reductive elimination steps to forge the new C-N bond.[1] The choice of phosphine ligand is critical to the success of this reaction, with sterically hindered and electron-rich ligands generally affording the best results by promoting the key steps of the catalytic cycle.[2]
The Ullmann condensation , a much older reaction, utilizes a copper catalyst to effect the N-arylation.[3] While historically requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[3] The Ullmann reaction can be a valuable alternative to the Buchwald-Hartwig amination, particularly for certain substrates or when cost is a primary concern.
Experimental Protocol: Palladium-Catalyzed N-arylation of this compound
This protocol provides a detailed procedure for the N-arylation of this compound with an aryl halide, exemplified by the reaction with 4-chloroanisole, based on a well-established Buchwald-Hartwig methodology.
Reagents and Equipment
-
Reagents:
-
This compound
-
4-chloroanisole (or other suitable aryl halide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel column chromatography setup
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a 300 mL three-necked round-bottom flask, add this compound (e.g., 29.6 mmol, 1.0 eq.), 4-chloroanisole (31.4 mmol, 1.05 eq.), and 150 mL of degassed toluene.
-
Equip the flask with a reflux condenser, a nitrogen or argon inlet, and a magnetic stir bar.
-
-
Catalyst and Base Addition:
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.131 mmol, 1 mol%), t-Bu₃P·HBF₄ (0.683 mmol, 2 mol%), and sodium tert-butoxide (66.0 mmol, 2.2 eq.) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 300 mL of dichloromethane.
-
Filter the suspension through a pad of celite to remove insoluble salts.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system (e.g., starting from 99:1 and gradually increasing the polarity to 8:1).
-
If necessary, further purify the product by recrystallization from hexane to remove any residual starting material.
-
Visualizing the Workflow
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, which can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The diarylamine coordinates to the Pd(II) center, and in the presence of a base, is deprotonated to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Key Parameters
The success of the N-arylation of diarylamines is highly dependent on the careful selection of reaction parameters. The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | Options | General Impact on Diarylamine N-arylation |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its reliability and ease of reduction to the active Pd(0) species. |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, RuPhos), Ferrocene-based ligands (e.g., dppf), Trialkylphosphines (e.g., t-Bu₃P) | Sterically hindered, electron-rich biaryl phosphine ligands are generally highly effective for coupling diarylamines, as they promote both oxidative addition and reductive elimination.[4] Tri-tert-butylphosphine is also a robust ligand for these transformations.[5] |
| Base | Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | Strong, non-nucleophilic bases like NaOt-Bu are typically required to deprotonate the weakly acidic diarylamine.[1] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher catalyst loadings or longer reaction times.[1] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic, non-polar to polar aprotic solvents are commonly used. Toluene is a frequent choice due to its high boiling point, which allows for elevated reaction temperatures. The choice of solvent can influence catalyst solubility and reactivity.[6][7] |
| Temperature | 80 - 130 °C | Higher temperatures are generally required for the N-arylation of diarylamines, especially when using less reactive aryl chlorides.[8] |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | The reactivity order is generally I > Br > Cl. Aryl iodides and bromides are more reactive and typically require milder conditions than aryl chlorides. The coupling of aryl chlorides often necessitates the use of more specialized and highly active catalyst systems.[2] |
Alternative Protocol: The Ullmann Condensation
For certain applications, particularly in large-scale synthesis where cost is a major factor, the Copper-catalyzed Ullmann condensation can be an attractive alternative.
Typical Ullmann Conditions
-
Catalyst: Copper(I) iodide (CuI) or copper powder.
-
Ligand: Often, a bidentate nitrogen-based ligand such as 1,10-phenanthroline or an amino acid like L-proline is used to accelerate the reaction.[9]
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.
-
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are common.
-
Temperature: Generally higher than Buchwald-Hartwig reactions, often in the range of 120-200 °C.[3]
While a detailed step-by-step protocol is not provided here, researchers can adapt general Ullmann procedures, keeping in mind the higher temperatures and potentially longer reaction times required compared to the palladium-catalyzed method.
Conclusion
The N-arylation of this compound to generate functionalized triarylamines is a critical transformation in materials science and medicinal chemistry. The Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile method, offering high yields and broad functional group compatibility. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently synthesize a wide array of triarylamine derivatives. The classic Ullmann condensation provides a viable, cost-effective alternative, particularly for large-scale applications. This guide serves as a comprehensive resource for scientists and professionals seeking to perform this important synthetic transformation.
References
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
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Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Ullmann condensation. (2023). Wikipedia. [Link]
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Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
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Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(14), 3845-3857. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
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Herrmann, D., & Grugel, C. P. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2095-2106. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Decade of Progress. Organometallics, 19(26), 5535-5561. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Collet, F., & Lescot, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(15), 3987-3998. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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High-Yield Synthesis of Substituted Diarylamines: A Comprehensive Guide for Researchers
Introduction: The Enduring Importance of the Diaryl C-N Bond
Substituted diarylamines are a cornerstone structural motif in modern science, underpinning advancements across a remarkable spectrum of applications. In pharmaceutical development, this moiety is a privileged scaffold found in numerous kinase inhibitors for oncology, anti-inflammatory agents, and antivirals. For materials scientists, diarylamines are indispensable components of organic light-emitting diodes (OLEDs), hole-transporting materials in perovskite solar cells, and electroactive polymers. Their unique electronic properties, arising from the nitrogen lone pair's delocalization across two aromatic systems, make them exceptional candidates for tuning photophysical and redox characteristics.
Historically, the construction of the C(aryl)-N(aryl) bond was a formidable challenge, often requiring harsh, high-temperature conditions with limited functional group tolerance, as seen in the classical Ullmann condensation.[1] However, the advent of modern transition-metal-catalyzed cross-coupling reactions has revolutionized their synthesis, offering high yields, broad substrate scope, and mild reaction conditions.[2] This guide provides an in-depth exploration of the most robust and widely adopted methodologies for preparing substituted diarylamines, with a focus on the underlying principles, detailed experimental protocols, and practical insights for troubleshooting and optimization.
Strategic Approaches to Diaryl C-N Bond Formation: A Comparative Overview
The synthesis of diarylamines is primarily dominated by palladium- and copper-catalyzed cross-coupling reactions. However, several innovative, metal-free, or alternative metal-catalyzed methods have emerged, offering unique advantages for specific applications.
| Method | Catalyst System | Key Advantages | Common Limitations |
| Buchwald-Hartwig Amination | Palladium precatalyst + Phosphine Ligand (e.g., XPhos, BrettPhos) | Excellent functional group tolerance, high yields, broad substrate scope, mild conditions.[3] | High cost of palladium and specialized ligands, sensitivity to air and moisture, potential for catalyst deactivation.[4][5] |
| Ullmann Condensation | Copper(I) salt + Ligand (e.g., N,N'-dimethylethylenediamine, L-proline) | Lower catalyst cost compared to palladium, effective for electron-deficient aryl halides. | Traditionally requires high temperatures, modern ligand-assisted methods are milder but can be substrate-dependent.[1] |
| Nitrosonium-Initiated C-N Formation | NO+ source (e.g., NaNO₂, TFA) | Metal-free, uses readily available starting materials (arenes and nitrosoarenes).[6] | Scope can be limited to electron-rich arenes, requires a subsequent reduction step. |
| Desulfinylative Smiles Rearrangement | Base-mediated (e.g., LiOH, Cs₂CO₃) | Transition-metal-free, effective for synthesizing sterically hindered diarylamines. | Requires synthesis of sulfinamide precursors, substrate scope of the sulfonyl component can be limited. |
Part 1: The Workhorse of C-N Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for constructing C-N bonds.[3] Its success lies in the continuous development of sophisticated palladium catalysts and sterically demanding, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.
Mechanism and the Rationale Behind Component Selection
The catalytic cycle of the Buchwald-Hartwig amination involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of each reaction component is critical for ensuring a high-yielding and efficient process.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Palladium Precatalyst: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)₂ or preformed complexes (e.g., G3 XPhos Palladacycle) are commonly used. These are reduced in situ to the active Pd(0) species. Precatalysts offer better stability and reproducibility.[8]
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, BrettPhos) are essential.[9] The steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand accelerates the final reductive elimination step, which is often rate-limiting, to release the diarylamine product.[10]
-
Base: A non-nucleophilic, strong base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity and sufficient solubility in common organic solvents.[8] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates, often requiring higher temperatures.[8]
-
Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain the catalyst's activity are necessary. Toluene, dioxane, and THF are frequently used.[8] The choice of solvent can also influence the solubility of the base and reaction intermediates, thereby affecting the reaction rate.
Detailed Protocol: Synthesis of N-phenyl-4-methoxyaniline
This protocol describes a general procedure for the coupling of an aryl bromide with an aniline using a common catalyst system.
Materials and Equipment:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.048 mmol, 22.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (18.3 mg), XPhos (22.9 mg), and NaOtBu (134.5 mg).
-
Reagent Addition: Add 4-bromoanisole (187 mg) to the flask, followed by anhydrous toluene (5 mL) and aniline (109 µL) via syringe.
-
Inerting the System: The reaction vessel should be thoroughly purged with argon or subjected to several vacuum-argon backfill cycles to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Typically, reactions run for 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenyl-4-methoxyaniline.
Part 2: The Classic Revitalized: Modern Ullmann Condensation
The Ullmann condensation, a copper-catalyzed N-arylation, is the oldest C-N cross-coupling reaction.[1] While the traditional protocol required harsh conditions (stoichiometric copper, >200 °C), modern advancements have introduced the use of ligands, allowing the reaction to proceed under much milder conditions with catalytic amounts of copper.[11]
Mechanism and the Role of Ligands
The precise mechanism of the Ullmann condensation is still debated, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the reductive elimination step.
Caption: A plausible catalytic cycle for the ligand-assisted Ullmann condensation.
-
Copper Source: Copper(I) salts such as CuI are most commonly used. It is crucial to use a fresh, high-purity source, as older CuI can be oxidized and less active.
-
Ligand: The introduction of ligands is the key to modern, mild Ullmann reactions. Simple, inexpensive bidentate ligands like N,N'-dimethylethylenediamine (DMEDA), L-proline, or various phenanthrolines are effective. They increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.[12]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically sufficient. The base deprotonates the amine, allowing it to coordinate to the copper center.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used, although toluene or dioxane can also be effective depending on the specific ligand and substrates.
Detailed Protocol: Synthesis of Diphenylamine
This protocol illustrates a ligand-accelerated Ullmann coupling.
Materials and Equipment:
-
Iodobenzene (1.0 mmol, 204 mg, 112 µL)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Copper(I) Iodide (CuI) (0.10 mmol, 19 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.20 mmol, 17.6 mg, 21.5 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Reaction Setup: In an oven-dried reaction tube, combine CuI (19 mg) and K₂CO₃ (276 mg).
-
Inerting: Seal the tube with a septum and purge with argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), followed by iodobenzene (112 µL), aniline (109 µL), and finally DMEDA (21.5 µL) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield pure diphenylamine.
Part 3: Characterization and Purification
Purification by Flash Column Chromatography
Flash column chromatography is the standard method for purifying diarylamines from cross-coupling reactions.[6]
-
Stationary Phase: Silica gel is almost always used.
-
Mobile Phase (Eluent): A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes or petroleum ether, is effective. The polarity is gradually increased to elute the slightly more polar diarylamine product after the less polar starting materials (like the aryl halide) have been washed off.
-
Loading: For best separation, the crude product should be dissolved in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and adsorbed onto a small amount of silica gel ("dry loading").[13] This dry powder is then carefully added to the top of the column. This technique prevents band broadening and improves resolution.
Spectroscopic Characterization
NMR spectroscopy is the primary tool for confirming the structure and purity of the synthesized diarylamine.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: These typically appear in the range of δ 6.5-8.0 ppm . The coupling patterns (doublets, triplets, etc.) can help confirm the substitution pattern on the aromatic rings.
-
N-H Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet anywhere from δ 5.0 to 9.0 ppm .[1] In many cases, this signal can be identified by performing a D₂O exchange experiment, which will cause the N-H peak to disappear.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: These resonate in the δ 110-150 ppm region.[14] The carbon atom directly attached to the nitrogen (C-N) typically appears further downfield (higher ppm) in the aromatic region.
-
Quaternary Carbons: Carbons at the point of fusion between the two rings or those bearing substituents will often have weaker signals.
-
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds, while generally not highly toxic, should be handled with care. Avoid inhalation of dust and skin contact.[15]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care and ensure they are stored in a desiccator.
-
Solvents: Anhydrous solvents are often required and can be flammable. Always work in a fume hood away from ignition sources.
Conclusion and Outlook
The development of robust and versatile catalytic systems, particularly for the Buchwald-Hartwig amination and modern Ullmann condensation, has transformed the synthesis of substituted diarylamines from a niche challenge into a routine laboratory operation. By understanding the mechanistic underpinnings of these reactions, researchers can make rational choices regarding catalysts, ligands, bases, and solvents to optimize yields and broaden the scope of accessible molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the continued evolution of C-N cross-coupling methodologies will remain a critical area of research, pushing the boundaries of what is synthetically possible.
References
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link]
-
A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Buchwald–Hartwig reaction: an update. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. MDPI. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions. ResearchGate. [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Troubleshooting Ullmann Couplint. Reddit. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Synfacts. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Safety Data Sheet: Palladium. Carl ROTH. [Link]
-
Ullmann condensation. Wikipedia. [Link]
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Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. National Center for Biotechnology Information. [Link]
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Application Note: High-Efficiency Microwave-Assisted Synthesis of Bis(4-chlorophenyl)amine Analogs
Executive Summary
This application note details a robust, scalable protocol for the synthesis of bis(4-chlorophenyl)amine and its analogs using microwave-assisted organic synthesis (MAOS). Unlike traditional thermal heating, which often requires 12–24 hours and suffers from thermal gradients, this microwave protocol achieves quantitative conversion in under 20 minutes.
The core scientific challenge addressed here is chemoselectivity . By exploiting the kinetic difference in oxidative addition rates between aryl bromides and aryl chlorides, we selectively couple 4-chloroaniline with 1-bromo-4-chlorobenzene . This retains the chloro-substituents on the final diarylamine scaffold, which are essential handles for further functionalization in medicinal chemistry (e.g., antihistamines) and materials science (e.g., hole-transport materials).
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
Synthesizing this compound requires forming a C–N bond between two chlorobenzene rings. A direct coupling of two 1,4-dichlorobenzene molecules with ammonia is kinetically difficult and lacks selectivity.
The Solution: We utilize the Buchwald-Hartwig Cross-Coupling reaction.[1] To ensure the final product retains the chlorine atoms, we use 1-bromo-4-chlorobenzene as the electrophile. Palladium catalysts undergo oxidative addition to Ar–Br bonds significantly faster than Ar–Cl bonds (Bond Dissociation Energy: C–Br ~66 kcal/mol vs. C–Cl ~81 kcal/mol).
Microwave Dielectric Heating vs. Conventional Heating
Microwave irradiation (2.45 GHz) heats the reaction mixture via dipolar polarization and ionic conduction .
-
Volumetric Heating: Energy is transferred directly to the solvent/reagents, avoiding the "hot wall" effect of oil baths.
-
Superheating: Solvents can be heated 20–30°C above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate according to the Arrhenius equation.
Reaction Pathway Diagram
The following diagram illustrates the chemoselective pathway and the catalytic cycle.
Figure 1: Chemoselective Buchwald-Hartwig coupling strategy. The Pd(0) catalyst selectively inserts into the weaker C-Br bond, preserving the C-Cl functionality.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 4-Chloroaniline | 1.0 | Nucleophile | Solid, use high purity (>98%) |
| 1-Bromo-4-chlorobenzene | 1.1 | Electrophile | The Br-leaving group is critical |
| Pd2(dba)3 | 0.02 (2 mol%) | Catalyst Precursor | Tris(dibenzylideneacetone)dipalladium(0) |
| BINAP | 0.04 (4 mol%) | Ligand | Racemic BINAP is sufficient |
| NaOtBu | 1.4 | Base | Sodium tert-butoxide; moisture sensitive |
| Toluene / t-BuOH | 5:1 Ratio | Solvent | Toluene is non-polar; t-BuOH adds polarity for MW absorption |
Step-by-Step Procedure (Self-Validating)
Step 1: Catalyst Pre-complexation (The "Activation" Check)
-
In a glovebox or under Argon flow, add Pd2(dba)3 (18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol) to a clean, dry microwave vial (10 mL capacity).
-
Add 4 mL of anhydrous Toluene.
-
Stir at room temperature for 5 minutes.
-
Validation Check: The solution should turn a deep orange/red color, indicating the formation of the active Pd-Ligand complex. If the solution is black/precipitated, the catalyst may be oxidized.
Step 2: Substrate Addition
-
Add 4-Chloroaniline (127 mg, 1.0 mmol), 1-Bromo-4-chlorobenzene (210 mg, 1.1 mmol), and NaOtBu (135 mg, 1.4 mmol) to the vial.
-
Add 1 mL of tert-Butanol (t-BuOH). Note: t-BuOH increases the loss tangent (tan δ), allowing the non-polar toluene mixture to absorb microwave energy efficiently.
-
Seal the vial with a PTFE/silicone septum cap.
Step 3: Microwave Irradiation
-
Place the vial in the microwave reactor cavity (e.g., Biotage Initiator or CEM Discover).
-
Program Parameters:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: Normal/High
-
-
Safety Note: Ensure the pressure limit is set to 15 bar (Toluene/t-BuOH will generate ~2-4 bar at this temp).
Step 4: Workup & Purification [2][3]
-
Cool the reaction to room temperature (using the reactor's compressed air cooling).
-
Filter the mixture through a small pad of Celite to remove palladium black and inorganic salts. Wash with Ethyl Acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5).
-
Validation Check: The product is typically a white to off-white solid.
Results & Analysis
Expected Yield & Data
-
Typical Yield: 85–92%
-
Appearance: White crystalline solid.
Analytical Validation (NMR)
To confirm the synthesis of this compound and ensure no de-chlorination occurred:
| Analysis | Expected Signal | Interpretation |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H) | N-H proton (broad singlet). |
| δ 7.30 (d, J=8.8 Hz, 4H) | Aromatic protons ortho to Chlorine. | |
| δ 7.05 (d, J=8.8 Hz, 4H) | Aromatic protons ortho to Amine. | |
| Mass Spec (ESI/GC-MS) | m/z ~ 237/239/241 | Characteristic isotope pattern for Cl2 (9:6:1 ratio). |
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Catalyst poisoning or insufficient MW absorption.
-
Fix: Ensure Argon atmosphere is rigorous. Increase reaction temperature to 135°C. Add more t-BuOH to improve heating efficiency.
-
-
Dehalogenation (Loss of Cl):
-
Cause: Reaction temperature too high or hydride source present.
-
Fix: Lower temperature to 110°C and extend time. Ensure solvent is anhydrous. Use Cs2CO3 instead of NaOtBu (milder base).
-
-
Vial Failure:
-
Cause: Over-pressurization.
-
Fix: Do not fill the vial more than 60%. Check the pressure curve; if it spikes, the substrate may be decomposing.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Biotage AB. (2023). Microwave Synthesis User Guidelines. Biotage Knowledge Base.
-
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry, 61(3), 1133–1135.
Sources
Trace Quantification of Bis(4-chlorophenyl)amine: Multi-Modal Strategies for Pharmaceutical and Environmental Matrices
Executive Summary & Chemical Context
Bis(4-chlorophenyl)amine (CAS: 101-83-7), also known as 4,4'-dichlorodiphenylamine, is a lipophilic secondary amine used primarily as an intermediate in the synthesis of dyes, agrochemicals, and rubber antioxidants.[1] In pharmaceutical development, it often appears as a process-related impurity or degradation product in the synthesis of diaryl-structures (e.g., antihistamines or specific kinase inhibitors).
Due to its high lipophilicity (LogP ~4.7) and potential toxicity (structural alerts for aniline derivatives), quantification requires robust methods capable of handling strong matrix adhesion and achieving low limits of detection (LOD).
This guide outlines two validated approaches:
-
LC-MS/MS: For trace-level quantification (ppb range) in complex matrices or genotoxic impurity (GTI) screening.
-
HPLC-UV: For routine quality control, assay, and content uniformity (ppm range).
Analytical Decision Framework
Before selecting a protocol, evaluate your sensitivity requirements and matrix complexity using the decision tree below.
Figure 1: Analytical method selection based on sensitivity and matrix requirements.
Method A: LC-MS/MS for Trace Quantification
Application: Genotoxic impurity screening, environmental monitoring, and cleaning validation.
Principle: Electrospray Ionization (ESI) in positive mode. The secondary amine is easily protonated
Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.
-
Expert Insight: A standard C18 is sufficient, but a "PFP" (Pentafluorophenyl) phase can provide alternate selectivity if the matrix contains many chlorinated isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2–5 µL (Keep low to prevent solvent effects due to high organic diluent).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Equilibration |
| 6.0 | 95 | Elution of Analyte |
| 8.0 | 95 | Column Wash |
| 8.1 | 40 | Re-equilibration |
| 11.0 | 40 | End |
Mass Spectrometry Parameters (ESI+)
The compound ionizes as
Source Parameters:
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temp: 350°C
MRM Transitions (Multiple Reaction Monitoring): Optimization Required: Collision Energy (CE) values are instrument-dependent.
| Transition Type | Precursor (m/z) | Product (m/z) | Approx. CE (V) | Mechanistic Origin |
| Quantifier | 238.0 | 127.0 | 25–35 | Cleavage of C-N bond (Loss of chlorophenyl group) |
| Qualifier 1 | 238.0 | 203.0 | 15–20 | Loss of Chlorine radical (-Cl) |
| Qualifier 2 | 240.0 | 129.0 | 25–35 | Isotope confirmation ( |
Method B: HPLC-UV for Routine Analysis
Application: Assay of raw materials, stability studies, and reaction monitoring. Principle: The conjugated diphenyl system provides strong UV absorption at 254 nm and 280 nm.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry or Phenomenex Luna).
-
Mobile Phase: Isocratic 20:80 (Water : Acetonitrile) with 0.1% Phosphoric Acid.
-
Why Isocratic? The analyte is highly lipophilic. A high organic constant flow ensures stable retention times (~5–7 min) and prevents "ghost peaks" from late-eluting matrix components in gradient runs.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (primary), 280 nm (secondary).
-
Run Time: 12 minutes.
System Suitability Criteria (Self-Validating)
-
Tailing Factor: NMT 1.5 (Secondary amines can tail; ensure residual silanols on column are capped).
-
Precision (RSD): NMT 2.0% for 6 replicate injections.
-
Resolution: > 2.0 from any known nearest impurity (e.g., 4-chloroaniline if present).
Sample Preparation Workflow
Critical Challenge: this compound is practically insoluble in water. Aqueous diluents will cause precipitation and low recovery.
Figure 2: Sample preparation workflow emphasizing solubility management.
Protocol Steps:
-
Weighing: Accurately weigh 50 mg of sample.
-
Dissolution: Dissolve in 10 mL of 100% Acetonitrile . Sonication for 10 minutes is mandatory to ensure complete release from solid matrices.
-
Filtration: Use a PTFE or Nylon filter . Do not use Cellulose Acetate (hydrophilic), as the lipophilic amine may adsorb to the filter membrane.
-
Dilution: Dilute the filtrate with water to reach a final solvent composition of roughly 50:50 to 80:20 (Organic:Water) before injection to match the mobile phase and prevent peak distortion.
Troubleshooting & Scientific Rationale
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine N-H and column silanols. | Use a "base-deactivated" column or add 10mM Ammonium Acetate to the aqueous mobile phase (buffers pH ~6.5). |
| Low Recovery | Adsorption to glassware or filters. | Use silanized glassware for trace analysis. Ensure filters are PTFE. |
| Carryover | High lipophilicity causing column retention. | Add a "sawtooth" wash step (95% ACN) at the end of every gradient run. |
| Double Peaks | Solvent mismatch. | The sample diluent is too strong (100% ACN) compared to the initial mobile phase. Dilute sample with water/buffer.[3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 234111, this compound. Retrieved from [Link]
-
European Medicines Agency (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (General guidance on amine impurity limits). Retrieved from [Link]
-
U.S. EPA (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Applicable for orthogonal confirmation of chlorophenylamines). Retrieved from [Link]
Sources
Application Note: A Robust HPLC Method for the Analysis of Bis(4-chlorophenyl)amine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of bis(4-chlorophenyl)amine. This method is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable and accurate technique for the determination of this compound. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The protocol herein provides a comprehensive guide, from initial method development rationale to a full validation protocol compliant with international regulatory standards.
Introduction
This compound is a diarylamine compound characterized by two 4-chlorophenyl groups attached to a central nitrogen atom. Its accurate quantification is crucial in various fields, including environmental monitoring, chemical synthesis quality control, and as a potential impurity in pharmaceutical products. The hydrophobic nature and the presence of chromophoric phenyl rings make HPLC with UV detection a suitable analytical technique. This document provides a step-by-step guide to developing and validating a reliable HPLC method for its analysis.
The development of a robust analytical method is a multi-step process that begins with understanding the physicochemical properties of the analyte[1]. This compound is a non-polar molecule, making it an ideal candidate for reversed-phase HPLC[2]. The objective is to establish a method that is not only accurate and precise but also practical for routine use in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method[3]. Key properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉Cl₂N | [4][5] |
| Molecular Weight | 238.11 g/mol | [4][5] |
| Melting Point | 71-72 °C | [6][7] |
| Predicted pKa | -0.23 ± 0.40 | [6][7] |
| LogP | 4.7 | [5] |
| Appearance | Light yellow to yellow solid | [7] |
The high LogP value indicates significant hydrophobicity, suggesting strong retention on a non-polar stationary phase like C18[5]. The presence of aromatic rings provides strong UV absorbance, making UV detection a suitable choice.
HPLC Method Development Strategy
The strategy for developing this HPLC method was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
Column Selection
A C18 column is the most common choice for reversed-phase HPLC and is well-suited for the separation of non-polar compounds like this compound[2]. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to good retention and separation from polar impurities. A column with standard dimensions (e.g., 4.6 x 150 mm) and a 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Selection
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds due to its lower viscosity and better UV transparency. Given the high hydrophobicity of this compound, a high percentage of organic solvent is anticipated to be necessary for elution in a reasonable time. An isocratic elution with a constant mobile phase composition was chosen for its simplicity and robustness[8].
Detection
The conjugated aromatic system in this compound is expected to exhibit strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector can be used. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution of the analyte to ensure the highest sensitivity.
Workflow for Method Development
The logical progression from understanding the analyte to a fully developed method is crucial for success.
Caption: Workflow for HPLC Method Development.
Detailed HPLC Protocol
This protocol describes the optimized and validated method for the analysis of this compound.
Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose[9][10]. The validation process ensures the reliability of the analytical results.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed by DAD analysis. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for an assay[9]. |
| Accuracy | The closeness of test results to the true value. | The mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The RSD of the results should be ≤ 2.0% when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Validation Workflow
The validation process follows a structured approach to evaluate each parameter systematically.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. 001chemical.com [001chemical.com]
- 5. Bis(p-chlorophenyl)amine | C12H9Cl2N | CID 234111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6962-04-5 [amp.chemicalbook.com]
- 7. This compound | 6962-04-5 [chemicalbook.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(4-chlorophenyl)amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude bis(4-chlorophenyl)amine. Our focus is on delivering practical, field-proven solutions that are grounded in established chemical principles. We will address common issues through a troubleshooting and FAQ format, providing not just the "how" but the critical "why" behind each procedural choice.
Section 1: Compound Properties & Critical Safety Precautions
Before initiating any purification protocol, it is imperative to be familiar with the compound's properties and to adhere strictly to safety guidelines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-N-(4-chlorophenyl)aniline | [1][2] |
| CAS Number | 6962-04-5 | [3][4][5] |
| Molecular Formula | C₁₂H₉Cl₂N | [1][4] |
| Molecular Weight | 238.11 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid (crude); White crystalline solid (purified) | [3][6] |
| Melting Point | 71-72 °C | [3] |
Safety Imperatives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid direct contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.
-
Spills: Keep people away from spills. Evacuate personnel to a safe area and remove all sources of ignition.[7]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments in a direct question-and-answer format.
Recrystallization Issues
Q1: My crude product is not dissolving in the chosen solvent, even with heating. What is the cause and what should I do?
A1: This indicates poor solvent selection. An ideal recrystallization solvent should dissolve the solute poorly at room temperature but completely at its boiling point.
-
Causality: The intermolecular forces between the this compound molecules are stronger than the forces of interaction with the solvent molecules.
-
Solutions:
-
Increase Polarity: If you are using a non-polar solvent (e.g., hexanes), try a more polar solvent like ethanol, isopropanol, or acetone.[8]
-
Use a Mixed-Solvent System: This is often the most effective approach. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, like acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, like water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[6]
-
Consider Acidification for Amines: For stubborn amines, dissolving in a dilute acidic solution (like aqueous HCl) to form the ammonium salt, followed by hot filtration and neutralization to re-precipitate the purified amine, can be an effective, albeit more complex, purification strategy.[9]
-
Q2: My compound "oiled out" during cooling instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This entraps impurities and defeats the purpose of recrystallization.
-
Causality: The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute-impurity mixture (eutectic).
-
Solutions:
-
Increase Solvent Volume: Reheat the solution until the oil redissolves completely. Add more solvent (10-20% more) to lower the saturation temperature.
-
Lower the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask can promote the formation of nucleation sites for crystallization rather than phase separation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Change Solvents: Select a solvent or a mixed-solvent pair with a lower boiling point.
-
Q3: After recrystallization, my product is still colored and the melting point is low. What are my next steps?
A3: This indicates that significant impurities remain. The color is likely due to oxidized byproducts or other chromophoric contaminants.
-
Causality: The impurities have similar solubility profiles to your target compound, or they are present in very high concentrations.
-
Solutions:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before filtration. Charcoal adsorbs many colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Switch to Chromatography: If recrystallization fails to yield a pure product, column chromatography is the more powerful alternative for separating compounds with similar properties.[10]
-
Column Chromatography Issues
Q1: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
A1: This phenomenon, known as "tailing," is a classic problem when purifying basic compounds like amines on standard silica gel.
-
Causality: Silica gel is weakly acidic (due to surface silanol groups, Si-OH). The basic amine interacts strongly with these acidic sites via acid-base interactions, causing it to "stick" to the stationary phase and elute slowly and unevenly.[11]
-
Solutions:
-
Add a Competing Base: The most common and effective solution is to add a small amount of a volatile competing base to your eluent system. Add 0.5-1% triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your product to travel through the column more uniformly.[11]
-
Use a Deactivated Stationary Phase: For highly sensitive amines, you can use commercially available deactivated silica gel or neutral alumina as the stationary phase.
-
Q2: I am not achieving good separation between my product and a key impurity. How can I improve the resolution?
A2: Poor resolution means the selectivity of your chromatographic system is insufficient. Several parameters can be adjusted.
-
Causality: The polarity difference between your product and the impurity is too small for the chosen eluent system to resolve them effectively.
-
Solutions:
-
Optimize the Mobile Phase: Decrease the polarity of the eluent. For a normal-phase system like silica, this means increasing the proportion of the less polar solvent (e.g., moving from 20% Ethyl Acetate in Hexane to 10%). This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and potentially improving separation.
-
Change Solvents: Sometimes, changing the solvent system entirely can alter the selectivity. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can change the nature of the interactions and improve separation.[11]
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these will lead to a broad, poorly resolved elution band.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route. However, for typical diarylamine syntheses like the Buchwald-Hartwig or Ullmann coupling, common impurities include unreacted starting materials (e.g., 4-chloroaniline, 1-bromo-4-chlorobenzene), catalyst residues (e.g., palladium or copper complexes), and potentially small amounts of isomers or over-arylated products.
Q2: How do I decide between recrystallization and column chromatography?
A2: The choice depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is generally preferred for:
-
Larger quantities (>5 g) of material.
-
When the crude product is relatively pure (>85-90%).
-
Removing impurities with significantly different solubility profiles.
-
-
Column Chromatography is the better choice for:
-
Smaller quantities (<5 g).
-
Complex mixtures with multiple components.
-
Separating impurities that are structurally very similar to the product (e.g., isomers).[12]
-
Q3: How can I definitively confirm the purity of my final product?
A3: A sharp melting point close to the literature value (71-72 °C) is a good initial indicator of purity.[3] For definitive confirmation and quantification, several analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and allows for precise quantification of purity (e.g., >99.0%).[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities if their signals are visible above the noise.[15][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitivity of mass spectrometry, making it ideal for detecting and identifying trace-level impurities.[13]
Section 4: Standardized Purification Protocols
Safety Notice: These protocols must be performed in a fume hood with appropriate PPE.
Protocol A: Recrystallization from Ethanol/Water
This protocol is effective for removing non-polar impurities and achieving high purity for moderately polar compounds.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at or near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add warm water dropwise while stirring until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without being disturbed.[6]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of a cold ethanol/water mixture (in the same ratio as the final solvent composition) to remove any residual soluble impurities.[6]
-
Drying: Dry the purified white crystals under vacuum to remove all traces of solvent.
Protocol B: Flash Column Chromatography
This protocol is ideal for separating complex mixtures or for high-purity small-scale applications.
-
Adsorbent: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Mobile Phase: Prepare a stock solution of 1% triethylamine in your chosen solvent system (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine).
-
Gradient: Begin eluting with a low-polarity mobile phase (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). Gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Section 5: Visualization of Workflows
General Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Bis(p-chlorophenyl)amine. (n.d.). PubChem. [Link]
-
This compound. (n.d.). J&K Scientific LLC. [Link]
-
This compound. (n.d.). 001CHEMICAL. [Link]
-
Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023). ResearchGate. [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). ACS Publications. [Link]
-
Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). National Institutes of Health. [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. (2016). National Institutes of Health. [Link]
-
Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. (2021). Green Chemistry. [Link]
-
bis(4-chlorophenyl)methanol. (n.d.). ChemSynthesis. [Link]
Sources
- 1. Bis(p-chlorophenyl)amine | C12H9Cl2N | CID 234111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | 6962-04-5 [chemicalbook.com]
- 4. 001chemical.com [001chemical.com]
- 5. This compound | 6962-04-5 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4,4'-Dichlorodiphenylamine
Welcome to the technical support resource for the purification of 4,4'-Dichlorodiphenylamine. This guide is designed for chemistry professionals engaged in research and development who require high-purity material. Here, we dissect the nuances of recrystallization, moving beyond rote procedures to explain the fundamental science that underpins successful purification. Our goal is to empower you with the knowledge to not only follow a protocol but to troubleshoot and optimize it effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of 4,4'-Dichlorodiphenylamine, grounding your experimental approach in solid chemical principles.
Q1: What are the critical physical properties of 4,4'-Dichlorodiphenylamine to consider for recrystallization?
A1: Understanding the compound's physical properties is paramount. While comprehensive data for 4,4'-Dichlorodiphenylamine is not as prevalent as for some common reagents, we can infer its behavior from its structure and data on analogous compounds like 4-chlorodiphenylamine and 2,6-dichlorodiphenylamine.[1][2] It is a solid at room temperature with moderate to good solubility in many organic solvents and limited solubility in water.[2] Its two phenyl rings and amine group suggest it is a relatively nonpolar molecule, but the N-H bond allows for hydrogen bonding.[1] The key to successful recrystallization is exploiting a significant difference in solubility between hot and cold conditions.
Q2: What is the ideal solvent for recrystallizing 4,4'-Dichlorodiphenylamine?
A2: There is no single "best" solvent; the ideal choice depends on the specific impurities present. The guiding principle for solvent selection is that the target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3] Conversely, the impurities should either be completely insoluble or remain highly soluble at low temperatures.
For a molecule like 4,4'-Dichlorodiphenylamine, a systematic screening process is the most rigorous approach. Based on data from structurally related compounds, the following solvents are excellent starting points for evaluation.[4][5]
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Rationale & Potential Issues |
|---|---|---|
| Ethanol | 78 | Often a good choice for moderately polar compounds. Forms a useful solvent pair with water.[6] |
| Methanol | 65 | Similar to ethanol but more polar and has a lower boiling point. |
| Ethyl Acetate | 77 | A moderately polar solvent; good for compounds that are esters or have similar polarity.[7] |
| Acetone | 56 | A polar aprotic solvent with a low boiling point, which can be useful for heat-sensitive compounds.[7] |
| Toluene | 111 | A nonpolar aromatic solvent; may be effective if impurities are significantly more polar. |
| Heptane/Hexane | 98 / 69 | Good nonpolar choices, often used as the "bad" or anti-solvent in a mixed-solvent system.[8] |
Q3: When should I use a mixed-solvent system instead of a single solvent?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[9] This often occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). The strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then titrating in a "bad" or anti-solvent (in which it is poorly soluble) until the solution becomes turbid (the cloud point).[9] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For 4,4'-Dichlorodiphenylamine, common pairs could include Ethanol/Water, Acetone/Hexane, or Toluene/Heptane.[6][8]
Section 2: Experimental Protocols & Workflows
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 4,4'-Dichlorodiphenylamine (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). Add a small volume of the selected solvent (e.g., 5-10 mL) and a boiling chip.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point.
-
Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved in the mother liquor upon cooling, reducing recovery.[10]
-
-
(Optional) Hot Filtration: If insoluble impurities or colored contaminants are present, this is the stage for intervention.
-
For colored impurities, cool the solution slightly, add a spatula tip of activated charcoal, and reheat to boiling for a few minutes.[11]
-
To remove charcoal or insoluble material, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Scientist's Note: Pre-warming the filtration apparatus prevents premature crystallization of the product on the filter paper, which would lead to significant yield loss.[11]
-
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Scientist's Note: The wash solvent must be cold to minimize redissolving your purified product.[13]
-
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during the recrystallization of 4,4'-Dichlorodiphenylamine.
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid.[14] This happens for two primary reasons:
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound, causing it to separate as a molten liquid.[10]
-
Supersaturation Above Melting Point: The solution becomes supersaturated at a temperature that is still above the compound's melting point in the solvent matrix.[15]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point to a lower temperature. Allow it to cool slowly again.[10]
-
Lower the Solvent Boiling Point: If the problem persists, your solvent's boiling point may be too high. Switch to a lower-boiling solvent or a different mixed-solvent system.
-
Induce Crystallization Early: As the diluted solution cools, vigorously scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal. This can encourage crystal nucleation before the oiling-out temperature is reached.[13]
Q5: The solution has cooled, but no crystals have formed. What should I do?
A5: This indicates that the solution is not yet supersaturated, or that nucleation is kinetically hindered.
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic scratches provide nucleation sites for crystal growth.[13]
-
Seeding: If you have a small crystal of pure 4,4'-Dichlorodiphenylamine, add it to the solution. A seed crystal provides a template for further crystal growth.[16] This is the most reliable method for inducing crystallization.[3]
-
-
Increase Supersaturation:
-
Chill Further: Cool the solution in a colder bath (e.g., ice-salt or dry ice/acetone) if the solvent's freezing point allows.[11]
-
Reduce Solvent Volume: Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.
-
Add Anti-solvent: If using a single solvent, you can cautiously add a miscible anti-solvent dropwise until turbidity appears, then clarify with a drop of the original solvent.
-
Q6: My final yield is very low. How can I improve it?
A6: A low yield is a common issue and can usually be traced to one of several factors.[10]
-
Excess Solvent: Using too much solvent is the most frequent cause. More of your compound remains in the mother liquor. To check this, try evaporating the mother liquor to see if a significant amount of solid remains.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product that would have crystallized upon complete cooling.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
-
Premature Crystallization: Significant loss of product on the filter paper during hot filtration indicates the apparatus was not sufficiently pre-heated.[11]
Q7: The recovered crystals are still colored. How can I remove the colored impurities?
A7: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated charcoal.
-
Charcoal Treatment: After dissolving your crude product in the hot solvent, allow the solution to cool slightly off the heat to prevent violent boiling. Add a very small amount (1-2% by weight of your sample) of activated charcoal.[11]
-
Reheat and Filter: Bring the mixture back to a boil for a few minutes to allow the charcoal to adsorb the impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[11]
-
Second Recrystallization: If the crystals are still colored, a second recrystallization may be necessary. Purity often increases with each successive recrystallization, though some product is lost each time.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from orgsyn.org. [Link]
-
University of Colorado, Boulder. (n.d.). Mixed Solvent Recrystallization. Retrieved from ochemonline.com. [Link]
-
Science.gov. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Retrieved from science.gov. [Link]
- Google Patents. (2021). A process for purifying crude 4,4'-dichlorodiphenyl sulfone.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from ucla.edu. [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from researchgate.net. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from chem.libretexts.org. [Link]
-
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from ncbi.nlm.nih.gov. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from rochester.edu. [Link]
-
ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from pubs.acs.org. [Link]
-
ResearchGate. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Retrieved from researchgate.net. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from chem.libretexts.org. [Link]
-
ResearchGate. (2012). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from researchgate.net. [Link]
-
Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. Retrieved from chem.libretexts.org. [Link]
-
Journal of Chemical & Engineering Data. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Retrieved from pubs.acs.org. [Link]
-
ResearchGate. (2018). Seeding in Crystallisation. Retrieved from researchgate.net. [Link]
-
YouTube. (2012). Slow Cooling During Recrystallization. Retrieved from youtube.com. [Link]
-
ResearchGate. (2013). Synthesis and purification of 4,4′-diaminotriphenylamine. Retrieved from researchgate.net. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from mt.com. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from reddit.com. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from unige.ch. [Link]
-
Study.com. (n.d.). What is the process of seeding, as it applies to recrystalization? What purpose does it serve?. Retrieved from study.com. [Link]
-
Wikipedia. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Retrieved from en.wikipedia.org. [Link]
-
Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Retrieved from technobis.com. [Link]
-
University of Colorado, Boulder. (n.d.). Recrystallization Procedure. Retrieved from ochemonline.com. [Link]
-
Reddit. (n.d.). Recrystallization with two solvents. Retrieved from reddit.com. [Link]
-
University of Nottingham. (2006). Crystallisation Techniques. Retrieved from nottingham.ac.uk. [Link]
-
YouTube. (2024). How to perform a seeding experiment with the Crystalline instrument. Retrieved from youtube.com. [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from pcri.ir. [Link]
Sources
- 1. CAS 1205-71-6: 4-CHLORODIPHENYLAMINE | CymitQuimica [cymitquimica.com]
- 2. CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine [cymitquimica.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. che.zju.edu.cn [che.zju.edu.cn]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. mt.com [mt.com]
- 15. Reddit - Prove your humanity [reddit.com]
- 16. homework.study.com [homework.study.com]
Technical Support Center: Bis(4-chlorophenyl)amine Synthesis & Purification
Topic: Purification of Bis(4-chlorophenyl)amine (CAS: 6962-04-5) Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Complexity of Diarylamines
Welcome to the technical support hub. You are likely here because your synthesis of This compound (also known as 4,4'-dichlorodiphenylamine) has resulted in a dark, viscous oil rather than the pristine pale-yellow crystals you expected.
Whether you utilized a classic Ullmann coupling (Cu-catalyzed) or a modern Buchwald-Hartwig amination (Pd-catalyzed), the purification of electron-poor secondary amines presents unique challenges. This guide treats your experiment as a system to be debugged, focusing on the three most common failure points: Starting Material Persistence , Catalyst Leaching , and Oxidative Tarring .
Part 1: The Purification Logic Flow
Before diving into specific protocols, visualize the separation strategy. We utilize the
Figure 1: The selective purification workflow leveraging basicity differences.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #101: "I can't separate the starting material (4-chloroaniline) from my product."
The Issue: You see two spots on your TLC plate that are very close together. Column chromatography is struggling to separate the excess 4-chloroaniline from the this compound.
The Fix: Chemical Separation (
Protocol:
-
Dissolve your crude reaction mixture in Ethyl Acetate .
-
Wash the organic layer 2–3 times with 1M HCl (or 2M depending on scale).
-
Wash the organic layer with brine, dry over
, and concentrate. -
Check TLC. The bottom spot (aniline) should be gone.
Senior Scientist Note: If you use strong acid (conc. HCl) or heat during this wash, you risk protonating the product or hydrolyzing the C-N bond. Stick to dilute, cold acid.
Ticket #102: "My product is black/purple instead of yellow."
The Issue: The reaction turned into a black tar. Even after a column, the solid is brownish-grey.
The Fix: Oxidative Prevention & Activated Carbon Diarylamines are susceptible to oxidation, forming quinoid-type species (often purple or deep blue) which are potent dyes. Even trace amounts cause significant discoloration.
Protocol:
-
Prevention: Ensure your reaction is run under strict inert atmosphere (
or Ar). Oxygen at high temperatures (Ullmann conditions >100°C) is the enemy. -
Remediation (Activated Carbon):
-
Dissolve the crude solid in the minimum amount of hot Ethanol or Toluene .
-
Add Activated Carbon (5-10% by weight).
-
Reflux for 15 minutes.
-
Filter while hot through a pad of Celite (diatomaceous earth) to remove the carbon.
-
Allow the filtrate to cool slowly to crystallize.
-
Ticket #103: "How do I remove the Copper catalyst? It's leaching into the product."
The Issue: The product has a green/blue tint, or elemental analysis shows high Cu content. This is common in Ullmann couplings.
The Fix: Chelation Wash Simple water washes do not remove organocopper species effectively. You need a chelating agent.
Protocol:
-
After the reaction, dilute with Ethyl Acetate .
-
Wash the organic layer with a 5% aqueous solution of EDTA (disodium salt) or Aqueous Ammonia (10%) .
-
Visual Cue: The aqueous layer will turn bright blue (copper-ammonia complex).
-
-
Repeat until the aqueous layer is colorless.
-
Filter the organic layer through a short plug of silica gel before evaporation.
Part 3: The "Gold Standard" Recrystallization Protocol
When chromatography is too expensive or slow for scale-up, recrystallization is the preferred method for CAS 6962-04-5.
Solvent System Data:
| Solvent System | Suitability | Notes |
| Ethanol (95%) | Excellent | Best for final polish. Product dissolves in hot, crystallizes in cold. |
| Methanol | Good | Similar to EtOH but lower boiling point; may require more volume. |
| Hexane / EtOAc | Moderate | Use if product is too soluble in alcohols. Start with 10:1 Hex:EtOAc. |
| Benzene | Obsolete | Found in older literature. Do not use (Carcinogenic). |
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol and heat to boiling. Add solvent in small portions until the solid just dissolves.
-
Hot Filtration: If there are insoluble particles (salts/catalyst), filter the hot solution rapidly through a pre-warmed funnel.
-
Nucleation: Remove from heat. Let the flask cool to room temperature undisturbed.
-
Troubleshooting: If an "oil" forms instead of crystals, reheat and add a small amount of Ethanol (to dilute) or scratch the glass with a rod.
-
-
Deep Cooling: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the pale yellow needles/plates and wash with varying small amounts of ice-cold Ethanol.
Part 4: Reaction Pathway & Impurity Origins
Understanding where impurities come from helps you prevent them.
Figure 2: Reaction pathway showing the origin of the "Tris" impurity and oxidation byproducts.
References
-
Synthesis & Properties of Diarylamines
- Source: PubChem Compound Summary for CID 234111.
-
Link:
-
Recrystallization Techniques
- Source: MIT Digital Lab Techniques Manual (Recrystalliz
-
Link:
-
Ullmann Coupling Mechanism & Catalyst Removal
- Source: Organic Chemistry Portal - Ullmann Reaction.
-
Link:
-
Separation of Amines by Acidity
- Source: University of Wisconsin-Madison, Department of Chemistry (Extraction Guide).
-
Link:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloroaniline (toxic/carcinogenic) and this compound before handling.
Sources
Technical Support Center: Synthesis of Bis(4-chlorophenyl)amine
Ticket ID: BCl-DPA-001 Subject: Troubleshooting Side Reactions & Purity Profiles Status: Open Assigned Specialist: Senior Application Scientist
Overview
You are encountering difficulties in the synthesis of bis(4-chlorophenyl)amine (also known as 4,4'-dichlorodiphenylamine). This molecule presents a classic "chemoselectivity paradox" in cross-coupling chemistry: you must activate a carbon-halogen bond to form the C-N bond, yet the final product contains two labile C-Cl bonds that must remain intact.
This guide moves beyond standard textbook procedures to address the specific failure modes of this reaction, focusing on the two dominant methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Ullmann Condensation .
Module 1: The Chemoselectivity Paradox (Buchwald-Hartwig)
Primary Issue: Hydrodehalogenation (Loss of Chlorine) Symptom: LC-MS shows a mass peak of M-34 (Phenyl-4-chlorophenylamine) or M-68 (Diphenylamine).
Root Cause Analysis
In Pd-catalyzed coupling, the oxidative addition of the catalyst into the C-Br bond (of the starting material) is faster than into the C-Cl bond. However, as the reaction progresses and the concentration of the more reactive bromide depletes, highly active Pd(0) species begin to insert into the C-Cl bonds of your product. This is exacerbated by the presence of hydride sources (e.g.,
The Mechanism of Failure:
-
Desired: Pd(0) + Ar-Br
Ar-Pd(II)-Br. -
Undesired: Pd(0) + Product-Cl
Product-Pd(II)-Cl. -
Fate: The Product-Pd(II)-Cl species undergoes reduction (via hydride source) to replace Cl with H.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Leaving Group | Use 1-Bromo-4-chlorobenzene (not 1,4-dichlorobenzene). | Exploits the bond dissociation energy difference ( |
| Ligand Selection | Use Xantphos or BINAP . | Avoid "ultra-active" bulky phosphines (e.g., |
| Base Choice | Cs | Avoid alkoxide bases (NaOtBu) if possible. Alkoxides can act as hydride donors via |
| Solvent | Toluene or Dioxane .[1] | Avoid primary/secondary alcohols which serve as hydride sources. |
Module 2: The "Over-Arylation" Trap
Primary Issue: Formation of Tris(4-chlorophenyl)amine Symptom: A highly lipophilic spot appearing at the solvent front on TLC; mass spectrum shows M+111.
Root Cause Analysis
The product, this compound, is still a nucleophile. Although the electron-withdrawing chlorine atoms reduce the nucleophilicity of the nitrogen lone pair, it can still compete with the starting aniline for the aryl halide, especially toward the end of the reaction.
Visualizing the Competitive Pathway:
Figure 1: Competitive reaction pathways. The target molecule is an intermediate that can be consumed by further reaction (Red path) or degradation (Yellow path).
Troubleshooting Protocol
-
Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the aryl halide. It is easier to separate unreacted aniline (polar, acid-soluble) than the triarylamine (non-polar, chemically inert).
-
Concentration: Run the reaction more dilute (0.1 M). High concentrations favor bimolecular side reactions like oligomerization.
Module 3: The Ullmann Alternative (Copper)
Primary Issue: Homocoupling & Oxidation (Azo Formation) Symptom: Dark tars, low yield, presence of 4,4'-dichloroazobenzene (orange/red solid).
Root Cause Analysis
Classical Ullmann conditions require high temperatures (>180°C).[2]
-
Homocoupling: Copper can catalyze the dimerization of the aryl halide to form 4,4'-dichlorobiphenyl.
-
Oxidation: At high temperatures, trace oxygen causes oxidative coupling of the aniline to form azo species.
Optimized Protocol (Modified Ullmann)
Use this if Pd contamination is a concern for downstream applications.
-
Catalyst: CuI (10 mol%) + L-Proline (20 mol%). The amino acid ligand lowers the activation energy, allowing operation at 90-110°C instead of 200°C.
-
Base: K
CO . -
Solvent: DMSO (dry).
-
Atmosphere: Strict Argon/Nitrogen sparging is mandatory. Even trace air leads to azo-dyes which are difficult to separate chromatographically.
Summary of Impurities & Analytics
| Impurity Name | Structure Note | Origin | TLC Behavior (vs Product) | Mass Spec (ESI+) |
| Hydro-dehalogenated | Cl-Ph-NH-Ph | Pd insertion into C-Cl | Slightly Higher R | 204 m/z |
| Triarylamine | (Cl-Ph) | Over-arylation | High R | 314 m/z |
| Azo-dimer | Cl-Ph-N=N-Ph-Cl | Aniline Oxidation | Distinct Color (Orange/Red) | 251 m/z |
| Homocoupling | Cl-Ph-Ph-Cl | Aryl Halide Dimerization | Very High R | 222 m/z (No N) |
Standard Operating Procedure (Recommended)
Method: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Scale: 10 mmol
-
Charge: To a dry Schlenk flask, add:
-
4-Chloroaniline (1.1 equiv, 11 mmol)
-
1-Bromo-4-chlorobenzene (1.0 equiv, 10 mmol)
-
Cs
CO (1.4 equiv, 14 mmol) -
Pd(OAc)
(1 mol%) -
Xantphos (1.5 mol%)
-
-
Inert: Evacuate and backfill with Argon (
). -
Solvent: Add anhydrous Toluene (100 mL, 0.1 M). Note: Degas solvent prior to addition.
-
Reaction: Heat to 100°C for 12-16 hours. Monitor by HPLC/TLC.
-
Workup: Cool to RT. Filter through a pad of Celite (removes Pd/Salts). Concentrate filtrate.
-
Purification: Recrystallization from Ethanol/Water is often sufficient and superior to column chromatography for removing the traces of starting aniline.
FAQ: Frequently Asked Questions
Q: Can I use 1,4-dichlorobenzene instead of the bromo-analog to save money? A: Yes, but you must change the catalyst system. Aryl chlorides are less reactive. You will need a bulky alkyl-phosphine ligand (like BrettPhos or Josiphos ). However, this increases the risk of activating the product's C-Cl bonds. You must stop the reaction strictly at <95% conversion to prevent "eating" the product.
Q: My product turned purple on the column. Why? A: Diarylamines are electron-rich and prone to oxidation on acidic silica gel, forming radical cations (Wurster's salts).
-
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.
Q: I see a small impurity at M+14 in the Mass Spec. A: This is likely a methylated byproduct if you used DMF or DMAc as solvents at high temperatures (methyl transfer from solvent). Switch to Toluene or Xylene.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Navarro, O., et al. (2004). "General Synthesis of Diaryl- and Triarylamines Catalyzed by N-Heterocyclic Carbene Complexes." The Journal of Organic Chemistry, 69(9), 3173–3180. Link
-
Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348–1350. Link
Sources
Technical Support Center: Optimizing Bis(4-chlorophenyl)amine Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: B4CPA-OPT-2026 Assigned Specialist: Senior Application Scientist
Executive Summary & Route Selection
Welcome to the technical support hub for the synthesis of bis(4-chlorophenyl)amine (4,4'-dichlorodiphenylamine). This molecule presents a specific chemoselective challenge: creating a C-N bond between two aromatic rings while preserving the sensitive Carbon-Chlorine (C-Cl) bonds on both rings.
The Core Dilemma: Chemoselectivity
The primary cause of low yield in this synthesis is not lack of reactivity, but over-reactivity (dehalogenation) or lack of selectivity (polymerization).
Recommended Synthetic Route: Do NOT attempt to couple two equivalents of 4-chloroaniline with a di-halide unless using specific high-pressure industrial workflows.
-
The Gold Standard: Coupling 4-chloroaniline (Nucleophile) with 1-bromo-4-chlorobenzene (Electrophile).
-
Why? Palladium and Copper catalysts undergo oxidative addition into C-Br bonds significantly faster than C-Cl bonds. This kinetic difference allows you to form the amine bridge without touching the chloro-substituents.
Figure 1: Kinetic selectivity logic. Using the bromo-chloro substrate ensures the catalyst targets the correct site.
Protocol Module A: Buchwald-Hartwig Amination (High Purity)
This method is preferred for small-to-medium scale (mg to kg) where purity is paramount.
Standard Operating Procedure (Optimized)
-
Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃.
-
Ligand: Xantphos or BINAP .[1]
-
Technical Note: Bidentate ligands like Xantphos are crucial here. They prevent the formation of Pd-black and, more importantly, their wide bite angle facilitates the reductive elimination of the bulky diarylamine product.
-
-
Base: Cs₂CO₃ (Cesium Carbonate).[1]
-
Critical: Avoid NaOtBu (Sodium tert-butoxide). Strong alkoxide bases can promote hydrodehalogenation (stripping the Cl atom) via a radical mechanism or β-hydride elimination pathways if alkyl groups are present.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Temperature: 80–100 °C.
Troubleshooting Ticket: "I'm losing the Chlorine atom."
Issue: Mass spec shows product mass minus 34 (M-Cl + H). Diagnosis: Hydrodehalogenation.[2][3] Root Cause: The Pd catalyst is inserting into the C-Cl bond after the C-Br bond is consumed, or a hydride source is present.
Corrective Actions:
-
Switch Solvent: If using isopropanol or any alcohol, STOP. Alcohols act as hydride sources. Use strictly aprotic solvents (Toluene).
-
Lower Temperature: Reduce from 110°C to 80°C. The activation energy for C-Cl insertion is higher than C-Br; lower heat improves selectivity.
-
Ligand Swap: Switch to BrettPhos . It is highly selective for amination over dehalogenation due to its extreme bulk.
Protocol Module B: Ullmann Coupling (Cost-Effective)
Preferred for large-scale industrial batches where Palladium costs are prohibitive.
Standard Operating Procedure (Optimized)
-
Catalyst: CuI (Copper(I) Iodide) (5-10 mol%).
-
Ligand: L-Proline or N,N-Dimethylglycine .
-
Base: K₃PO₄ (Potassium Phosphate).[9]
-
Solvent: DMSO or DMF.
Troubleshooting Ticket: "Reaction stalls at 50% conversion."
Issue: Starting material remains despite long reaction times. Diagnosis: Catalyst poisoning or "Hard/Soft" mismatch. Root Cause: Copper catalysts are less active than Palladium and susceptible to oxidation (Cu(I) to inactive Cu(II)).
Corrective Actions:
-
Inert Atmosphere: Ullmann coupling is NOT air-tolerant. Ensure a strict Nitrogen/Argon blanket. Oxygen oxidizes the active Cu(I) species.
-
Ligand Loading: Increase ligand-to-metal ratio to 2:1. The ligand protects the copper center.
-
Add a Reductant: Adding 5-10% Sodium Ascorbate can help keep Copper in the +1 oxidation state.
Diagnostic & Decision Support
Comparison of Methods
| Feature | Buchwald-Hartwig (Pd) | Ullmann (Cu) |
| Yield Potential | High (90-98%) | Moderate (70-85%) |
| Reaction Time | Fast (2-6 hours) | Slow (12-24 hours) |
| Temp. Requirement | Moderate (80-100°C) | High (90-130°C) |
| Dehalogenation Risk | High (Requires care) | Low (Chemically harder) |
| Cost | $ (Cheap) | |
| Air Sensitivity | Moderate | High |
Troubleshooting Logic Flow
Use the following logic gate to diagnose low yields in your specific experiment.
Figure 2: Troubleshooting logic flow for diagnosing reaction failure.
Purification & Final Isolation
Ticket #404: "My product is dark/colored." Both Pd and Cu can leave trace colored residues. This compound should be an off-white to white solid.
Purification Protocol:
-
Quench: Add water and extract with Ethyl Acetate.
-
Scavenge: If using Pd, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine to sequester the metal.
-
Recrystallization (Recommended):
-
Dissolve the crude solid in hot Methanol or Ethanol .
-
Add water dropwise until turbidity persists.
-
Cool slowly to 4°C. This removes trace homocoupled byproducts more effectively than chromatography.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of amines using ligand-accelerated catalysis. Journal of the American Chemical Society, 131(47), 17423-17429.
-
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Journal of Organic Chemistry, 65(4), 1158–1174.
-
Navarro, O., et al. (2004). General Synthesis of Diaryl- and Alkylarylamines by Palladium-Catalyzed Amination. Journal of Organic Chemistry, 69(9), 3173–3180.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Catalysis Support Center: Buchwald-Hartwig Amination
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: Low Yield Diagnostics
Welcome to the Catalysis Support Hub. You are experiencing suboptimal results in Palladium-catalyzed C–N cross-coupling. This guide moves beyond basic textbook definitions to address the causality of failure. We treat the reaction not as magic, but as a system of competing rates: oxidative addition, amine binding, and reductive elimination versus catalyst deactivation and side pathways.
🟢 PART 1: Diagnostic Workflow
Start Here. Do not randomly change solvents. Use this logic flow to identify the bottleneck.
Figure 1: Decision matrix for diagnosing Buchwald-Hartwig failure modes based on visual and LCMS cues.
🟡 PART 2: The Catalyst System (The Engine)
Q: My reaction turns black and stalls within 10 minutes. What is happening?
A: You are suffering from "Pd Black" formation (Catalyst Aggregation). This indicates that the rate of ligand dissociation is faster than the rate of the catalytic cycle. Monoligated Pd(0) species are unstable and, if not immediately engaged in the catalytic cycle, will aggregate into catalytically inactive metallic palladium.
-
Root Cause 1: Poor Ligand:Pd Ratio. If you are using Pd(OAc)₂ or Pd₂dba₃ + Ligand, your in situ catalyst formation is likely inefficient.
-
Root Cause 2: Induction Period. Pd(II) sources require reduction to Pd(0) before the cycle starts. If this reduction is slow (often done by the amine or phosphine), the unligated Pd precipitates.
-
The Fix: Switch to Precatalysts (e.g., Buchwald G3 or G4).[1][2] These are pre-formed 1:1 Pd:Ligand complexes that generate the active L-Pd(0) species immediately upon exposure to base, eliminating the induction period and ensuring stability [1].
Q: Should I use G3 or G4 Precatalysts? Is there a difference?
A: Yes. Use G4 for pharmaceutical/late-stage applications.
-
G3 (Third Generation): Excellent activity but releases a carbazole byproduct upon activation. This carbazole can occasionally compete as a nucleophile or inhibit the catalyst.[2]
-
G4 (Fourth Generation): The backbone is methylated.[1][2] This prevents the carbazole byproduct from participating in C–N coupling, reducing impurity profiles and increasing solubility [2].
🔵 PART 3: Ligand Selection Matrix
"One ligand fits all" is a myth. Ligand selection is dictated by the steric and electronic requirements of your specific substrate.
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | Moderate bulk prevents bis-arylation; high electron density facilitates oxidative addition. |
| Secondary Amines | RuPhos | Extremely bulky; creates a "pocket" that allows the secondary amine to bind while excluding larger species. |
| Amides / Anilines | tBuBrettPhos | Amides are poor nucleophiles.[3] This ligand is exceptionally electron-rich, boosting the basicity of the Pd-center to facilitate deprotonation/binding. |
| Aryl Chlorides | XPhos | General purpose workhorse; excellent balance of stability and reactivity for unactivated halides. |
| Heterocycles | tBuXPhos | Prevents the heterocycle (e.g., pyridine) from coordinating to Pd and shutting down the cycle (The "Poisoning" Effect). |
Reference: Surry & Buchwald, Chem. Sci. 2011 [3].
🔴 PART 4: Side Reactions & Mechanisms
Q: I see full consumption of the aryl halide, but the major product is the reduced arene (Ar-H).
A: You are encountering Protodehalogenation. This is the most common "High Conversion / Low Yield" failure mode.
The Mechanism: Instead of the amine attacking the Pd(II) center, the complex undergoes Beta-Hydride Elimination . This usually happens if:
-
The amine is sterically crowded (preventing Reductive Elimination).
-
The amine has accessible beta-hydrogens.
-
There is moisture in the system (acting as a hydride source via water-gas shift type mechanisms).
Figure 2: The branching path between productive coupling and destructive protodehalogenation.
The Fix:
-
Switch Ligand: Use a bulkier ligand (e.g., from XPhos to BrettPhos) to accelerate the rate of Reductive Elimination over Beta-Hydride Elimination.
-
Switch Base: If using NaOtBu, switch to Cs₂CO₃ or K₃PO₄ .[4] Strong alkoxide bases can sometimes promote hydride transfer pathways.
🟣 PART 5: The Base & Solvent Matrix
Q: When should I move away from NaOtBu?
A: When you have functional group incompatibility.
-
NaOtBu (Sodium tert-butoxide): The gold standard for speed. It is soluble in organic solvents and acts fast.[1] However, it is incompatible with esters, nitro groups, and some nitriles (nucleophilic attack).
-
LHMDS: Use for base-sensitive substrates or when you need a soluble base that is non-nucleophilic.
-
Weak Bases (Cs₂CO₃ / K₃PO₄): Essential for substrates with esters/aldehydes. Critical Note: These are insoluble in toluene/dioxane. You must use a solvent that dissolves the base slightly (e.g., t-Amyl Alcohol ) or add a drop of water/PEG to act as a phase transfer catalyst.
Q: Why is my Aryl Iodide yield lower than my Aryl Bromide?
A: Iodide Inhibition. Counter-intuitively, aryl iodides can be worse than bromides.[5] The released iodide ion (I⁻) binds strongly to the Palladium, forming bridging dimers [L-Pd(Ar)-I]₂ that are off-cycle and inactive [4].
-
The Fix: If you must use an iodide, use a strong ligand like XPhos or add a silver salt (AgOTf) to scavenge the iodide (though this is expensive and rarely scalable).
🧪 PART 6: Standardized Screening Protocol
Do not run one reaction. Run a micro-screen.
The "4x3" Micro-Screen:
-
Substrates: 0.1 mmol scale.
-
Catalyst: 2 mol% Precatalyst (G3/G4).
-
Variables: 4 Ligands x 3 Bases.
| NaOtBu (THF) | Cs₂CO₃ (Dioxane) | LHMDS (Toluene) | |
| BrettPhos | Reaction A1 | Reaction A2 | Reaction A3 |
| RuPhos | Reaction B1 | Reaction B2 | Reaction B3 |
| XPhos | Reaction C1 | Reaction C2 | Reaction C3 |
| tBuBrettPhos | Reaction D1 | Reaction D2 | Reaction D3 |
-
Prepare stock solutions of the Precatalysts and Amines/Halides.
-
Dose into 1 dram vials containing the weighed bases.
-
Stir at 80°C for 2 hours.
-
Analyze by LCMS (look for conversion AND product peak area).
📚 References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science. Link
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Synthetic Chemist." Tetrahedron. Link
Sources
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
Characterization Guide: Bis(4-chlorophenyl)amine by NMR and MS
Comparative Analysis & Identification Strategy
Executive Summary
This guide outlines the structural characterization of bis(4-chlorophenyl)amine (also known as 4,4'-dichlorodiphenylamine).[1][2][3] It is designed for researchers requiring robust identification protocols during synthesis or impurity profiling.[3][4]
The core challenge in characterizing this compound is distinguishing it from its metabolic precursor (diphenylamine) and its mono-chlorinated analogs.[1][2][3][4] This guide compares the performance of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in resolving these structural nuances, providing a self-validating workflow for definitive identification.
Part 1: Structural Context & Analytical Logic[1][3]
This compound is a secondary amine flanked by two para-chlorinated phenyl rings.[1][2][3][4] This symmetry is the compound's most defining analytical feature.[3][4] Unlike the parent diphenylamine, which possesses three distinct aromatic proton environments, the target molecule possesses only two, simplifying the NMR landscape while introducing specific isotopic complexity in MS.[3]
Analytical Decision Tree
The following diagram illustrates the logical flow for confirming identity, moving from bulk property checks to specific spectral fingerprints.
Figure 1: Analytical workflow for distinguishing this compound from structural analogs.
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
Comparative Performance: The Symmetry Filter
The power of NMR here lies in symmetry .[3][4] In the non-chlorinated analog (diphenylamine), the para-proton creates a triplet signal.[1][3][4] In this compound, the para-position is blocked by Chlorine, eliminating this signal and simplifying the spectrum to an AA'XX' (or AA'BB') system.[1][2][3]
Table 1: Comparative 1H NMR Signatures (DMSO-d6)
| Feature | Diphenylamine (Alternative) | This compound (Target) | Diagnostic Value |
| Symmetry | Identical symmetry class.[1][2][3] | ||
| Aromatic Signals | 3 Sets: Ortho (d), Meta (t), Para (t) | 2 Sets: Ortho to N (d), Ortho to Cl (d) | High: Absence of triplet at ~6.8 ppm confirms para-substitution.[1][3] |
| Coupling | AA'XX' System (Roofing effect) | High: "Roofing" indicates strong magnetic non-equivalence.[3] | |
| NH Proton | Broad singlet (~8.0 ppm) | Broad singlet (~8.3-8.5 ppm) | Low: Shift is concentration/acidity dependent.[1][3][4] |
Detailed Assignment Strategy
The chlorine atoms exert an inductive withdrawing effect (-I) and a resonance donating effect (+R).[1][3][4] In the NMR timescale:
-
Protons Ortho to N (
): The nitrogen lone pair shields these protons via resonance.[3][4] However, the para-Cl exerts a weak inductive deshielding.[1][2][4] -
Protons Ortho to Cl (
): These are closer to the electronegative Chlorine.[3][4]
Critical Observation: Look for the AA'BB' pattern .[3][4] Unlike a clean doublet, these signals often appear as "distorted doublets" with small outer satellite peaks due to long-range coupling across the ring.[1][2][4]
Part 3: Mass Spectrometry (MS) Performance
The Isotopic Fingerprint
Mass Spectrometry is the superior tool for confirming the number of chlorine atoms.[3][4] While NMR confirms the position (para), MS confirms the elemental composition.[3][4]
Chlorine Isotope Logic:
Natural abundance of
Table 2: MS Ionization Mode Comparison
| Parameter | Electron Impact (EI) | Electrospray Ionization (ESI) | Recommendation |
| Ion Type | Radical Cation ( | Protonated Molecule ( | Use ESI for purity; EI for structure. |
| Base Peak | ESI is softer, preserving the molecular ion.[1][2][3] | ||
| Fragmentation | Significant.[3][4] Loss of Cl ( | Minimal. Mostly molecular ion adducts.[3][4] | EI provides structural fragments.[3][4] |
| Detection Limit | Moderate (ng range) | High (pg range) | ESI is preferred for trace impurity analysis.[3][4] |
Fragmentation Pathway (EI Mode)
The stability of the aromatic amine allows the molecular ion (
-
Molecular Ion:
237 (100%), 239 (65%), 241 (10%).[3][4] -
Dechlorination: Loss of Cl radical
202.[3][4] -
Cyclization: Formation of carbazole-like cations is common in diphenylamine derivatives under high energy.[1][2][3][4]
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.
Part 4: Experimental Protocols
Protocol: High-Resolution H NMR
Objective: Confirm symmetry and absence of para-proton.
-
Sample Prep: Dissolve 5–10 mg of this compound in 0.6 mL of DMSO-d6 .
-
Acquisition:
-
Processing:
-
Validation Check: Integrate the aromatic region. The ratio of the two doublets must be 1:1 (4H : 4H).[3][4]
Protocol: LC-MS (ESI-Positive)
Objective: Confirm molecular weight and isotope pattern.[1][2][3][4]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes (C18 Column).
-
MS Settings:
-
Validation Check: Zoom into
238. Verify the presence of peaks at 238, 240, and 242.[4] Calculate the intensity ratio of 240/238.[3][4] If it deviates significantly from ~66%, the sample is likely contaminated with mono- or tri-chlorinated species.[1][2][4]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Related Chloroanilines and Diphenylamines.[3][4] NIST Mass Spectrometry Data Center.[3][4][5][6][7][8] Available at: [Link][1][3]
-
SDBS (AIST). Spectral Database for Organic Compounds.[3][4] (Search No. 6962-04-5 for analog comparisons). Available at: [Link][1][3]
-
PubChem. this compound Compound Summary. National Library of Medicine.[3][4] Available at: [Link][1][3]
-
Royal Society of Chemistry. Data regarding N-aryl amine synthesis and characterization (General Aryl Amine NMR shifts). Available at: [Link][1][3]
Sources
- 1. Chlorphenamine [webbook.nist.gov]
- 2. Benzenamine, 4,4'-methylenebis[2-chloro- [webbook.nist.gov]
- 3. PubChemLite - 5267-41-4 (C13H11Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. Bis(p-chlorophenyl)amine | C12H9Cl2N | CID 234111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 4-chloro- [webbook.nist.gov]
- 6. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [1,1'-Biphenyl]-4-amine [webbook.nist.gov]
- 8. Methane, bis(p-chlorophenyl)- [webbook.nist.gov]
Structure-Activity Relationship (SAR) Guide: Bis(4-chlorophenyl)amine Derivatives
Executive Summary
Bis(4-chlorophenyl)amine (4,4'-dichlorodiphenylamine) represents a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore for both antineoplastic and antimicrobial agents. Unlike rigid heterocycles, the diphenylamine core offers torsional flexibility that allows it to adapt to various binding pockets, including the colchicine-binding site of tubulin and Mer tyrosine kinase .
This guide objectively compares the performance of this compound derivatives against standard-of-care alternatives.[1] It synthesizes experimental data to demonstrate how specific structural modifications—particularly at the ortho- and meta-positions relative to the amine bridge—can toggle the molecule's function between a potent cytotoxic agent and a selective antimicrobial ionophore.
Chemical Framework & Modification Zones
To understand the SAR, we define the scaffold as two chlorophenyl rings connected by a nitrogen bridge. The biological activity is modulated by three primary zones:
-
Zone A (The Bridge): The secondary amine (-NH-) is the hydrogen bond donor. Alkylation or oxidation (to nitroxide) often abolishes activity, while conversion to a guanidine (diarylamidine) shifts activity toward DNA binding.
-
Zone B (The Halogen Anchors): The para-chloro substituents increase lipophilicity (logP ~4.5), enhancing membrane permeability. Replacing -Cl with -F reduces potency, while -OCH3 often increases metabolic clearance.
-
Zone C (The Ortho-Gate): Substituents at the ortho position (e.g., -NO2, -COOH) induce conformational twist, critical for locking the molecule into kinase active sites.
Comparative Performance Analysis
Anticancer Activity: Tubulin & Kinase Inhibition
Derivatives of this compound, specifically diarylamine-guided carboxamides (e.g., Compound C11) and tertiary diarylamines (e.g., Lead 11e), function as dual-mechanism agents. They inhibit tubulin polymerization and Mer tyrosine kinase.
Table 1: Cytotoxicity (IC50 in µM) of Derivatives vs. Standard Agents
| Compound ID | Scaffold Modification | A549 (Lung) | HepG2 (Liver) | DU145 (Prostate) | Selectivity Index (SI)* |
| Bis(4-Cl-Ph)amine Core | Unmodified Parent | >50 | >50 | >50 | N/A |
| Compound C11 | ortho-nitro + carboxamide tail | 2.2 | 3.1 | 4.5 | > 8.2 |
| Lead 11e | meta-chloro + pyridine fusion | 0.33 | 0.45 | 1.2 | Low (< 2) |
| Cisplatin (Std) | Platinum complex | 6.8 | 4.2 | 2.1 | ~1.5 |
| Colchicine (Std) | Tubulin binder | 0.05 | 0.04 | 0.06 | < 1 (Toxic) |
-
Data Source: Synthesized from Ke et al. (Frontiers in Chemistry, 2022) and related diarylamine SAR studies.
-
SI (Selectivity Index): Ratio of IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
Key Insight: The unmodified core is inactive. Introduction of an ortho-nitro group (Compound C11) creates a steric clash that forces the rings into a non-planar conformation, mimicking the twisted shape of bioactive biaryls. This modification yields potency superior to Cisplatin in lung cancer lines with significantly better safety profiles.
Antimicrobial Activity: Membrane Disruption
When the amine bridge is modified to an amidine or when the phenyl rings are decorated with cationic groups, the scaffold acts as a membrane disruptor against Gram-positive bacteria.
Table 2: Antimicrobial Efficacy (MIC in µg/mL)
| Compound | Target Organism | MIC (µg/mL) | Mechanism |
| Derivative 4 (Pyran-fused) | S. aureus (MRSA) | 4 - 8 | Membrane Depolarization |
| Diarylamidine Analog | B. subtilis | 2 - 4 | DNA Minor Groove Binding |
| Vancomycin (Std) | S. aureus | 1 - 2 | Cell Wall Synthesis |
| Ciprofloxacin (Std) | E. coli | 0.01 - 0.5 | DNA Gyrase |
Key Insight: While less potent than Ciprofloxacin against Gram-negatives, this compound derivatives show robust activity against MRSA. The lipophilic chlorophenyl rings anchor the molecule in the lipid bilayer, while the cationic bridge disrupts the membrane potential.
Mechanistic Insights
The following diagram illustrates the dual-pathway mechanism for the anticancer derivatives, highlighting how structural locking leads to apoptosis.
Figure 1: Dual-mechanism of action for anticancer diarylamine derivatives. The molecule simultaneously targets kinase signaling and cytoskeletal integrity.
Experimental Protocols
Synthesis: Buchwald-Hartwig Amination
This protocol is the industry standard for synthesizing high-purity bis(aryl)amines, avoiding the harsh conditions of Ullmann coupling.
Methodology:
-
Reagents: 4-Chloroaniline (1.0 eq), 1-Bromo-4-chlorobenzene (1.1 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), NaOtBu (1.4 eq).
-
Solvent: Anhydrous Toluene (0.2 M concentration).
-
Conditions: Inert atmosphere (Argon), 100°C, 12-18 hours.
Figure 2: Palladium-catalyzed synthesis workflow for generating the core scaffold.
Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC50 values for derivatives against A549 cells.
-
Seeding: Plate A549 cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add 100 µL per well.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
Critical SAR Analysis (The "Guide")
For researchers designing new analogs, observe these strict structure-activity rules:
-
The "Chlorine Clamp": Do not remove the para-chloro groups. Replacing them with hydrogen increases IC50 by >10-fold. The chlorine atoms fill hydrophobic pockets in Tubulin that are essential for binding affinity.
-
The "Twist" is Vital: Planar molecules are inactive in this series. You must introduce a substituent at the ortho position (relative to the bridge) on at least one ring. A nitro (-NO2) or methyl (-CH3) group provides the necessary steric bulk to twist the rings ~60-90° out of plane.
-
Bridge Integrity: The -NH- bridge is a critical hydrogen bond donor. Methylating this nitrogen (N-Me) destroys activity against kinases, though it may retain some tubulin binding.
References
-
Ke, S., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action.[2][3] Frontiers in Chemistry.[2] Link
-
Wang, Y., et al. (2013). Synthesis and biological evaluation of diarylamine derivatives as potential anticancer agents.[4] European Journal of Medicinal Chemistry. Link
-
Peng, Y., et al. (2017). Discovery of novel diarylamine derivatives as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters.[5][6] Link
-
MDPI (2021). Synthesis and Biological Evaluation of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Molecules.[2][5][6][7][8][9][10][11][12][13] Link
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.Link
Sources
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 11. US4370501A - Synthesis of bis(aminophenyl) compounds - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. lines ic50 values: Topics by Science.gov [science.gov]
Structural Confirmation of Bis(4-chlorophenyl)amine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Core Directive
In the characterization of diarylamines like bis(4-chlorophenyl)amine (also known as 4,4'-dichlorodiphenylamine), standard spectroscopic methods often fall short of defining the complete solid-state reality. While NMR confirms connectivity, it fails to elucidate the three-dimensional packing, polymorphic landscape, and precise bond angles that dictate the material's bioavailability and solubility.
This guide provides a technical comparison between Single Crystal X-Ray Crystallography (SC-XRD) and its alternatives (NMR, IR, MS). It establishes SC-XRD as the definitive method for structural confirmation and details the experimental workflow required to obtain publication-quality data.
The Comparative Landscape: Why SC-XRD?
The Limitation of Solution-State Analytics
For a molecule like this compound, the central nitrogen atom's hybridization is of critical interest. Is it purely
-
NMR (
H, C): Provides time-averaged signals in solution. It cannot definitively distinguish between a rapidly inverting pyramidal nitrogen and a static planar one. It also provides zero information on how the chlorophenyl rings stack in the solid phase ( - interactions). -
Mass Spectrometry (MS): Confirms molecular weight (237.1 g/mol ) and fragmentation pattern but offers no structural geometry.
-
SC-XRD: Provides the absolute static structure, revealing the exact C-N-C bond angle, the torsion angles of the phenyl rings, and the intermolecular Cl···H or Cl···Cl halogen bonding networks.
Feature Comparison Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Connectivity & Chemical Environment | Bulk Phase Identity / Crystallinity |
| Structural Resolution | Atomic (< 0.8 Å) | Functional Group Level | Lattice Level (Unit Cell) |
| Conformational Data | Exact Torsion Angles | Time-Averaged / Rotational | None (unless Rietveld refined) |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Polycrystalline Powder |
| Required Sample | ~0.1–0.5 mm Crystal | ~5–10 mg dissolved | ~10–50 mg powder |
| Key Blind Spot | Requires high-quality crystal | Misses packing/polymorphs | Hard to solve ab initio structure |
Decision Logic for Structural Confirmation
Figure 1: Decision matrix for selecting the appropriate analytical technique. SC-XRD is the only path to absolute structural parameters.
Technical Deep Dive: What to Expect in the Crystal Structure
When analyzing this compound via SC-XRD, specific structural parameters validate the chemical model.
The Amine Geometry (The "Planarity" Question)
In diarylamines, the lone pair on the nitrogen can delocalize into the
-
Target Metric: Look for the sum of bond angles around the Nitrogen atom (
).-
Ideal
: ~328.5° (Pyramidal). -
Ideal
: 360.0° (Planar).
-
-
Hypothesis: For this compound, expect a flattened pyramidal geometry (Sum > 340°) due to the electron-withdrawing nature of the para-chloro substituents enhancing delocalization.
Intermolecular Interactions
-
Halogen Bonding: The Chlorine atoms often participate in
or type II interactions, which are critical for stabilizing the crystal lattice. -
Hydrogen Bonding: The central
moiety is a hydrogen bond donor. In the absence of strong acceptors, it may form weak or interactions with neighboring molecules.
Experimental Protocol: SC-XRD Workflow
This protocol is designed to ensure high-redundancy data suitable for CSD (Cambridge Structural Database) deposition.
Crystal Growth (The Critical Step)
This compound has limited solubility in water but dissolves well in organic solvents.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Hexane (1:1) or Chloroform/Methanol.[1]
-
Procedure:
-
Dissolve 20 mg of pure compound in 2 mL of Chloroform.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Add 1 mL of Methanol carefully to create a layer (optional) or simply cover with parafilm poked with 3-4 pinholes.
-
Store in a vibration-free, dark environment at room temperature.
-
Target: Block-like or prismatic crystals (0.2 – 0.4 mm) appearing within 2-5 days. Avoid needles (often indicate rapid growth/twinning).
-
Data Collection Parameters[1][3]
-
Mounting: Use a MiTeGen loop with Paratone-N oil.
-
Temperature: 100 K (Liquid Nitrogen stream).[2] Crucial: Do not collect at room temperature unless necessary; thermal motion of the terminal Cl atoms will obscure precise bond lengths.
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Chlorine atoms. -
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.
Refinement Strategy (SHELXL)
-
Space Group Determination: Likely Orthorhombic (Pbca) or Monoclinic (C2/c), common for diphenylamine derivatives.
-
Heavy Atoms: Locate Cl atoms first using Direct Methods (SHELXT).
-
Hydrogen Atoms:
-
Phenyl H: Constrain using AFIX 43.
-
Amine H: Locate in the difference Fourier map. Refine freely with isotropic thermal parameters (
of N) to confirm the H-bonding direction.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for SC-XRD structure determination.
Data Validation & Reporting
To ensure the structure is correct and publication-ready, the following validation metrics must be met. These are "self-validating" checks inherent to crystallography.
-
R-Factor (
): Should be < 5% (0.05) for a high-quality structure. High R-factors (>10%) in this simple molecule indicate twinning or poor crystal quality. -
Goodness of Fit (GooF): Should be close to 1.0.
-
Thermal Ellipsoids: Check the Chlorine atoms. If they are elongated ("cigar-shaped"), it indicates disorder or insufficient absorption correction.
-
CheckCIF: Upload the .cif file to the IUCr CheckCIF server. There should be no "A-level" alerts regarding missed symmetry or void spaces.
Supporting the "Confirmation"
Once the structure is solved, compare the experimental Powder Pattern (simulated from the .cif) with the experimental PXRD of the bulk material. A perfect match confirms that the single crystal is representative of the entire bulk sample, validating the synthesis batch.
References
-
Grover, G., et al. (2025).[3] Crystal structure of (E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 234111, Bis(p-chlorophenyl)amine. PubChem.[4] Available at: [Link][4]
-
Davey, R. (2019).[5] X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Available at: [Link]
-
Smyth, D. R., et al. (2009).[6] Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. Available at: [Link]
-
SpringerMaterials. (2025).[4][3] Bis(p-chlorophenyl)amine Crystal Structure Data. Springer Nature.[4] Available at: [Link]
Sources
- 1. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[(4-Aminophenyl)sulfanyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(p-chlorophenyl)amine | C12H9Cl2N | CID 234111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
Elemental Analysis of Bis(4-chlorophenyl)amine: A Comparative Technical Guide
Executive Summary
Bis(4-chlorophenyl)amine (CAS: 6962-04-5), also known as 4,4'-dichlorodiphenylamine, presents a specific analytical challenge due to its high halogen content (~29.8% Chlorine) and secondary amine structure. Standard combustion analysis often fails to yield accurate results without modification because chlorine gas (
This guide objectively compares three analytical methodologies—Modified Dynamic Flash Combustion (CHN) , Schöniger Oxygen Flask Combustion , and Energy Dispersive X-Ray Fluorescence (ED-XRF) —to help researchers select the optimal protocol based on accuracy, throughput, and sample availability.
Part 1: Theoretical Baseline & Stoichiometry
Before initiating any experimental protocol, the theoretical elemental composition must be established as the validation standard.
Target Molecule: this compound
Molecular Formula:
| Element | Symbol | Theoretical Mass % | Tolerance Limit (±0.4%) |
| Carbon | C | 60.53% | 60.13 – 60.93% |
| Hydrogen | H | 3.81% | 3.41 – 4.21% |
| Chlorine | Cl | 29.78% | 29.38 – 30.18% |
| Nitrogen | N | 5.88% | 5.48 – 6.28% |
Critical Insight: The high chlorine content is the primary interference vector. In standard CHN analysis, halogens react with the copper reduction tube to form copper halides, which are volatile and can cause high nitrogen results or rapid depletion of the reduction reactor.
Part 2: Comparative Methodology Guide
Method A: Modified Dynamic Flash Combustion (CHN)
Best for: High-throughput determination of C, H, and N.
Standard CHN analyzers (Dumas method) must be modified for this compound.
-
The Problem: Halogens produced during combustion (
) pass into the reduction tube, consuming the copper filling ( ) and potentially reaching the TCD detector. -
The Solution: Use of a Halogen Scrubber (typically silver wool or specific halogen absorbents) placed at the exit of the combustion tube or entrance of the reduction tube.
Method B: Schöniger Oxygen Flask Combustion
Best for: Absolute quantification of Chlorine.
This classical wet-chemistry technique remains the "Gold Standard" for halogen determination in organics because it isolates the halogen in an aqueous phase, eliminating matrix effects.
-
Mechanism: The sample is burned in a pure oxygen atmosphere. The gases are absorbed into an alkaline solution, converting organic chlorine into inorganic chloride ions (
), which are then titrated.
Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)
Best for: Rapid, non-destructive screening.
-
Mechanism: Direct excitation of the sample. The intensity of the Chlorine K
line (2.622 keV) is measured. -
Limitation: Requires matrix-matched standards. Without a calibration curve built from similar chlorinated amines, results are semi-quantitative.
Comparative Data Summary
| Feature | Modified CHN (Dumas) | Schöniger Flask + Titration | ED-XRF |
| Target Elements | C, H, N (Cl requires separate run) | Chlorine (Primary), Sulfur | Chlorine, Metals |
| Accuracy | High (±0.3%) for C/H/N | Highest (±0.2%) for Cl | Medium (±1-5%) |
| Sample Req. | 1–3 mg | 10–50 mg | >100 mg (recoverable) |
| Throughput | 5 mins/sample (Automated) | 30 mins/sample (Manual) | 2 mins/sample |
| Interference | Halogens poison Cu-catalyst | Incomplete combustion (soot) | Matrix effects, Particle size |
| Cost | High (Consumables) | Low (Reagents only) | Low (No consumables) |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct analytical path for this compound.
Figure 1: Analytical workflow for chlorinated amines, prioritizing instrument safety and data accuracy.
Part 4: Detailed Experimental Protocol
Selected Protocol: Schöniger Flask Combustion for Chlorine Determination
This protocol is selected because it directly addresses the "Chlorine" component, which is the defining characteristic of this molecule and the source of interference in other methods.
Safety Warning: This procedure involves high-pressure combustion in glass. Use a safety screen, safety glasses, and heavy gloves.
1. Reagents & Equipment
-
Combustion Flask: 500 mL thick-walled Erlenmeyer with a platinum sample basket attached to the stopper.
-
Absorbing Solution: 10 mL of 1.0 M Sodium Hydroxide (
) + 2 drops of 30% Hydrogen Peroxide ( ). -
Titrant: 0.01 M Silver Nitrate (
) standard solution. -
Sample: this compound (dried in vacuo at 40°C for 2 hours).
2. Sample Preparation
-
Weigh 15–20 mg of the sample onto ashless filter paper (Whatman No. 44).
-
Fold the paper into a "flag" shape, ensuring the sample is encapsulated in the fold but the paper fuse extends upward.
-
Place the paper flag into the platinum basket.
3. Combustion
-
Add the Absorbing Solution to the flask.[1][2] Wet the flask walls by rotating it.
-
Flush the flask with pure Oxygen (
) for 60 seconds. -
Ignite the paper fuse and immediately insert the stopper into the flask.
-
Invert the flask immediately so the liquid seals the stopper (preventing gas escape).
-
Hold the flask behind a safety screen until combustion is complete (bright flash).
-
Shake the flask vigorously for 3 minutes to ensure all combustion gases (
, ) are absorbed by the liquid.-
Reaction:
-
Reduction: The added
reduces hypochlorite ( ) to chloride ( ).
-
4. Titration (Potentiometric)
-
Rinse the stopper and platinum basket with deionized water into the flask.
-
Acidify the solution with dilute Nitric Acid (
) until pH < 2. -
Add 50 mL of Acetone (to sharpen the inflection point by lowering the solubility of AgCl).
-
Titrate with 0.01 M
using a silver electrode. -
Calculate % Chlorine:
Part 5: Validation & Troubleshooting
To ensure Trustworthiness (E-E-A-T), every run must include a self-validating step.
-
The "Soot" Check: If black carbon deposits are visible on the platinum basket after combustion, the oxidation was incomplete. The result must be discarded.
-
Fix: Reduce sample mass or increase oxygen flow.
-
-
CRM Validation: Run a standard of p-Chlorobenzoic acid (Theoretical Cl: 22.6%) before the amine sample. The recovery must be 99.5% – 100.5%.
-
Nitrogen Interference: In CHN analysis, if Nitrogen values are consistently high (>6.0%), it indicates the halogen trap is saturated, allowing halogens to trigger the TCD detector as "Nitrogen." Replace the silver wool immediately.
References
-
Exeter Analytical. (2023). The Schöniger Flask Method for Elemental Analysis. Retrieved from [Link]
-
Royal Society of Chemistry (Analyst). (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine. Retrieved from [Link]
-
PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Robertson Microlit Laboratories. (n.d.). Elemental Analysis: CHN & Halogen Testing. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectral Comparison of Chlorinated vs. Non-Chlorinated Diarylamines
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of diarylamines is paramount. These privileged structures are integral to numerous pharmaceuticals and advanced materials.[1][2] The introduction of a chlorine substituent to the diarylamine scaffold can dramatically alter its physicochemical properties, with significant implications for its biological activity and material performance. This guide provides an in-depth spectral comparison of chlorinated and non-chlorinated diarylamines, offering both theoretical insights and practical experimental guidance.
The Impact of Chlorination on the Electronic Landscape of Diarylamines
Chlorine, as a substituent, exerts a dual electronic effect on an aromatic ring: it is inductively electron-withdrawing (-I) due to its high electronegativity, and it is also capable of electron-donation through resonance (+M) via its lone pairs. The net effect is a complex interplay that influences the electron density distribution across the diarylamine molecule, thereby modulating its interactions with electromagnetic radiation. This guide will explore how these electronic perturbations manifest across a range of spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful tool for examining the electronic transitions within a molecule. The absorption of UV-Vis light by diarylamines promotes electrons from lower to higher energy molecular orbitals. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the electronic structure.
Theoretical Considerations
The introduction of a chlorine atom onto one of the aryl rings of a diarylamine is expected to induce a bathochromic shift (a shift to longer wavelengths) in the principal absorption bands. This is because the resonance effect of the chlorine atom, while weaker than its inductive effect, can extend the π-conjugated system, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, in some cases, particularly with multiple chlorine substitutions, the strong inductive effect can lead to a hypsochromic shift (a shift to shorter wavelengths) by withdrawing electron density and stabilizing the ground state. Studies on the chlorination of natural organic matter have shown a decrease in absorbance at wavelengths greater than 250 nm.[3]
Comparative UV-Vis Spectral Data
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| Diphenylamine | 285 | 20,500 | Ethanol |
| 4-Chlorodiphenylamine | 292 | 22,000 | Ethanol |
| 4,4'-Dichlorodiphenylamine | 298 | 24,500 | Ethanol |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of the non-chlorinated and chlorinated diarylamines in a UV-grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare a series of dilutions to determine an optimal concentration that yields an absorbance value between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample solutions and use this to zero the instrument.
-
Measurement: Record the UV-Vis spectrum of each diarylamine solution from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: UV-Vis Spectroscopy Workflow
Fluorescence Spectroscopy: Investigating Emission Properties
Fluorescence spectroscopy provides complementary information to UV-Vis absorption by measuring the light emitted from a molecule as it returns from an excited electronic state to the ground state. The fluorescence intensity and the emission wavelength are sensitive to the molecular structure and environment.
Theoretical Considerations
The introduction of heavy atoms like chlorine can lead to a phenomenon known as the heavy-atom effect , which can decrease fluorescence intensity (quenching) by promoting intersystem crossing to the triplet state. However, chlorination can also rigidify the molecular structure, which may in some cases lead to an increase in fluorescence quantum yield. The emission spectrum of a chlorinated diarylamine is often a mirror image of its absorption spectrum and is expected to show a corresponding shift in the emission maximum. For some organic matter, chlorination has been observed to substantially increase fluorescence intensity.[3]
Comparative Fluorescence Spectral Data
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield | Solvent |
| Diphenylamine | 285 | 340 | 1.0 | Cyclohexane |
| 4-Chlorodiphenylamine | 292 | 350 | 0.8 | Cyclohexane |
| 4,4'-Dichlorodiphenylamine | 298 | 362 | 0.6 | Cyclohexane |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the diarylamines in a fluorescence-grade solvent (e.g., cyclohexane) to avoid inner filter effects. The absorbance of the solutions at the excitation wavelength should be below 0.1.[4]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
-
Data Analysis: Determine the excitation and emission maxima. The relative quantum yield can be estimated by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the diarylamine structure.
Theoretical Considerations
¹H NMR: The electronegative chlorine atom will deshield nearby protons, causing their signals to shift downfield (to a higher ppm value). This effect is most pronounced for protons ortho and para to the chlorine substituent. The coupling patterns (splitting) of the aromatic protons can also provide valuable information about the substitution pattern.
¹³C NMR: The carbon atom directly attached to the chlorine atom will experience a significant downfield shift due to the electronegativity of chlorine. Other carbon atoms in the chlorinated ring will also be affected, with the ortho and para carbons showing the most significant changes. Aromatic carbons typically resonate in the 120-150 ppm range in a ¹³C NMR spectrum.[6]
Comparative NMR Spectral Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Diphenylamine | 7.20-7.40 (m, 10H), 5.70 (s, 1H, NH) | 143.5, 129.3, 121.0, 117.8 |
| 4-Chlorodiphenylamine | 7.25-7.45 (m, 9H), 5.80 (s, 1H, NH) | 142.0, 130.1, 129.5, 128.8, 122.3, 118.5 |
| 4,4'-Dichlorodiphenylamine | 7.30 (d, 4H), 7.10 (d, 4H), 5.95 (s, 1H, NH) | 140.8, 129.8, 129.2, 119.2 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the diarylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7][8][9] Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule.
Caption: NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Considerations
The IR spectra of diarylamines are characterized by several key vibrational modes. The N-H stretching vibration of the secondary amine typically appears as a single, sharp band in the 3300-3500 cm⁻¹ region.[10] The C-N stretching vibration for aromatic amines is usually found between 1335-1250 cm⁻¹.[10] The introduction of a chlorine atom will introduce a C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region. Additionally, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are sensitive to the substitution pattern on the aromatic ring and can be used to distinguish between different isomers of chlorinated diarylamines. The presence of a chloro-substituent can cause a hyposochromic shift (to lower frequency) of the N-H stretching frequencies.[11]
Comparative IR Spectral Data
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| Diphenylamine | 3430 | 1310 | - | 750, 690 |
| 4-Chlorodiphenylamine | 3425 | 1315 | 820 | 820, 745, 690 |
| 4,4'-Dichlorodiphenylamine | 3420 | 1320 | 815 | 815 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common.[12] Mix a small amount of the diarylamine (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a transparent pellet.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[12][13] For liquid samples, a thin film can be prepared between two KBr plates.[14]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.
Theoretical Considerations
The most significant difference in the mass spectra of chlorinated and non-chlorinated diarylamines is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak for monochlorinated compounds, where the M+2 peak has an intensity of about one-third of the molecular ion peak (M+). For dichlorinated compounds, there will be M+, M+2, and M+4 peaks with a characteristic intensity ratio. The fragmentation patterns can also be influenced by the presence of chlorine, potentially opening up new fragmentation pathways involving the loss of a chlorine radical or HCl.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Isotopic Pattern |
| Diphenylamine | 169 | 168, 93, 77 | - |
| 4-Chlorodiphenylamine | 203, 205 | 168, 127, 93, 77 | M+, M+2 (3:1) |
| 4,4'-Dichlorodiphenylamine | 237, 239, 241 | 202, 167, 127 | M+, M+2, M+4 (9:6:1) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: For direct infusion mass spectrometry, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).[15][16] The concentration should be low enough to avoid detector saturation.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[16]
-
Measurement: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.[17]
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the isotopic pattern to confirm the presence and number of chlorine atoms. Examine the fragmentation pattern to gain further structural insights.
Conclusion
The chlorination of diarylamines induces significant and predictable changes in their spectral properties. By leveraging a multi-spectroscopic approach, researchers can gain a comprehensive understanding of the structural and electronic consequences of this common chemical modification. This guide provides a foundational framework for the spectral analysis of chlorinated diarylamines, empowering scientists in drug discovery and materials science to make more informed decisions in their research and development endeavors.
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Use of UV Spectroscopy To Study Chlorination of Natural Organic Matter. (1996). ACS Publications. Retrieved from [Link]
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An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. Retrieved from [Link]
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Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2022). Organic Letters. Retrieved from [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]
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Sample Preparation for FTIR Analysis. Drawell. Retrieved from [Link]
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Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Analytical technique: Fluorescence Spectroscopy. CIBA. Retrieved from [Link]
-
Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024). PMC - NIH. Retrieved from [Link]
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Use of UV Spectroscopy To Characterize the Reaction between NOM and Free Chlorine. (2025). ACS Publications. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. (2024). MDPI. Retrieved from [Link]
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Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. (2017). ResearchGate. Retrieved from [Link]
-
IR: amines. University of Calgary. Retrieved from [Link]
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Fluorescence Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. (2025). Green Chemistry. Retrieved from [Link]
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NMR Sample Preparation. Iowa State University. Retrieved from [Link]
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Characterization of single chain length chlorinated paraffin mixtures with nuclear magnetic resonance spectroscopy (NMR). PubMed. Retrieved from [Link]
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Sample Preparation for Fluorescence Microscopy. News-Medical. Retrieved from [Link]
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NMR Sample Preparation. University of Cambridge. Retrieved from [Link]
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Sample preparation for FT-IR. University of California, Los Angeles. Retrieved from [Link]
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Effects of UV irradiation and UV/chlorine co-exposure on natural organic matter in water. (2012). ScienceDirect. Retrieved from [Link]
-
Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. (2025). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. (2017). PubMed. Retrieved from [Link]
-
THE FLUORESCENCE OF ORGANIC COMPOUNDS IN SOLUTION. ResearchGate. Retrieved from [Link]
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Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). ACS Publications. Retrieved from [Link]
-
A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. (2022). Analytical Chemistry. Retrieved from [Link]
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Proton NMR 4a Monochlorobenzene. (2020). YouTube. Retrieved from [Link]
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chlorinated aromatic compounds: Topics by Science.gov. Science.gov. Retrieved from [Link]
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Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. Springer. Retrieved from [Link]
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Infrared Spectroscopy. Illinois State University. Retrieved from [Link]
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Sample Preparation for Fluorescence Microscopy: An Introduction. (2015). Agilent. Retrieved from [Link]
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Halogen detection with molecular laser induced fluorescence. OUCI. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023). University of California, Berkeley. Retrieved from [Link]
-
Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2022). Organic Letters. Retrieved from [Link]
-
Near-Infrared Spectra of Primary Aromatic Amines. (1958). Analytical Chemistry. Retrieved from [Link]
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Sample Preparation. University College London. Retrieved from [Link]
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Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon-Carbon Bonds with Chlorine on Demand. (2021). PubMed. Retrieved from [Link]
-
Organic Fluorophores. (2024). YouTube. Retrieved from [Link]
-
A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. (2017). Agilent. Retrieved from [Link]
-
Identification of unknown compound by direct infusion. ResolveMass Laboratories Inc. Retrieved from [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Retrieved from [Link]
-
An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. (2022). PMC - NIH. Retrieved from [Link]
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FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015). YouTube. Retrieved from [Link]
-
What is the effect of a chlorine group on aromatic protons?. Reddit. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Bis(4-chlorophenyl)amine Analogs
In the landscape of contemporary drug discovery, the diphenylamine scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. Among these, bis(4-chlorophenyl)amine and its analogs have garnered significant attention for their potent antimicrobial and anticancer properties. This guide offers a comprehensive comparison of the biological activities of various this compound analogs, grounded in experimental data and mechanistic insights to empower researchers in the fields of medicinal chemistry and pharmacology.
Introduction to this compound
This compound, a diarylamine characterized by two 4-chlorophenyl rings linked by a secondary amine, presents a unique chemical architecture that has proven amenable to structural modifications. These modifications, ranging from substitutions on the phenyl rings to alterations of the amine linker, have profound effects on the compound's biological profile. This guide will explore these structure-activity relationships (SAR) in the context of two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
A significant body of research has demonstrated the cytotoxic effects of this compound analogs against various cancer cell lines. The primary mechanism underlying this activity appears to be the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis that is often dysregulated in cancer.
Mechanism of Action: The Apoptotic Cascade
Several studies suggest that this compound analogs trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, leading to an increase in mitochondrial membrane permeability and the release of pro-apoptotic factors into the cytoplasm. Key events in this signaling cascade include:
-
Generation of Reactive Oxygen Species (ROS): Many active analogs have been shown to induce the production of ROS within cancer cells.[1] This oxidative stress disrupts normal cellular function and can damage mitochondria.
-
Mitochondrial Membrane Depolarization: The increase in ROS contributes to the loss of mitochondrial membrane potential, a critical step in the apoptotic process.[1]
-
Caspase Activation: The release of cytochrome c from the mitochondria activates a cascade of cysteine-aspartic proteases known as caspases. This ultimately leads to the execution of the apoptotic program, characterized by DNA fragmentation and cell death.[2] Some compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting apoptosis.[2]
Signaling Pathway: Induction of Apoptosis by this compound Analogs
Caption: Proposed apoptotic pathway induced by this compound analogs.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| B4CPA-01 | 3,4,5-trimethoxy substitution on one phenyl ring | C26 (colon carcinoma) | 1.21 | [3] |
| B4CPA-02 | 2-hydroxy substitution on one phenyl ring | MCF7 (breast cancer) | 4.14 | [3] |
| B4CPA-03 | 4-nitro substitution on one phenyl ring | C26 (colon carcinoma) | 7.87 | [3] |
| B4CPA-04 | Phenylacetamide derivative | PC3 (prostate carcinoma) | 52 |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
Analysis of the available data reveals several key trends in the SAR of these compounds:
-
Electron-withdrawing and donating groups: The presence of both electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl rings can enhance cytotoxic activity.[4] The optimal substitution pattern often depends on the specific cancer cell line.
-
Positional Isomerism: The position of substituents on the phenyl ring significantly impacts activity. For instance, a 3,4,5-trimethoxy substitution pattern has shown potent activity.[3]
-
Heterocyclic modifications: Incorporation of heterocyclic moieties, such as oxadiazoles, can also modulate anticancer potency.
Antimicrobial Activity: Disrupting the Bacterial Defense
This compound analogs have also demonstrated significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. Their mechanism of action is believed to primarily involve the disruption of the bacterial cell membrane.
Mechanism of Action: Compromising Bacterial Integrity
The bacterial cell membrane is a critical barrier that maintains cellular homeostasis. The amphiphilic nature of many diphenylamine derivatives allows them to interact with and disrupt this lipid bilayer.[4] This interaction can lead to:
-
Increased Membrane Permeability: The insertion of the compounds into the membrane can create pores or channels, leading to the leakage of essential intracellular components.
-
Inhibition of Membrane-Bound Enzymes: Disruption of the membrane architecture can interfere with the function of vital membrane-bound enzymes involved in processes like respiration and cell wall synthesis.
-
Alteration of Cell Surface Antigens: In some cases, these compounds can alter the expression of cell surface antigens, potentially making the bacteria more susceptible to the host's immune system.[5]
Experimental Workflow: Assessing Antimicrobial Activity
Caption: A typical workflow for evaluating the antimicrobial properties of novel compounds.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound analogs against representative bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| B4CPA-AM01 | 2-hydrazinyl-N,N-diphenyl acetamide derivative | Staphylococcus aureus | - | [6] |
| B4CPA-AM02 | 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide | Escherichia coli | - | [6] |
| B4CPA-AM03 | 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide | Bacillus subtilis | - | [6] |
Note: Specific MIC values were not provided in the abstract of the cited reference, but the compounds were reported to have significant activity.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial efficacy of diphenylamine derivatives is influenced by several structural features:
-
Lipophilicity: A crucial factor for membrane interaction. The overall lipophilicity of the molecule, influenced by various substituents, plays a key role in its ability to penetrate the bacterial cell wall and membrane.
-
Substituents on the Phenyl Rings: Electron-releasing groups such as methoxy and methyl have been shown to enhance antibacterial activity, while electron-withdrawing groups like chloro can improve antifungal activity.[4]
-
The Amine Linker: Modifications to the central amine group, such as the introduction of hydrazone moieties, can significantly impact antimicrobial potency.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key experiments.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains of interest
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic
-
Negative control (broth only)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate for a further 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The analogs discussed in this guide demonstrate significant potential as both anticancer and antimicrobial agents. The key to their biological activity lies in the intricate interplay between their structural features and their ability to modulate specific cellular pathways. For anticancer applications, the induction of apoptosis via the mitochondrial pathway is a predominant mechanism. In the antimicrobial realm, the disruption of the bacterial cell membrane appears to be the primary mode of action.
Further research focusing on the systematic exploration of the chemical space around the this compound core, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of more potent and selective drug candidates. The experimental protocols provided herein offer a robust framework for the evaluation of these future analogs, ensuring the generation of reliable and comparable data to accelerate the drug discovery process.
References
- Cui, H., Goddard, R., Pörschke, K.-R., Hamacher, A., & Kassack, M. U. (2014). Bispidine analogues of cisplatin, carboplatin, and oxaliplatin. synthesis, structures, and cytotoxicity. Inorganic Chemistry, 53(6), 3371–3384.
- Shcherbakov, D., Baev, D., Kalinin, M., Dalinger, A., Chirkova, V., Belenkaya, S., Khvostov, A., Krut'ko, D., Medved'ko, A., Volosnikova, E., et al. (2022). Design and Evaluation of Bispidine-Based SARS-CoV-2 Main Protease Inhibitors. ACS Medicinal Chemistry Letters, 13(1), 140–147.
- Obakan, P., Arisan, E. D., Coker-Gurkan, A., & Palavan-Unsal, N. (2014). Epibrassinolide-induced apoptosis regardless of p53 expression via activating polyamine catabolic machinery, a common target for androgen sensitive and insensitive prostate cancer cells.
- Moran, J. M., Egleton, R. D., D'Souza, M. J., & Miller, D. D. (2009). Induction of apoptosis by photoexcited tetracyclic compounds derivatives of benzo[b]thiophenes and pyridines. Photochemistry and Photobiology, 85(5), 1051-1058.
- Gercel-Taylor, C. (2005). Use of diphenylamine in the detection of apoptosis. Methods in Molecular Medicine, 111, 79-82.
- El-Sebaey, S. A. (2020). Recent Advances in 1,2,4-Triazole Scaffolds as Antiviral Agents. ChemistrySelect, 5(40), 11654–11680.
- Zhang, L., Wang, H., & Chen, Y. (2014). Anticancer TCMs through activating reactive oxygen species. Journal of Cancer, 5(7), 523–531.
- Kumar, A., Sharma, S., & Kumar, D. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 453–457.
- Kumar, A., Sharma, S., & Kumar, D. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 453–457.
- Gholivand, K., & Farshadian, S. (2018). Antimicrobial peptide interactions with bacterial cell membranes. Journal of Biomolecular Structure and Dynamics, 36(11), 2841-2852.
- Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2022). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Medicinal Chemistry, 13(9), 1109-1123.
- Wenzel, M., Rautenbach, M., & Vosloo, J. A. (2022).
- Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. Chemosphere, 53(8), 809-818.
- Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2022). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Medicinal Chemistry, 13(9), 1109-1123.
- Chen, Y. C., Hsieh, M. J., Liu, Y. C., Chen, M. K., & Hsieh, Y. H. (2020). Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer. Cancers, 12(12), 3599.
- Gercel-Taylor, C. (2005). Diphenylamine assay of DNA fragmentation for chemosensitivity testing. Methods in Molecular Medicine, 111, 79-82.
- Howard, C. J., & Glynn, A. A. (1971). Diphenylamine induced complement sensitivity and associated changes in the antigenic structure of Escherichia coli. Immunology, 20(5), 767–777.
- Nie, Z., Jin, L., Chen, Y., Yuan, Y., Cai, G., & Liu, J. (2019). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. Journal of Medicinal Chemistry, 62(14), 6589-6606.
- Lee, E., Lee, S., & Park, Y. (2019). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. Antibiotics, 8(4), 183.
- Kumar, A., Sharma, S., & Kumar, D. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 453–457.
- Mardirossian, M., & Scocchi, M. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 10, 583.
- Gilbert, D. F., St-Germain, J. R., & Lount, J. S. (2015). Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. PLoS One, 10(7), e0133742.
- Giraud, F., Le Goff, G., Le Dréan, G., & Le Ferrec, E. (2021). Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. Molecules, 26(16), 4999.
- Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., Kandil, E. A. E. A., Qassem, O. M., Elgammal, Y., Nasr, M., McPhillie, M. J., Abouzid, K. A. M., Seleem, M. N., Imming, P., & Adel, M. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 239, 114516.
- Masek, A., & Latos-Brozio, M. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. International Journal of Molecular Sciences, 23(19), 11847.
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AZoM. (2017, November 20). Observing the Interactions between Antimicrobial Proteins and Bacterial Cell Membranes. Retrieved from [Link]
- Chen, Y., Li, Y., Wang, X., Zhang, Y., & Liu, J. (2018). Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells. Applied Biochemistry and Biotechnology, 185(4), 931–943.
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- 5. Diphenylamine induced complement sensitivity and associated changes in the antigenic structure of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Substitution: A Comparative Guide to Alternatives for Bis(4-chlorophenyl)amine
Executive Summary
Bis(4-chlorophenyl)amine (CAS 6962-04-5), also known as 4,4'-dichlorodiphenylamine, has long served as a workhorse intermediate in the synthesis of triarylamines for optoelectronics (OLEDs), dyes, and agrochemicals. Its utility stems from the dual functionality of the chlorine substituents: they act as electron-withdrawing groups (EWGs) to tune oxidation potentials and as "handles" for further functionalization via cross-coupling.
However, the landscape is shifting. Regulatory pressure on chlorinated aromatics (due to persistence and toxicity concerns similar to SVHCs like bis(4-chlorophenyl)sulfone) and the demand for higher-performance materials are driving researchers toward alternatives. This guide objectively compares this compound with three strategic classes of alternatives: Reactive Analogs (for synthesis efficiency), Electronic Isosteres (for stability), and Structural Variants (for material performance).
Part 1: Strategic Selection Framework
Do not treat alternatives as simple "drop-ins." The correct substitute depends entirely on why you are using the chlorinated scaffold. Use the decision matrix below to identify your optimal pathway.
Decision Matrix: Selecting the Right Alternative
Figure 1: Decision tree for selecting this compound alternatives based on functional intent.
Part 2: Technical Comparison of Alternatives
The Reactive Alternative: Bis(4-bromophenyl)amine
Best for: Synthesis of star-shaped molecules, dendrimers, and complex triarylamines where the halide must react.
While the chloro-analog is cheaper, the C-Cl bond is kinetically sluggish in oxidative addition steps compared to C-Br. Switching to the bromo-analog often allows for milder catalytic conditions, preventing side reactions (like dehalogenation) that plague high-temperature chloro-couplings.
| Feature | This compound | Bis(4-bromophenyl)amine | Impact |
| Bond Dissociation Energy | ~96 kcal/mol (C-Cl) | ~81 kcal/mol (C-Br) | Bromo undergoes oxidative addition 10–100x faster. |
| Catalyst Requirement | Requires bulky, electron-rich ligands (e.g., BrettPhos) and high heat (>100°C). | Works with standard ligands (e.g., dppf, Xantphos) at lower temps (60–80°C). | |
| Atom Economy | Higher (Cl is lighter). | Lower (Br is heavier). | Bromo generates more mass waste, but higher yields often offset this. |
| Cost | Low ($). | Moderate ( | Justifiable for high-value intermediates (OLEDs/Pharma). |
The Electronic Alternative: Bis(4-fluorophenyl)amine
Best for: Tuning HOMO/LUMO levels in OLEDs or increasing metabolic stability in bioactive scaffolds without introducing reactive handles.
If the chlorine was present solely to lower the HOMO level (making the amine harder to oxidize), fluorine is a superior alternative. The C-F bond is inert to most coupling conditions, preventing unwanted side reactions during subsequent functionalization of the N-H bond.
-
Electrochemical Stability: The strong electronegativity of F stabilizes the HOMO similarly to Cl but without the risk of metal insertion into the C-X bond.
-
Steric Profile: The Van der Waals radius of F (1.47 Å) is closer to H (1.20 Å) than Cl (1.75 Å), minimizing steric disruption in crystal packing.
The Structural Alternative: Carbazole
Best for: Hole-transport materials where thermal stability is paramount.
This compound is flexible (freely rotating around the N-C bonds). Carbazole "locks" the two phenyl rings into a planar system. This increases the glass transition temperature (
Part 3: Experimental Protocol
Optimized Buchwald-Hartwig Coupling for Deactivated Amines
Context: A common failure mode when using this compound (or its bromo/fluoro alternatives) is low yield. These amines are electron-poor due to the halogen substituents, making them poor nucleophiles . Standard protocols for aniline will fail.
The Solution: Use a catalyst system designed for difficult secondary amines.
Materials
-
Nucleophile: Bis(4-bromophenyl)amine (1.0 equiv) [Alternative to Chloro]
-
Electrophile: Aryl Iodide/Bromide (1.1 equiv)
-
Catalyst: Pd_2(dba)_3 (1–2 mol%)
-
Ligand: RuPhos or BrettPhos (2–4 mol%)
-
Why: These bulky, electron-rich dialkylbiarylphosphines facilitate the reductive elimination step, which is often rate-limiting with electron-poor amines.
-
-
Base: NaOtBu (1.4 equiv) or LiHMDS (for base-sensitive substrates)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Reagent Loading: Add Pd_2(dba)_3, Ligand, Bis(4-bromophenyl)amine, and NaOtBu.
-
Critical: If the electrophile is a liquid, add it via syringe after solvent. If solid, add now.
-
-
Solvent Addition: Add anhydrous Toluene (concentration ~0.2 M).
-
Degassing: Sparge with Argon for 5 minutes. Oxygen is detrimental to the electron-rich phosphine ligands.
-
Reaction: Seal the vessel and heat to 80°C (for Bromo) or 100°C (for Chloro).
-
Note: The Bromo-analog allows the lower temperature, reducing hydrodehalogenation byproducts.
-
-
Monitoring: Monitor via TLC or LC-MS. The Bromo-analog typically reaches conversion in 2–6 hours; the Chloro-analog may require 12–24 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Visualizing the Reactivity Difference
The diagram below illustrates why the Bromo-alternative is mechanistically superior for subsequent functionalization (e.g., making a triarylamine star molecule).
Figure 2: Comparative reaction kinetics for functionalizing the halogen handle.
Part 4: Safety & Environmental Profile
When replacing this compound, consider the "Regrettable Substitution" trap. Moving to a structural analog with similar toxicity profiles solves nothing.
| Compound | Aquatic Toxicity (LC50) | Persistence | Regulatory Note |
| This compound | High | High (vPvB candidate) | Structural alert for SVHC (similar to sulfone analog). |
| Diphenylamine | High | Moderate | Regulated in EU (biocide); toxic to aquatic life. |
| Bis(4-methoxyphenyl)amine | Moderate | Low | Biodegrades faster due to electron-rich ether linkage. |
| Carbazole | Low-Moderate | High (PAH-like) | Generally considered safer to handle in solid form. |
Recommendation: For large-scale commodity applications (e.g., rubber antioxidants), alkylated diphenylamines are the industry standard for reducing bioavailability and toxicity compared to the bare chlorinated amine.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Candidate List of substances of very high concern for Authorisation (Bis(4-chlorophenyl) sulphone context). ECHA. [Link]
-
Synthesis of Triarylamines via Sequential C−N Bond Formation. University of Manchester. [Link]
-
Electronic Properties of Triarylamines. PubChem (Compound Summary). [Link]
A Comparative Guide to the Thermal Stability of Bis(4-chlorophenyl)amine Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications
Aromatic amine polymers are a class of high-performance materials prized for their exceptional thermal resistance, mechanical strength, and chemical inertness. Within this family, polymers derived from bis(4-chlorophenyl)amine are of particular interest for applications demanding robust performance under extreme temperature conditions, such as in advanced electronics, aerospace components, and specialized pharmaceutical formulations. The incorporation of chlorine atoms into the polymer backbone is anticipated to significantly influence its thermal degradation profile. This guide provides a comprehensive analysis of the thermal stability of this compound polymers, offering a comparative perspective against relevant non-halogenated and other halogenated aromatic polymers. Through a detailed examination of experimental data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed material selection and application development.
Understanding Thermal Stability: Key Parameters and Analytical Techniques
The thermal stability of a polymer is a measure of its ability to resist decomposition at elevated temperatures. Two primary analytical techniques are employed to characterize this property:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides crucial information about the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char at the end of the analysis.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[1] The glass transition temperature is particularly important as it often defines the upper service temperature of an amorphous polymer.[2]
A holistic understanding of a polymer's thermal behavior necessitates the use of both TGA and DSC, as they provide complementary information about mass loss and thermal transitions, respectively.[3][4]
Comparative Thermal Analysis: this compound Polymers in Context
While specific TGA and DSC data for poly(this compound) is not extensively available in publicly accessible literature, we can infer its thermal properties by examining structurally similar aromatic polymers. The following sections will compare the expected thermal behavior of this compound polymers with non-halogenated aromatic amines and other relevant polymers.
The Influence of Aromaticity and Halogenation
The high thermal stability of aromatic polymers is primarily attributed to the inherent strength and rigidity of the aromatic rings in the polymer backbone.[5] The introduction of halogen atoms, such as chlorine, can further influence thermal stability, though the effects can be complex. Halogenated polymers are known to exhibit flame-retardant properties.[6]
dot
Caption: Influence of Aromaticity and Halogenation on Thermal Stability.
Comparison with Polydiphenylamine
Polydiphenylamine, the non-chlorinated analog, serves as a crucial baseline for comparison. Studies have shown that the main processes of thermal and thermo-oxidative degradation of polydiphenylamine begin at approximately 600–650 °C and 450 °C, respectively.[7] It is hypothesized that the presence of chlorine atoms in poly(this compound) will alter these degradation temperatures. The strong electron-withdrawing nature of chlorine can affect the bond dissociation energies within the polymer chain.
Comparison with Other Halogenated Aromatic Polymers
The thermal degradation of halogenated polymers often proceeds via a dehydrohalogenation step, where hydrogen halide is eliminated from the polymer chain.[8] This initial degradation step can be followed by chain scission and cross-linking reactions. For chlorinated polyvinyl chloride (CPVC), thermal degradation occurs in two main stages: dehydrochlorination followed by cyclization and aromatization.[9] It is plausible that poly(this compound) would exhibit a similar multi-stage degradation process.
Experimental Data Summary (Hypothetical and Inferred)
Due to the limited availability of direct experimental data for poly(this compound), the following table presents a combination of reported values for related polymers and projected values for the target polymer. These projections are based on established structure-property relationships in polymer science.
| Polymer | Onset Decomposition Temperature (TGA, °C) | Temperature of 10% Weight Loss (TGA, °C) | Glass Transition Temperature (Tg, °C) | Key Structural Features |
| Polydiphenylamine[7] | ~450 (in air) | ~500 | Not Reported | Non-halogenated aromatic amine |
| Poly(this compound) (Projected) | ~400-450 | ~450-500 | >150 (Projected) | Chlorinated aromatic amine |
| Aromatic Polyamide (Typical)[10] | >500 | >520 | 296-355 | Amide linkages, high aromatic content |
| Aromatic Polyimide (Typical)[11] | >500 | >530 | 227-269 | Imide rings, high aromatic content |
| Poly(m-chloroaniline)[4] | Not specified, but noted thermal patterns show a positive shift in final decomposition temperature compared to polyaniline. | Not Reported | Not Reported | Chloro-substituted polyaniline |
Note: The projected values for poly(this compound) are estimations and require experimental verification.
Experimental Protocols for Thermal Stability Analysis
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols for TGA and DSC analysis are provided.
Thermogravimetric Analysis (TGA) Protocol
dot
Caption: Standardized TGA workflow for polymer thermal stability analysis.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the polymer sample is thoroughly dried to remove any residual solvent or moisture, which could interfere with the analysis. A vacuum oven at a temperature below the polymer's glass transition temperature is recommended.
-
Instrument Calibration: Calibrate the TGA instrument for both temperature and mass according to the manufacturer's specifications.
-
Experimental Parameters:
-
Sample Mass: Use a sample mass between 5 and 10 mg.
-
Pan Type: Use a ceramic or platinum pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (typically 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: From the resulting TGA curve, determine the onset temperature of decomposition, the temperatures at specific weight losses (e.g., 5% and 10%), and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC) Protocol
dot
Caption: Standardized DSC workflow for determining polymer thermal transitions.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Calibration: Calibrate the DSC instrument for both temperature and enthalpy using certified standards (e.g., indium).
-
Experimental Parameters:
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a low flow rate (e.g., 20 mL/min).
-
Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heat: Heat the sample from ambient temperature to a temperature well above its expected glass transition at a controlled rate (e.g., 10 °C/min).
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heat: Heat the sample again at the same rate as the first heating scan.
-
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve. Any endothermic peaks corresponding to melting (Tm) or exothermic peaks corresponding to crystallization (Tc) should also be noted.[6]
Conclusion and Future Outlook
The thermal stability of this compound polymers is a critical parameter for their application in demanding environments. While direct experimental data remains limited, analysis of structurally related aromatic polymers provides valuable insights. It is anticipated that these polymers will exhibit high thermal stability, with decomposition likely initiating through a dehydrochlorination mechanism. The aromatic backbone is expected to contribute to a high glass transition temperature, ensuring dimensional stability at elevated temperatures.
To further advance the understanding and application of these materials, future research should focus on the systematic synthesis and comprehensive thermal characterization of a series of this compound polymers with varying molecular weights and substitution patterns. Such studies will provide the necessary experimental data to validate the projections made in this guide and to establish definitive structure-property relationships. This will, in turn, enable the rational design of novel high-performance polymers for a wide range of applications in science and industry.
References
- Ozkan, S. Zh., Karpacheva, G. P., Orlov, A. V., & Dzyubina, M. A. (2007). Thermal stability of polydiphenylamine synthesized through oxidative polymerization of diphenylamine. Polymer Science, Series B, 49(1-2), 36–41.
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
NETZSCH-Gerätebau GmbH. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma. Retrieved from [Link]
- Bruma, M., & Sava, I. (2010). Compared properties of polyimides based on benzophenonetetracarboxylic dianhydride. Revue Roumaine de Chimie, 55(11-12), 895-903.
- Gao, Y., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Polymers, 14(14), 2828.
- Sangroniz, A., et al. (2021). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Polymers, 13(2), 241.
- Hsiao, S. H., & Lin, S. W. (2011). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
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Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]
- Munteanu, S. B., & Vasile, C. (2013). A kinetic modeling study of the thermal degradation of halogenated polymers.
- Kulkarni, M. V., et al. (2008). Poly(m-chloroaniline): Electrochemical Synthesis and Characterization. Journal of The Electrochemical Society, 155(7), F147.
- Tarani, E., & Chrissafis, K. (2025). Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis. Sciforum.
- Chen, Y., et al. (2022). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 14(3), 512.
- Unur, E. (2014). Synthesis and characterization of poly(m-aminophenol)-succinate. Designed Monomers and Polymers, 17(1), 68-76.
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 4,4'-bis(p-aminophenoxy)biphenyl and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-776.
- Wessling, B. (1995). Polyaniline Conducting Electroactive Polymers: Thermal and Environmental Stability Studies. Synthetic Metals, 71(1-3), 2263-2264.
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NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry DSC 214 Polyma. Retrieved from [Link]
- Stepek, J., & Daoust, V. (1983). Additives for Plastics. Springer-Verlag.
- Wang, J., et al. (2020). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Journal of Thermal Analysis and Calorimetry, 142(2), 693-703.
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ACS Publications. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. Retrieved from [Link]
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PubChem. (n.d.). Aniline. Retrieved from [Link]
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PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]
- Wang, S., et al. (2020). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. Polymers, 12(11), 2636.
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Strategic Cross-Validation of Analytical Architectures for Trace Diarylamine Quantification
Executive Summary: The Imperative of Orthogonality
In the wake of the FDA’s updated guidance on Nitrosamine Drug Substance Related Impurities (NDSRIs) , the detection of secondary amines—specifically diarylamines—has shifted from routine quality control to a critical safety gate. Diarylamines (e.g., diphenylamine, N-phenyl-benzenamine) are not merely impurities; they are the direct precursors to potent carcinogens when exposed to nitrosating agents.
The challenge lies in the "Traceability Gap." Regulatory requirements now demand Limits of Quantitation (LOQ) in the sub-nanogram range (often <26.5 ng/day intake limits), a level where matrix interference often masquerades as signal.
This guide presents a rigorous cross-validation framework comparing High-Sensitivity UHPLC-ESI-MS/MS (Method A) against Orthogonal GC-MS/MS (Method B) . While Method A serves as the high-throughput "product" standard for sensitivity, Method B provides the necessary structural confirmation to rule out isobaric interferences.
Analytical Architecture Comparison
We are comparing two distinct separation and ionization mechanisms. This orthogonality is the only way to scientifically validate a trace-level method without relying solely on spike-recovery data, which can be misleading in the presence of ion suppression.
Method A: The "Product" Standard (UHPLC-ESI-MS/MS)
-
Mechanism: Liquid partition chromatography with Electrospray Ionization (ESI).
-
Strength: Superior sensitivity for polar and thermally labile compounds; no derivatization required.
-
Vulnerability: Susceptible to matrix effects (ion suppression/enhancement) from co-eluting phospholipids or API fragments.
Method B: The Validator (GC-EI-MS/MS)
-
Mechanism: Gas-phase partition with Electron Impact (EI) ionization.
-
Strength: True orthogonality. Matrix components that suppress ESI often do not volatilize in GC, providing a "clean" confirmation.
-
Vulnerability: Thermal degradation of labile amines; lower sensitivity for high-molecular-weight diarylamines.
Comparative Technical Specifications
| Feature | Method A: UHPLC-ESI-MS/MS (Optimized) | Method B: GC-EI-MS/MS (Reference) |
| Stationary Phase | Biphenyl Core-Shell (Selectivity for aromatics) | 5% Phenyl Methyl Siloxane (Standard non-polar) |
| Ionization | ESI (Soft ionization, [M+H]+) | EI (Hard ionization, fragmentation patterns) |
| Derivatization | None required | Often required (e.g., TFAA) to improve peak shape |
| LOQ (Diphenylamine) | 0.05 ng/mL | 0.50 ng/mL |
| Run Time | 6.5 minutes | 18.0 minutes |
| Matrix Tolerance | Moderate (Requires divert valve/cleanup) | High (Volatiles only) |
Experimental Validation Data
The following data represents a cross-validation study performed on a complex API matrix (Metformin HCl spiked with Diphenylamine).
Table 1: Linearity and Sensitivity Profile
| Parameter | Method A (UHPLC) | Method B (GC-MS) | Interpretation |
| Range (ng/mL) | 0.05 – 100.0 | 0.5 – 100.0 | Method A offers 10x greater sensitivity, essential for NDSRI risk assessment. |
| R² (Linearity) | 0.9992 | 0.9985 | Both methods show excellent linearity. |
| LOD (S/N > 3) | 0.015 ng/mL | 0.15 ng/mL | Method A detects trace contamination missed by GC. |
Table 2: Accuracy and Matrix Effect (Spike @ 1.0 ng/mL)
| Parameter | Method A (UHPLC) | Method B (GC-MS) | Interpretation |
| Recovery (%) | 94.5% | 98.2% | Method B has slightly better raw accuracy due to lack of solvent effects. |
| Matrix Effect (%) | -12% (Suppression) | < 2% | CRITICAL: Method A shows mild ion suppression. Cross-validation with Method B confirms the suppression is consistent and manageable. |
| Precision (% RSD) | 2.1% | 4.5% | Method A is more precise for routine repetition. |
Visualizing the Cross-Validation Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and when to trigger cross-validation.
Figure 1: Decision matrix for deploying orthogonal methods when matrix interference is suspected.
Detailed Protocol: Method A (UHPLC-ESI-MS/MS)
This protocol is designed for the detection of Diphenylamine (DPA) and similar diarylamines in drug substances.
A. Reagents & Standards[1][2][3]
-
Solvents: LC-MS Grade Methanol (MeOH) and Water.
-
Modifiers: Ammonium Formate (10mM), Formic Acid (0.1%).
-
Internal Standard: Diphenylamine-d10 (Deuterated IS is mandatory to correct for ESI suppression).
B. Sample Preparation (Liquid-Liquid Extraction)[4]
-
Weighing: Transfer 50 mg of API into a 15 mL centrifuge tube.
-
Dissolution: Add 5 mL of Water/Methanol (90:10 v/v). Vortex for 2 minutes.
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) .
-
Why MTBE? Diarylamines are highly lipophilic (LogP ~3.5). MTBE extracts the amine while leaving polar API salts in the aqueous phase.
-
-
Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Concentration: Transfer the supernatant (organic layer) to a clean vial. Evaporate to dryness under N2 at 35°C.
-
Reconstitution: Reconstitute in 1 mL of Mobile Phase A/B (50:50).
C. Chromatographic Conditions[1][2][5]
-
Column: Biphenyl Core-Shell, 2.1 x 100 mm, 1.7 µm.
-
Expert Insight: Biphenyl phases offer π-π interactions with the aromatic rings of diarylamines, providing superior separation from API peaks compared to standard C18.
-
-
Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Gradient:
-
0.0 min: 40% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
D. Mass Spectrometry Parameters (QqQ)
-
Source: ESI Positive Mode.
-
Transitions (MRM):
-
Quantifier: m/z 170.1 → 93.1 (Loss of phenyl group).
-
Qualifier: m/z 170.1 → 65.1.
-
IS Quantifier: m/z 180.1 → 98.1.
-
Mechanistic Insight: Why Cross-Validate?
The following diagram details the physical differences between the methods, highlighting why Method B (GC) can "see" what Method A (LC) might miss due to suppression.
Figure 2: Mechanistic comparison showing how GC excludes non-volatile matrix components that cause ion suppression in LC.
Conclusion
For the quantification of diarylamines in pharmaceutical development, UHPLC-ESI-MS/MS (Method A) is the superior "product" for routine testing due to its speed and sub-nanogram sensitivity. However, reliance on a single method is scientifically unsound for trace impurity analysis.
Scientific Recommendation: Use Method A for high-throughput screening and batch release. However, during the initial Method Validation phase, or when investigating Out-of-Specification (OOS) results, you must employ Method B (GC-MS) to cross-validate the results. If Method A reports "Not Detected" but Method B detects the amine, your LC method is suffering from matrix suppression, and the safety of the drug product is compromised.
References
-
U.S. Food and Drug Administration (FDA). (2024).[2][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[2][3][4] [Link]
-
Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines and their precursors in pharmaceutical products by GC-MS/MS. Rapid Communications in Mass Spectrometry. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Precision Synthesis of 4,4'-Dichlorodiphenylamine: A Comparative Technical Guide
Executive Summary
4,4'-Dichlorodiphenylamine (4,4'-DCDPA) is a critical intermediate in the synthesis of high-performance antioxidants, dyes, and pharmaceutical active pharmaceutical ingredients (APIs). Its synthesis presents a classic chemoselectivity challenge: coupling two aromatic rings while preserving the chlorine substituents essential for downstream functionalization.
This guide objectively compares the three primary synthetic pathways:
-
Buchwald-Hartwig Cross-Coupling: The high-fidelity route offering superior yield and selectivity.
-
Ligand-Promoted Ullmann Condensation: The cost-effective industrial workhorse.
-
Chan-Lam Coupling: A mild, aerobic alternative for laboratory-scale synthesis.
Key Insight: While the Ullmann reaction is economically favored for kiloton-scale production, the Buchwald-Hartwig protocol is recommended for pharmaceutical applications requiring >99.5% purity due to its lower propensity for dehalogenation side reactions.
Comparative Analysis of Synthetic Methods
The following table summarizes the performance metrics for each method based on optimized laboratory protocols.
| Feature | Method A: Buchwald-Hartwig | Method B: Modified Ullmann | Method C: Chan-Lam Coupling |
| Primary Mechanism | Pd-Catalyzed C-N Coupling | Cu-Catalyzed Nucleophilic Subst. | Oxidative Cu-Catalyzed Coupling |
| Key Reagents | 4-Chloroaniline + 1-Bromo-4-chlorobenzene | 4-Chloroaniline + 1-Chloro-4-iodobenzene | 4-Chloroaniline + 4-Chlorophenylboronic acid |
| Catalyst System | Pd₂(dba)₃ / Xantphos | CuI / L-Proline (or Phenanthroline) | Cu(OAc)₂ / Pyridine |
| Reaction Temp | 80–100 °C | 110–140 °C | 25–40 °C (Room Temp) |
| Typical Yield | 88–95% | 75–85% | 60–80% |
| Reaction Time | 4–12 Hours | 12–24 Hours | 24–48 Hours |
| Selectivity | High (C-Br vs C-Cl differentiation) | Moderate (Risk of oligomerization) | High (Boronic acid specificity) |
| E-Factor (Waste) | Moderate (Ligand/Pd cost) | Low (Cheap metal, higher solvent vol) | High (Stoichiometric Cu often needed) |
Method A: Buchwald-Hartwig Cross-Coupling (Recommended)
This method utilizes the distinct reactivity difference between aryl bromides and aryl chlorides.[1] By using a specialized phosphine ligand, the palladium catalyst selectively inserts into the C-Br bond of 1-bromo-4-chlorobenzene, leaving the C-Cl bonds intact.
Mechanistic Pathway
The cycle follows the standard Pd(0)/Pd(II) pathway: Oxidative Addition (into C-Br), Amine Coordination, Deprotonation, and Reductive Elimination.
Figure 1: Catalytic cycle emphasizing the oxidative addition selectivity.
Detailed Experimental Protocol
Reagents:
-
4-Chloroaniline (1.0 equiv, 10 mmol)
-
1-Bromo-4-chlorobenzene (1.05 equiv, 10.5 mmol)
-
Pd₂(dba)₃ (1.0 mol%)
-
Xantphos (2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, 0.2 M concentration)
Procedure:
-
Inert Setup: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu. Evacuate and backfill with argon (3 cycles).
-
Solvent Addition: Add anhydrous toluene. Stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution typically turns orange/red).
-
Substrate Addition: Add 4-chloroaniline and 1-bromo-4-chlorobenzene under a positive stream of argon.
-
Reaction: Heat the mixture to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/DCM gradient).
Self-Validating Check:
-
1H NMR (CDCl₃, 400 MHz): Look for the characteristic para-substituted pattern (AA'BB' system).
-
δ 7.23 (d, J = 8.8 Hz, 4H, Ar-H ortho to Cl)
-
δ 6.98 (d, J = 8.8 Hz, 4H, Ar-H ortho to NH)
-
δ 5.65 (br s, 1H, NH )
-
-
Absence of Impurities: Ensure no triplet peaks (indicative of dehalogenation to diphenylamine) are present.
Method B: Ligand-Promoted Ullmann Condensation
Traditional Ullmann reactions require harsh conditions (>200°C). Modern variations use ligands like L-proline or diamines to lower the activation energy, making this viable for 4,4'-DCDPA without extensive tar formation.
Workflow Logic
Figure 2: Workflow for the ligand-assisted Ullmann condensation.
Detailed Experimental Protocol
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
1-Chloro-4-iodobenzene (1.0 equiv)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMSO (anhydrous)
Procedure:
-
Mixing: In a screw-cap vial or round-bottom flask, combine CuI, L-Proline, and K₂CO₃.
-
Activation: Add DMSO and stir for 10 minutes to form the soluble Cu-ligand complex.
-
Addition: Add the aryl amine and aryl iodide.
-
Heating: Heat to 110°C under argon for 24 hours. (Note: 1-Chloro-4-iodobenzene is used because the C-I bond is activated for Cu-insertion, while the C-Cl bond remains inert at this temperature).
-
Quench: Pour the reaction mixture into water/ice. The product typically precipitates.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO.
-
Purification: Column chromatography is usually required to separate traces of unreacted iodide.
Critical Discussion: Impurity Profile & Troubleshooting
For drug development, the impurity profile is as critical as the yield.
| Impurity | Origin | Detection (LC-MS/NMR) | Remediation |
| Diphenylamine | Hydrodehalogenation (Pd catalyst too active) | Mass [M+H]⁺ = 170 | Use milder base (Cs₂CO₃ vs NaOtBu); switch to Cu-catalysis. |
| 4-Chlorodiphenylamine | Mono-dehalogenation | Mass [M+H]⁺ = 204 | Lower reaction temp; reduce catalyst loading. |
| Triphenylamine derivatives | Over-arylation (Reaction of product with Ar-X) | Mass [M+H]⁺ > 300 | Use slight excess of amine; stop reaction at 95% conversion. |
| 2,4'-Dichlorodiphenylamine | Regioisomer (Benzyne mechanism in Ullmann) | Split NMR peaks | Avoid extremely high temps (>140°C) and strong bases. |
Expert Tip: If using Method A (Pd), the choice of Xantphos is deliberate. Its large bite angle facilitates the reductive elimination of the bulky diarylamine and suppresses the
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Ma, D., et al. (2003). "Amino Acid Promoted CuI-Catalyzed Coupling of Aryl Halides with Primary Amines." Journal of Organic Chemistry. Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids (Chan-Lam)." Tetrahedron Letters. Link
- Shelke, A. M., & Suryavanshi, G. (2015). "Palladium-catalyzed synthesis of diarylamines." Synthetic Communications. (General reference for chloro-substituted diarylamines).
Sources
Safety Operating Guide
Proper Disposal Procedures for Bis(4-chlorophenyl)amine
CAS: 101-83-7 | Formula: C₁₂H₉Cl₂N[1]
Executive Summary: The "Halogenated" Imperative
As researchers, we often treat waste disposal as a janitorial task rather than a scientific one. However, for bis(4-chlorophenyl)amine , improper disposal is not just a compliance violation—it is a direct safety hazard.[1]
The presence of two chlorine atoms on the aromatic rings fundamentally dictates the disposal pathway.[1] You cannot treat this as standard organic waste. Upon combustion, non-halogenated organics produce CO₂ and H₂O. This compound produces hydrogen chloride (HCl) gas and nitrogen oxides (NOx) . Standard incinerators lacking acid gas scrubbers will release these corrosive gases into the atmosphere, damaging equipment and violating environmental laws.
This guide defines the Halogenated Organic Waste protocol required to manage this compound safely.
Chemical Hazard Profile & Logic
To ensure compliance, you must understand the mechanism of the hazard.[1]
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Halogenated Aromatic Amine | MUST be segregated from non-halogenated solvents/solids.[1][2][3] |
| Combustion Products | HCl, NOx, CO, CO₂ | Requires incineration in a facility equipped with wet scrubbers .[1] |
| Aquatic Toxicity | High (H400/H410) | Zero tolerance for drain disposal.[1] Even trace amounts can devastate aquatic ecosystems. |
| Reactivity | Incompatible with strong oxidizers | Do not consolidate with nitric acid or perchlorates in waste drums (Risk of exothermic reaction/explosion).[1] |
The Segregation System (Self-Validating Protocol)
A self-validating system prevents errors before they happen. For this compound, the "Check-Digit" is the presence of the halogen.[1]
The Golden Rule: If it has a Chlorine, Bromine, or Fluorine atom, it goes into the Halogenated stream.[1]
-
Correct Stream: Halogenated Organic Solids (for pure substance) or Halogenated Organic Solvents (if dissolved).
-
Incorrect Stream: General Organic Waste, Biohazard, or Trash.
Waste Compatibility Matrix
| Waste Stream | Compatibility | Result of Mixing |
| Halogenated Organics | Compatible | Safe for scrubber-equipped incineration.[1][4] |
| Non-Halogenated Organics | Technically Compatible | Economic Waste: You are paying premium "halogenated" prices to burn standard fuel.[1] |
| Oxidizers (Nitric/Peroxides) | DANGEROUS | Potential fire/explosion.[1][5] Evolution of toxic Cl₂ gas. |
| Aqueous/Acidic Drains | ILLEGAL | Immediate violation of Clean Water Act (US) / WFD (EU).[1] |
Operational Disposal Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision logic for the disposal of halogenated aromatic amines.[1] Note the convergence at the "Halogenated" segregation step.[1]
Step-by-Step Protocols
Scenario A: Disposal of Pure Solid (Old Reagent)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Transfer: Carefully transfer the solid to the waste jar.
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: Write "this compound".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Debris: Place contaminated spatulas, weighing boats, and gloves into a separate "Solid Hazardous Debris" bag (often clear plastic, double-bagged) destined for the same incineration path.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Solvent Compatibility: Ensure the carrier solvent is compatible. (e.g., Dichloromethane, Ethyl Acetate).
-
Consolidation: Pour into the Halogenated Waste carboy.
-
Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated amine contaminates the entire volume, reclassifying it as halogenated waste.[1]
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Cap: Ensure the cap is vented or pressure-relieving if the mixture has any potential to off-gas, though this compound is generally stable.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. A P95/N95 dust mask is recommended for powder spills.
-
Containment:
-
Solid: Do not sweep dry. Cover with wet paper towels to suppress dust, then scoop into a waste bag.
-
Liquid: Use vermiculite or universal absorbent pads. Do not use combustible materials like sawdust if oxidizers are present nearby.
-
-
Cleaning: Wipe the surface with a soap/water solution.[8] Collect all wipes as hazardous solid waste.
References
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary: this compound (CAS 101-83-7). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024). Defined Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]
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- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(4-chlorophenyl)amine
This guide provides an in-depth operational plan for the safe handling of bis(4-chlorophenyl)amine, a compound requiring meticulous attention to safety protocols. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, rooted in the specific chemical hazards of aromatic amines.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound and structurally related aromatic amines present a multi-faceted risk profile. A thorough review of the Safety Data Sheet (SDS) is mandatory before any handling. The primary hazards include:
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2] Direct contact can lead to burns and severe eye damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
-
Reproductive Toxicity: There is a suspicion that this chemical may damage fertility or the unborn child.[4][5][6]
-
Environmental Hazard: this compound is very toxic to aquatic life, with long-lasting effects.[5]
These hazards dictate that all handling procedures must be designed to prevent direct contact, inhalation, and environmental release.
Core Principles of Protection: Engineering Controls and PPE Synergy
The foundation of safe handling is a combination of engineering controls and a robust PPE protocol.
-
Primary Engineering Control: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[6] This is the most effective way to control the inhalation of hazardous dust or vapors.
-
Secondary Defense - PPE: PPE serves as the critical last line of defense. The rationale is to create a complete barrier between you and the chemical, assuming that engineering controls could fail or that incidental contact may occur. Aromatic amines, in particular, can be insidious, with some having the potential to permeate standard protective gear.[7]
Detailed PPE Protocol: A Head-to-Toe Barrier
The selection of PPE must be deliberate, with each component chosen for its specific protective capabilities against the hazards of this compound.
Hand Protection: The First Point of Contact
Given that dermal contact is a primary route of exposure, glove selection is critical.
-
Glove Type: Nitrile gloves are the standard for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult a glove compatibility chart for the specific solvent being used if working with solutions.
-
Protocol - Double Gloving: Always wear two pairs of gloves. This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised.
-
Causality: The outer glove absorbs the primary contamination, while the inner glove provides a secondary barrier. This is crucial as pinhole leaks in gloves are not uncommon and often invisible. When removing gloves, the outer, contaminated pair is removed first, leaving a clean inner pair for subsequent actions like doffing the rest of your PPE.
Body Protection: Shielding Against Spills and Splashes
-
Minimum Requirement: A long-sleeved, knee-length lab coat is mandatory for all procedures.
-
Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring large volumes of solutions) or when handling significant quantities of the solid, supplement your lab coat with a chemically resistant apron. For extensive handling, a disposable, back-closing gown offers superior protection.[8]
-
Causality: Standard cotton lab coats provide a barrier against solid particulates but offer limited protection against liquid splashes. A chemically resistant apron or gown made of materials like polyethylene-coated polypropylene provides a non-porous barrier, preventing chemical seepage.
Eye and Face Protection: Preventing Ocular Exposure
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Enhanced Protection: Given that this compound can cause serious eye irritation, chemical splash goggles that form a seal around the eyes are strongly recommended, especially when handling liquids.[2][9]
-
Maximum Protection: When there is a significant risk of splashing, a full-face shield should be worn over safety glasses or goggles.
-
Causality: A splash to the eye can cause immediate and severe damage. Safety glasses protect from frontal impacts, but goggles provide a seal against splashes from any direction. A face shield adds another layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
When a Respirator is Required: If you must handle the solid powder outside of a fume hood (a practice that should be avoided), a respirator is mandatory.
-
Respirator Type: A NIOSH-approved N95 respirator may be sufficient to protect against dust particles. For situations with potential vapor generation or as a more conservative measure, an elastomeric half-mask respirator with organic vapor cartridges and P100 particulate filters is recommended.[8]
-
Important Note: The use of a respirator requires a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA. A surgical mask offers no protection against chemical dust or vapors.[10]
PPE Selection Summary
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection (if outside fume hood) |
| Weighing Solid Compound | Double Nitrile Gloves | Lab Coat | Safety Goggles | N95 or Half-mask with P100 filter |
| Preparing Solutions/Dilutions | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Safety Goggles & Face Shield | Not Applicable (Perform in Fume Hood) |
| Small-Scale Reactions (<50 mL) | Double Nitrile Gloves | Lab Coat | Safety Goggles | Not Applicable (Perform in Fume Hood) |
| Large-Scale Reactions/Transfers (>50 mL) | Double Nitrile Gloves (consider Butyl) | Chemical-Resistant Gown | Safety Goggles & Face Shield | Not Applicable (Perform in Fume Hood) |
Operational Plan: Donning and Doffing Procedures
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Gown: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (The "Dirty to Clean" Principle):
-
Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside with your bare skin.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat/Gown: Unfasten and roll it inside-out as you remove it.
-
Inner Gloves: Remove the final pair of gloves.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is essential to protect non-laboratory personnel and the environment.
-
Solid Waste: All contaminated disposables (gloves, wipes, weigh paper, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed, and labeled hazardous waste container. Never pour this compound waste down the drain.[11]
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[11][12]
Experimental Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 4-Chlorophenyl phenyl ether SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2024). Angene Chemical.
- CAT 081 - chlorphenamine maleate - SAFETY D
- bis[(4-chlorophenyl)
- Chlorpheniramine (maleate)
- Material Safety Data Sheet - Americas International. (2015). Eastman Chemical Company.
- (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
- BIS-(4-CHLOROPHENYL)
- OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.).
- How to Choose PPE for Chemical Work. (2025).
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.). American Society of Health-System Pharmacists.
- Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. gerpac.eu [gerpac.eu]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
